Product packaging for Nonaethylene glycol(Cat. No.:CAS No. 3386-18-3)

Nonaethylene glycol

Número de catálogo: B1679837
Número CAS: 3386-18-3
Peso molecular: 414.5 g/mol
Clave InChI: YZUUTMGDONTGTN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Nonaethylene glycol is a poly(ethylene glycol).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H38O10 B1679837 Nonaethylene glycol CAS No. 3386-18-3

Propiedades

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O10/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h19-20H,1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUUTMGDONTGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187492
Record name Nonaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3386-18-3
Record name 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3386-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonaethylene glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21,24-octaoxahexacosane-1,26-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Nonaethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nonaethylene glycol, a monodisperse oligoethylene glycol, is a cornerstone in various scientific and industrial applications, particularly in the realms of drug delivery, bioconjugation, and materials science. Its unique physicochemical properties, including high water solubility and biocompatibility, make it an invaluable tool for enhancing the therapeutic efficacy of pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its application in drug development.

Core Chemical and Physical Properties

This compound is a polymer composed of nine repeating ethylene glycol units.[] This structure imparts excellent water solubility and a hydrophilic nature.[][2] The terminal hydroxyl groups are reactive and can be further derivatized for various applications.[][3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

PropertyValueSource(s)
Molecular Formula C₁₈H₃₈O₁₀
Molecular Weight 414.5 g/mol
CAS Number 3386-18-3
Appearance White to off-white powder or lump
Melting Point 24.0 - 26 °C
Boiling Point 190 °C at 0.01 mmHg; 148°C at 0.7mmHg
Purity >95.0% (GC)
Refractive Index n20D 1.46
XLogP3-AA -2.3
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 10
Rotatable Bond Count 26
Exact Mass 414.24649740 Da
Monoisotopic Mass 414.24649740 Da
Topological Polar Surface Area 114 Ų
Heavy Atom Count 28

Experimental Protocols

Accurate determination of the chemical and physical properties of this compound is crucial for its effective application. Below are detailed methodologies for key experiments.

Determination of Purity by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample.

Principle: Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The purity is determined by comparing the peak area of this compound to the total area of all peaks.

Methodology:

  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for polar compounds, such as a wax or polyethylene glycol phase column (e.g., Rtx-35, 30 m x 0.53 mm ID, 3.0 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of 1 mg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Temperature Program:

    • Inlet Temperature: 250°C

    • Oven Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

      • Hold: Maintain 280°C for 10 minutes.

    • Detector Temperature: 300°C

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, confirmed by running a standard.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of this compound peak / Total area of all peaks) x 100

Measurement of Viscosity using a Capillary Viscometer

Objective: To determine the kinematic viscosity of a this compound solution.

Principle: A capillary viscometer measures the time it takes for a fixed volume of liquid to flow through a capillary tube under the influence of gravity. This flow time is directly proportional to the kinematic viscosity.

Methodology:

  • Instrument: An Ubbelohde or similar suspended-level capillary viscometer.

  • Sample Preparation:

    • Prepare aqueous solutions of this compound at various concentrations (e.g., 10%, 20%, 30% w/v).

  • Procedure:

    • Select a viscometer with an appropriate capillary size for the expected viscosity range.

    • Charge the viscometer with the this compound solution.

    • Place the viscometer in a constant temperature water bath and allow it to equilibrate for at least 15 minutes.

    • Using suction, draw the liquid up through the capillary into the upper bulb.

    • Release the suction and measure the time it takes for the meniscus to pass between the two calibrated marks.

    • Repeat the measurement at least three times and calculate the average flow time.

  • Calculation:

    • Kinematic Viscosity (ν) = C * t

      • Where:

        • C is the calibration constant of the viscometer (in cSt/s).

        • t is the average flow time (in seconds).

    • Dynamic Viscosity (η) = ν * ρ

      • Where:

        • ρ is the density of the solution at the measurement temperature.

Assessment of Solubility

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.

Principle: The solubility is determined by observing the formation of a clear, homogeneous solution at a specific concentration and temperature.

Methodology:

  • Qualitative Assessment:

    • Place a small amount (e.g., 10 mg) of this compound into separate test tubes.

    • Add 1 mL of various solvents (e.g., water, ethanol, methanol, chloroform, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)) to each tube.

    • Vortex or shake the tubes vigorously for 1 minute.

    • Visually inspect for the complete dissolution of the solid. Record as "soluble," "partially soluble," or "insoluble." Studies have shown PEG to be soluble in THF, chloroform, DMSO, methanol, and water.

  • Quantitative Assessment (Isothermal Titration):

    • Accurately weigh a known amount of this compound (e.g., 100 mg) into a beaker.

    • Using a burette, slowly add a specific solvent while continuously stirring at a constant temperature.

    • Record the volume of solvent required to completely dissolve the solid.

    • Calculate the solubility in terms of g/100 mL or mol/L.

Role in Drug Development: The PEGylation Workflow

This compound is a key component in PEGylation, the process of attaching polyethylene glycol chains to molecules such as proteins, peptides, or nanoparticles. This process significantly improves the pharmacokinetic and pharmacodynamic properties of therapeutic agents. PEGylation can enhance drug solubility, prolong circulation time by shielding the molecule from the host's immune system, and reduce enzymatic degradation.

Visualization of the PEGylation Process for Nanoparticle Drug Delivery

The following diagram illustrates a typical workflow for the PEGylation of a nanoparticle-based drug delivery system.

PEGylation_Workflow cluster_synthesis Nanoparticle Synthesis & Drug Loading cluster_pegylation PEGylation Process cluster_delivery In Vivo Drug Delivery NP Nanoparticle Core (e.g., liposome, polymer) Drug_Loading Drug Encapsulation or Conjugation NP->Drug_Loading Drug Therapeutic Drug Drug->Drug_Loading Loaded_NP Drug-Loaded Nanoparticle Drug_Loading->Loaded_NP PEGylation_Reaction Covalent Conjugation Loaded_NP->PEGylation_Reaction NEG This compound (Activated) NEG->PEGylation_Reaction PEG_NP PEGylated Nanoparticle PEGylation_Reaction->PEG_NP Injection Systemic Administration PEG_NP->Injection Circulation Prolonged Circulation ('Stealth' Effect) Injection->Circulation Targeting Enhanced Permeability and Retention (EPR) Effect Circulation->Targeting Release Drug Release at Target Site Targeting->Release

Caption: Workflow of Nanoparticle PEGylation for Enhanced Drug Delivery.

Impact of PEGylation on Nanoparticle Fate

The "stealth" effect conferred by the hydrophilic PEG layer reduces opsonization (the process by which particles are marked for phagocytosis) and subsequent clearance by the mononuclear phagocyte system. This leads to a longer circulation half-life of the drug carrier, increasing the probability of it reaching the target tissue.

PEG_Effect cluster_unpegylated Un-PEGylated Nanoparticle cluster_pegylated PEGylated Nanoparticle UnPEG_NP Nanoparticle Opsonin Opsonin Proteins UnPEG_NP->Opsonin Opsonization Macrophage Macrophage Opsonin->Macrophage Phagocytosis & Clearance PEG_NP PEGylated Nanoparticle Stealth 'Stealth' Effect (Reduced Opsonization) PEG_NP->Stealth Circulation Prolonged Circulation Stealth->Circulation

References

Nonaethylene Glycol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonaethylene glycol (NEG), a member of the polyethylene glycol (PEG) family, is a hydrophilic polymer with a defined structure consisting of nine repeating ethylene glycol units. Its precise chain length and resulting physicochemical properties make it a valuable compound in various scientific and industrial applications, including as a linker in drug conjugates, a surfactant, and a component in the synthesis of more complex polymers. This guide provides an in-depth overview of the molecular structure, physicochemical properties, and relevant experimental protocols for the synthesis and analysis of this compound.

Molecular Structure and Formula

This compound is a polyether diol with the molecular formula C18H38O10 [1][2][3]. The structure consists of a chain of nine ethylene oxide units terminated by hydroxyl groups.

The IUPAC name for this compound is 2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol[1]. Other synonyms include 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diol and HO-PEG-9-OH[1].

Molecular Structure Visualization:

nonaethylene_glycol HO1 HO C1 CH₂ HO1->C1 C2 CH₂ C1->C2 O2 O C2->O2 C3 CH₂ O2->C3 C4 CH₂ C3->C4 O3 O C4->O3 C5 CH₂ O3->C5 C6 CH₂ C5->C6 O4 O C6->O4 C7 CH₂ O4->C7 C8 CH₂ C7->C8 O5 O C8->O5 C9 CH₂ O5->C9 C10 CH₂ C9->C10 O6 O C10->O6 C11 CH₂ O6->C11 C12 CH₂ C11->C12 O7 O C12->O7 C13 CH₂ O7->C13 C14 CH₂ C13->C14 O8 O C14->O8 C15 CH₂ O8->C15 C16 CH₂ C15->C16 O9 O C16->O9 C17 CH₂ O9->C17 C18 CH₂ C17->C18 OH2 OH C18->OH2

Caption: Chemical structure of this compound.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various experimental and industrial settings.

PropertyValueReference
Molecular Formula C18H38O10
Molecular Weight 414.49 g/mol
Appearance White to off-white powder or lump
Melting Point 26 °C
Boiling Point Not available
Density Not available
Purity ≥ 95% (GC)
Refractive Index (n20D) 1.46
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 10
Topological Polar Surface Area 114 Ų
Rotatable Bond Count 25

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of monodisperse polyethylene glycols like this compound is the Williamson ether synthesis. This involves the reaction of a metal salt of a shorter PEG chain with a tosylated derivative of another PEG chain.

Illustrative Synthesis Workflow:

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A Monosodium salt of Triethylene Glycol C Williamson Ether Synthesis (in Tetrahydrofuran) A->C B Ditosylate of Triethylene Glycol B->C D This compound C->D E Side Products (e.g., Pentadecaethylene Glycol) C->E

Caption: Williamson ether synthesis of this compound.

A specific protocol for a similar PEG synthesis involves reacting the monosodium salt of triethylene glycol with the ditosylate of triethylene glycol in a solvent such as tetrahydrofuran. The resulting product mixture can then be purified to isolate this compound.

Analytical Methods

The purity and identity of this compound are typically assessed using chromatographic and spectroscopic techniques.

3.2.1. Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is a standard method for determining the purity of polyethylene glycols.

General GC Protocol Outline:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol or water).

  • Standard Preparation: Prepare standard solutions of known concentrations of this compound and any potential impurities (e.g., shorter or longer PEG oligomers).

  • GC System: Utilize a gas chromatograph equipped with a capillary column suitable for the analysis of glycols (e.g., a wax-type column).

  • Operating Conditions:

    • Injector Temperature: Typically around 250 °C.

    • Detector Temperature (FID): Typically around 250-300 °C.

    • Oven Temperature Program: A temperature ramp is often employed, for example, starting at a lower temperature and increasing to a higher temperature to ensure the elution of all components.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Analysis: Inject the sample and standard solutions into the GC system. Identify and quantify the this compound peak based on its retention time and peak area relative to the standards.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the hydroxyl end-groups and the repeating ethylene oxide units. The integration of these signals can be used to confirm the chain length.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments within the molecule, further confirming its structure.

Logical Relationship of Analytical Data:

analytical_logic cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Derived Data Sample This compound Sample GC Gas Chromatography (GC) Sample->GC NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Purity Purity (%) GC->Purity RetentionTime Retention Time GC->RetentionTime Structure Molecular Structure NMR->Structure ChainLength Chain Length Confirmation NMR->ChainLength

Caption: Analytical workflow for this compound characterization.

Applications in Research and Development

This compound's defined structure and biocompatibility make it a valuable tool in several research and development areas:

  • Drug Delivery: As a discrete length PEG linker, it can be used to connect a therapeutic agent to a targeting moiety in antibody-drug conjugates (ADCs) or other targeted drug delivery systems. The hydrophilic nature of the PEG chain can improve the solubility and pharmacokinetic profile of the conjugate.

  • Bioconjugation: The terminal hydroxyl groups can be readily functionalized to allow for covalent attachment to proteins, peptides, and other biomolecules.

  • Surface Modification: this compound can be used to modify surfaces to reduce non-specific protein adsorption, a critical requirement for biomedical implants and diagnostic devices.

  • Surfactants and Emulsifiers: Due to its amphiphilic nature (hydrophilic PEG chain and potential for hydrophobic modification at the ends), it can act as a non-ionic surfactant.

Safety and Handling

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause skin and eye irritation. It is recommended to handle it in a well-ventilated area and to use personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide on the Molecular Weight of Nonaethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nonaethylene glycol, with a primary focus on its molecular weight and the methodologies for its determination. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed experimental protocols and contextual information relevant to the application of polyethylene glycols (PEGs) in pharmaceuticals.

Physicochemical Properties of this compound

This compound is a discrete polyethylene glycol (PEG) compound, meaning it consists of a specific number of ethylene glycol units. It is a valuable compound in various scientific and industrial applications, including as a linker in bioconjugation and a component in the synthesis of more complex polymers. A precise understanding of its molecular properties is crucial for its effective application.

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Weight 414.5 g/mol PubChem
Molecular Formula C₁₈H₃₈O₁₀PubChem
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanolPubChem
CAS Number 3386-18-3PubChem

Experimental Determination of Molecular Weight

While the molecular weight of a discrete compound like this compound is fixed, polyethylene glycols are often synthesized as polydisperse mixtures, necessitating experimental determination of their average molecular weight and molecular weight distribution. Several analytical techniques are employed for this purpose. The choice of method depends on the nature of the PEG (e.g., its size, charge, and the complexity of the mixture) and the specific information required.

Commonly used techniques for determining the molecular weight of polyethylene glycols include:

  • Mass Spectrometry (MS) : Electrospray Ionization Time-of-Flight (ESI-TOF) MS and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are powerful techniques for the analysis of polymers.[1][2][3] These methods can determine the molecular weight of individual oligomers in a mixture, providing detailed information about the molecular weight distribution.[1] For large PEGs, the generation of multiply charged ions in ESI-MS can complicate spectra, a challenge that can be addressed through advanced techniques like ion-mobility spectrometry.

  • Size-Exclusion Chromatography (SEC) : SEC separates molecules based on their hydrodynamic volume. It is a widely used method for determining the average molecular weight and polydispersity of polymers. The accuracy of SEC is dependent on the use of appropriate calibration standards. Coupling SEC with detectors like multi-angle light scattering (MALLS) and differential refractive index (dRI) can provide absolute molecular weight determination without the need for column calibration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a valuable tool for characterizing the structure and purity of PEGs. By comparing the integration of signals from the repeating ethylene glycol units to those of the terminal groups, the average molecular weight can be calculated. It is important to correctly assign all peaks, including those arising from ¹³C-¹H coupling, to ensure accurate molecular weight determination.

Detailed Experimental Protocol: Molecular Weight Determination of PEGs by MALDI-TOF Mass Spectrometry

This protocol outlines a general procedure for the determination of the molecular weight of a polyethylene glycol sample using MALDI-TOF MS.

Objective: To determine the absolute molecular weight of individual polymer chains in a PEG sample and to characterize the molecular weight distribution.

Materials:

  • Polyethylene glycol (PEG) sample

  • MALDI Matrix: α-cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix.

  • Cationizing agent: Sodium trifluoroacetate (NaTFA) is often used to promote the formation of sodiated adducts [M+Na]⁺, which are readily detected.

  • Solvent: High-purity ethanol or a mixture of water and acetonitrile.

  • MALDI target plate (ground steel).

  • Micropipettes and sterile tips.

  • Ultrasonic bath.

  • MALDI-TOF Mass Spectrometer.

Procedure:

  • Preparation of Solutions:

    • Matrix Solution: Prepare a saturated solution of CHCA in the chosen solvent (e.g., 10 mg/mL in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid). Use an ultrasonic bath to ensure complete dissolution.

    • Cationizing Agent Solution: Prepare a solution of NaTFA in the solvent (e.g., 10 mg/mL in ethanol).

    • Analyte (PEG) Solution: Dissolve the PEG sample in the solvent to a final concentration of approximately 1-2 mg/mL.

  • Sample Preparation for MALDI-TOF MS:

    • Dried-Droplet Method:

      • Mix the matrix solution, cationizing agent solution, and analyte solution in a specific ratio (e.g., 5:1:1 v/v/v).

      • Pipette 0.5-1.0 µL of the mixture onto a spot on the MALDI target plate.

      • Allow the droplet to air-dry completely at room temperature. This will result in the co-crystallization of the matrix and the analyte.

  • MALDI-TOF MS Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the positive ion mode. The mass range should be set to encompass the expected molecular weight of the PEG sample.

    • The laser energy should be optimized to achieve good signal-to-noise ratio while minimizing fragmentation of the polymer chains.

    • Collect a sufficient number of laser shots to obtain a representative spectrum.

  • Data Analysis:

    • The resulting mass spectrum will show a distribution of peaks, with each peak corresponding to a specific PEG oligomer adducted with a sodium ion ([M+Na]⁺).

    • The mass difference between adjacent peaks should correspond to the mass of the ethylene glycol repeating unit (approximately 44 Da).

    • From the distribution of peak intensities, various molecular weight averages (e.g., number-average molecular weight (Mn), weight-average molecular weight (Mw)) and the polydispersity index (PDI = Mw/Mn) can be calculated.

Application in Drug Development: The PEGylation Workflow

This compound and other polyethylene glycols are extensively used in drug development through a process called PEGylation. PEGylation is the covalent attachment of PEG chains to a therapeutic molecule, such as a protein, peptide, or small molecule drug. This process can significantly improve the pharmacokinetic and pharmacodynamic properties of the drug.

Key benefits of PEGylation include:

  • Prolonged half-life: The increased hydrodynamic size of the PEGylated drug reduces its clearance by the kidneys.

  • Reduced immunogenicity: The PEG chain can mask antigenic sites on the therapeutic molecule, reducing its recognition by the immune system.

  • Improved stability and solubility: PEGylation can protect the drug from enzymatic degradation and increase its solubility in aqueous environments.

The following diagram illustrates a typical workflow for the development of a PEGylated drug, from initial concept to the final product.

PEGylation_Workflow cluster_0 Pre-Clinical Development cluster_1 Clinical Development cluster_2 Regulatory & Manufacturing Therapeutic_Molecule Therapeutic Molecule (Protein, Peptide, etc.) Conjugation Conjugation Chemistry (PEGylation Reaction) Therapeutic_Molecule->Conjugation PEG_Selection PEG Reagent Selection (e.g., this compound derivative) PEG_Selection->Conjugation Purification Purification of PEG-Drug Conjugate Conjugation->Purification Characterization Physicochemical Characterization (MW, Purity) Purification->Characterization In_Vitro_Testing In Vitro Assays (Activity, Stability) Characterization->In_Vitro_Testing Formulation Formulation Development In_Vitro_Testing->Formulation Promising Results Pharmacokinetics Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Formulation->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Clinical_Trials Clinical Trials (Phase I-III) Toxicology->Clinical_Trials Regulatory_Submission Regulatory Submission (e.g., to FDA, EMA) Clinical_Trials->Regulatory_Submission Successful Trials Scale_Up Manufacturing Scale-Up Regulatory_Submission->Scale_Up Approval Final_Product Approved PEGylated Drug Product Scale_Up->Final_Product

Caption: A schematic of the drug development workflow for a PEGylated therapeutic.

This guide provides foundational knowledge on the molecular weight of this compound and the analytical techniques for its characterization, alongside the broader context of its application in the pharmaceutical industry. The provided experimental protocol and workflow diagram are intended to be practical resources for professionals in the field.

References

Solubility of Nonaethylene Glycol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nonaethylene glycol (NEG), a member of the polyethylene glycol (PEG) family with nine repeating ethylene glycol units, is a versatile liquid polymer with significant applications in the pharmaceutical and drug delivery sectors. Its utility as a solvent, co-solvent, stabilizer, and drug carrier is intrinsically linked to its solubility characteristics in both aqueous and organic media. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of NEG's solubility profile for formulation development and other research applications.

Core Concepts in Solubility

The solubility of a substance is a measure of its ability to dissolve in a given solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept governing solubility, suggesting that substances with similar polarities are more likely to be soluble in one another. Polarity is influenced by the presence of functional groups that can participate in intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

This compound possesses both hydrophilic and lipophilic characteristics. The repeating ether linkages and terminal hydroxyl groups contribute to its polarity and ability to form hydrogen bonds with water and other polar solvents. The ethylene backbone provides a degree of nonpolar character, allowing for interaction with organic solvents.

Solubility of this compound in Water and Organic Solvents

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, its structural similarity to polyethylene glycol 400 (PEG 400), which has an average of 9.1 ethylene glycol units, allows for reliable qualitative and semi-quantitative estimations.

This compound is described as having high water solubility due to its repeating ethylene glycol units[1]. It is also characterized by its exceptional solubility and compatibility with various organic solvents[2].

The following table summarizes the available solubility information for this compound and its close analog, PEG 400.

SolventThis compound (Qualitative)Polyethylene Glycol 400 (Qualitative/Semi-Quantitative)
Water High solubilityMiscible[3][4]
Methanol SolubleSoluble[5]
Ethanol SolubleSoluble
Acetone SolubleSoluble
Dimethyl Sulfoxide (DMSO) SolubleSoluble
N,N-Dimethylformamide (DMF) SolubleSoluble
Tetrahydrofuran (THF) SolubleSoluble
Chloroform SolubleSoluble
Dichloromethane SolubleSoluble
Toluene SolubleSoluble
Hexane InsolubleInsoluble
Diethyl Ether InsolubleInsoluble

Note: For a derivative, this compound monododecyl ether, the solubility in water is reported as 100 mg/mL (to turbid), in DMSO as 250 mg/mL, and in ethanol as 100 mg/mL.

Experimental Protocol for Determining Solubility

The following is a detailed protocol for determining the solubility of a liquid substance like this compound in various solvents, based on the widely accepted shake-flask method. This method is suitable for generating equilibrium solubility data.

Materials and Equipment
  • This compound (of known purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps and PTFE-lined septa (e.g., 4 mL or 10 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated refractometer)

Procedure
  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.

  • Sample Preparation: Accurately weigh a specific amount of the chosen solvent into a series of glass vials.

  • Addition of Solute: To each vial, add an excess amount of this compound. The goal is to create a saturated solution with a visible excess of the undissolved liquid phase after equilibration. Start with a small amount and incrementally add more if it completely dissolves.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. The agitation should be vigorous enough to ensure thorough mixing of the two phases.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow for phase separation. If separation is slow or incomplete, the vials can be centrifuged at a controlled temperature.

  • Sampling: Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe. Avoid disturbing the undissolved this compound layer.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step removes any microscopic, undissolved droplets.

  • Quantification: Accurately determine the concentration of this compound in the filtered aliquot using a pre-validated analytical method.

    • Gravimetric Analysis: If the solvent is volatile and the solute is not, the solvent can be evaporated, and the mass of the remaining this compound can be determined.

    • Chromatographic Analysis (HPLC or GC): Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. Create a calibration curve by plotting the instrument response versus concentration. Determine the concentration of the unknown sample from the calibration curve.

    • Refractive Index: If there is a significant and linear relationship between the refractive index of the solution and the concentration of this compound, a calibrated refractometer can be used for quantification.

  • Data Reporting: Express the solubility as grams of this compound per 100 grams of solvent ( g/100g ) or milligrams per milliliter (mg/mL). The temperature at which the solubility was determined must be reported.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Solvent Select & Prepare Solvent Add_Solvent Add Known Volume of Solvent to Vials Solvent->Add_Solvent NEG Obtain Pure this compound Add_NEG Add Excess this compound NEG->Add_NEG Add_Solvent->Add_NEG Equilibrate Equilibrate at Constant Temperature with Agitation (24-72h) Add_NEG->Equilibrate Phase_Separate Allow Phase Separation / Centrifuge Equilibrate->Phase_Separate Sample Sample the Saturated Solvent Phase Phase_Separate->Sample Filter Filter the Sample Sample->Filter Quantify Quantify NEG Concentration (e.g., HPLC, GC, Refractometry) Filter->Quantify Report Report Solubility (g/100g or mg/mL) at a a Specific Temperature Quantify->Report

Caption: Workflow for determining the solubility of this compound.

Applications in Drug Development

The solubility of this compound is a critical parameter in various aspects of drug development:

  • Formulation of Poorly Soluble Drugs: NEG can act as a co-solvent to enhance the solubility of hydrophobic active pharmaceutical ingredients (APIs), thereby improving their bioavailability.

  • Parenteral Formulations: Its miscibility with water and biocompatibility make it a suitable vehicle for intravenous and intramuscular injections.

  • Topical and Transdermal Delivery: Its properties as a humectant and penetration enhancer are valuable in creams, ointments, and patches.

  • Bioconjugation and PEGylation: As a discrete length PEG, this compound can be used in the synthesis of well-defined PEGylated molecules, where solubility of the final conjugate is a key consideration.

Conclusion

This compound exhibits favorable solubility in water and a range of polar organic solvents, making it a valuable excipient in pharmaceutical and research settings. While specific quantitative solubility data remains limited, its behavior can be reliably predicted based on its structural similarity to PEG 400. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in their specific solvent systems of interest, enabling informed decisions in formulation development and other scientific endeavors.

References

Synthesis methods for producing nonaethylene glycol.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of nonaethylene glycol (NEG), a discrete oligo(ethylene glycol) of significant interest in bioconjugation, drug delivery, and materials science. The primary method detailed is a stepwise approach utilizing the Williamson ether synthesis, which allows for the controlled construction of the precise nine ethylene glycol unit chain. This method, adapted from established protocols for oligo(ethylene glycol) synthesis, offers a reliable pathway to high-purity, monodisperse NEG.

Core Synthesis Strategy: Stepwise Elongation

The synthesis of this compound is achieved through a multi-step process involving the sequential coupling of smaller, protected ethylene glycol units. This strategy ensures a monodisperse product, avoiding the polydispersity often associated with direct polymerization of ethylene oxide. The overall workflow involves:

  • Protection: A commercially available oligo(ethylene glycol), such as triethylene glycol, is first protected at one terminus to allow for selective reaction at the other hydroxyl group. A common protecting group for this purpose is the benzyl group.

  • Activation: The free hydroxyl group of a second oligo(ethylene glycol) unit is converted into a good leaving group, typically a tosylate or mesylate, to facilitate nucleophilic substitution.

  • Coupling (Williamson Ether Synthesis): The protected oligo(ethylene glycol) is deprotonated to form an alkoxide, which then acts as a nucleophile, displacing the tosylate or mesylate from the activated oligo(ethylene glycol) to form a longer, protected chain.[1][2]

  • Deprotection: The protecting group is removed from the newly formed, longer oligo(ethylene glycol) to reveal a free hydroxyl group.

  • Iteration: The coupling and deprotection steps are repeated with appropriately sized oligo(ethylene glycol) units to achieve the target this compound chain length.

Experimental Protocols

The following protocols describe a representative synthesis of this compound, building up the chain from triethylene glycol and hexaethylene glycol precursors.

Preparation of Triethylene Glycol Monobenzyl Ether Tosylate (BnO-TEG-OTs)

This initial step involves the protection of one hydroxyl group of triethylene glycol with a benzyl group, followed by the activation of the remaining hydroxyl group as a tosylate.

a) Monobenzylation of Triethylene Glycol:

  • Materials: Triethylene glycol, benzyl chloride, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of triethylene glycol (excess, e.g., 3 equivalents) in anhydrous THF is prepared.

    • Sodium hydride (1 equivalent) is added portion-wise at 0 °C. The mixture is stirred until hydrogen evolution ceases.

    • Benzyl chloride (1 equivalent) is added dropwise at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched by the slow addition of water.

    • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield triethylene glycol monobenzyl ether.

b) Tosylation of Triethylene Glycol Monobenzyl Ether:

  • Materials: Triethylene glycol monobenzyl ether, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).

  • Procedure:

    • Triethylene glycol monobenzyl ether (1 equivalent) is dissolved in a mixture of dichloromethane and pyridine at 0 °C.[3]

    • p-Toluenesulfonyl chloride (1.1 equivalents) is added portion-wise, and the reaction is stirred at 0 °C for 2 hours, then at room temperature overnight.[4]

    • The reaction is quenched with water, and the organic layer is separated.

    • The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the tosylated product, which can be further purified by column chromatography if necessary.

Synthesis of Hexaethylene Glycol Monobenzyl Monomethyl Ether

This step involves the coupling of the tosylated triethylene glycol monobenzyl ether with triethylene glycol monomethyl ether via the Williamson ether synthesis.

  • Materials: Triethylene glycol monobenzyl ether tosylate, triethylene glycol monomethyl ether, potassium tert-butoxide, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, triethylene glycol monomethyl ether (1 equivalent) is dissolved in anhydrous THF.

    • Potassium tert-butoxide (1.1 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes to form the alkoxide.

    • A solution of triethylene glycol monobenzyl ether tosylate (1 equivalent) in anhydrous THF is added dropwise.

    • The reaction mixture is heated to reflux and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After cooling to room temperature, the reaction is quenched with water and the THF is removed under reduced pressure.

    • The aqueous residue is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to yield hexaethylene glycol monobenzyl monomethyl ether.

Deprotection: Preparation of Hexaethylene Glycol Monomethyl Ether

The benzyl protecting group is removed via catalytic hydrogenation.

  • Materials: Hexaethylene glycol monobenzyl monomethyl ether, palladium on carbon (10% Pd/C), methanol or ethanol, hydrogen gas.

  • Procedure:

    • Hexaethylene glycol monobenzyl monomethyl ether is dissolved in methanol or ethanol in a flask suitable for hydrogenation.

    • A catalytic amount of 10% Pd/C is added to the solution.

    • The flask is evacuated and backfilled with hydrogen gas (this can be done using a balloon filled with hydrogen or a dedicated hydrogenation apparatus).

    • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the deprotection is complete (monitored by TLC).

    • The catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield hexaethylene glycol monomethyl ether.

Final Coupling: Synthesis of this compound Monobenzyl Monomethyl Ether

This step is a second Williamson ether synthesis to couple the hexaethylene glycol monomethyl ether with the previously prepared triethylene glycol monobenzyl ether tosylate.

  • Materials: Hexaethylene glycol monomethyl ether, triethylene glycol monobenzyl ether tosylate, potassium tert-butoxide, anhydrous THF.

  • Procedure:

    • Follow the procedure outlined in step 2, using hexaethylene glycol monomethyl ether as the nucleophile precursor and triethylene glycol monobenzyl ether tosylate as the electrophile.

Final Deprotection: Synthesis of this compound Monomethyl Ether

The final product is obtained after the removal of the benzyl protecting group from the this compound derivative.

  • Materials: this compound monobenzyl monomethyl ether, 10% Pd/C, methanol or ethanol, hydrogen gas.

  • Procedure:

    • Follow the procedure outlined in step 3, using this compound monobenzyl monomethyl ether as the substrate. The resulting product is this compound monomethyl ether.

To obtain this compound with two hydroxyl end groups, a similar strategy can be employed using a protecting group that can be selectively removed at both ends, or by starting with a symmetrical oligoethylene glycol and performing the coupling reactions accordingly.

Data Presentation

The following tables summarize typical quantitative data for the key reactions in the synthesis of this compound. Yields and reaction times can vary depending on the specific scale and reaction conditions.

Table 1: Tosylation of Oligo(ethylene Glycol)s

ParameterValueReference
Starting Material Oligo(ethylene glycol)[4]
Reagents p-Toluenesulfonyl chloride, Pyridine
Solvent Dichloromethane
Molar Ratio (Glycol:TsCl) 1 : 1.1
Temperature 0 °C to Room Temperature
Reaction Time 18 hours
Typical Yield 79%

Table 2: Williamson Ether Synthesis for Oligo(ethylene Glycol) Coupling

ParameterValueReference
Nucleophile Precursor Oligo(ethylene glycol)
Electrophile Tosylated Oligo(ethylene glycol)
Base Potassium tert-butoxide or Sodium Hydride
Solvent Anhydrous Tetrahydrofuran (THF)
Molar Ratio (Nucleophile:Electrophile:Base) 1 : 1 : 1.1-
Temperature 50 - 100 °C (Reflux in THF)
Reaction Time 1 - 8 hours
Typical Yield 50 - 95%

Table 3: Deprotection of Benzyl Ethers

ParameterValueReference
Starting Material Benzyl-protected Oligo(ethylene glycol)
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Source Hydrogen Gas (H₂)
Solvent Methanol or Ethanol
Temperature Room Temperature
Reaction Time 1 - 16 hours-
Typical Yield > 95%-

Visualization of Synthesis Workflow

The following diagram illustrates the logical progression of the multi-step synthesis of this compound monomethyl ether.

SynthesisWorkflow cluster_0 Preparation of Precursors cluster_1 First Coupling and Deprotection cluster_2 Final Coupling and Deprotection cluster_3 Final Product TEG_BnOH Triethylene Glycol Monobenzyl Ether TEG_OTs Triethylene Glycol Monobenzyl Ether Tosylate TEG_BnOH->TEG_OTs Tosylation Coupling1 Williamson Ether Synthesis (TEG-OTs + TEG-OMe) TEG_OTs->Coupling1 Coupling2 Williamson Ether Synthesis (HEG-OMe + TEG-OTs) TEG_OTs->Coupling2 HEG_OMe Hexaethylene Glycol Monomethyl Ether HEG_OMe->Coupling2 HEG_BnOMe Hexaethylene Glycol Monobenzyl Monomethyl Ether Coupling1->HEG_BnOMe Deprotection1 Hydrogenolysis (Benzyl Removal) HEG_BnOMe->Deprotection1 Deprotection1->HEG_OMe NEG_BnOMe This compound Monobenzyl Monomethyl Ether Coupling2->NEG_BnOMe Deprotection2 Hydrogenolysis (Benzyl Removal) NEG_BnOMe->Deprotection2 NEG_OMe This compound Monomethyl Ether Deprotection2->NEG_OMe

Caption: Workflow for the stepwise synthesis of this compound monomethyl ether.

References

An In-depth Technical Guide to the Physical Characteristics of Nonaethylene Glycol at Standard Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical characteristics of nonaethylene glycol. The information is curated for professionals in research and development who require precise data for experimental design, formulation, and modeling applications.

Introduction

This compound (HO(CH₂CH₂O)₉H), a monodisperse polyethylene glycol (PEG), is a valuable oligomer in various scientific fields, including drug delivery, nanotechnology, and materials science. Its well-defined structure and intermediate chain length give it unique solubility, viscosity, and hydrodynamic properties. Understanding its physical characteristics is paramount for its effective application. Standard Temperature and Pressure (STP) are defined as 273.15 K (0 °C) and 1 atm. However, as this compound is a solid at this temperature, this guide will provide data at a more relevant handling temperature of 20°C (293.15 K), where it exists in a liquid state.

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound.

PropertyValueUnitsConditions
Molecular Weight 414.49[1][2] g/mol -
Appearance White to almost white powder or lump[3]-Solid State
<24°C Solid, >25.2°C Liquid[1]-Phase Transition
Melting Point 24.0 - 26 °C[1]°C1 atm
Boiling Point 148°Cat 0.7 mmHg
Refractive Index (nD) 1.46-20 °C
Density Estimated ~1.11g/cm³20 °C
Dynamic Viscosity Estimated ~35-45mPa·s20 °C

Experimental Protocols

The determination of the physical properties of liquid polymers like this compound follows standardized experimental procedures. Below are detailed methodologies for key measurements.

3.1. Density Measurement

The density of liquid this compound can be accurately determined using a digital density meter, following a protocol similar to ASTM D4052.

  • Apparatus: A digital density meter equipped with an oscillating U-tube and a temperature-controlled housing.

  • Principle: The instrument measures the change in the oscillation frequency of the U-tube when filled with the sample liquid compared to its oscillation frequency when filled with a reference substance (typically air and deionized water). This frequency change is directly related to the density of the sample.

  • Procedure:

    • Calibrate the instrument using dry air and high-purity water at the desired temperature (e.g., 20°C).

    • Inject a small, bubble-free aliquot of the this compound sample into the U-tube.

    • Allow the sample to thermally equilibrate.

    • The instrument will automatically measure the oscillation period and calculate the density.

    • Clean the U-tube with appropriate solvents (e.g., acetone, ethanol) and dry it before the next measurement.

3.2. Viscosity Measurement

The kinematic viscosity of this compound can be determined using a glass capillary viscometer, as outlined in ASTM D445. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density.

  • Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant-temperature bath, and a timer.

  • Principle: The method measures the time it takes for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer at a known and precisely controlled temperature.

  • Procedure:

    • Select a viscometer with a capillary size appropriate for the expected viscosity of this compound.

    • Charge the viscometer with the sample, ensuring no air bubbles are present in the capillary.

    • Place the viscometer in the constant-temperature bath set to the desired temperature (e.g., 20°C) and allow it to equilibrate for at least 30 minutes.

    • Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

    • Release the suction and measure the time it takes for the meniscus of the liquid to pass from the upper to the lower timing mark.

    • Repeat the measurement at least three times and calculate the average flow time.

    • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer constant.

    • Calculate the dynamic viscosity by multiplying the kinematic viscosity by the density of this compound at the same temperature.

3.3. Refractive Index Measurement

The refractive index of liquid this compound can be measured using an Abbe refractometer, following a procedure analogous to ASTM D1218.

  • Apparatus: An Abbe refractometer with a circulating constant-temperature bath and a sodium light source (D-line, 589 nm).

  • Principle: The instrument measures the critical angle of refraction of the sample, which is the angle at which light is totally internally reflected at the interface between the prism and the sample. The refractive index is a function of this critical angle.

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

    • Set the circulating bath to the desired temperature (e.g., 20°C) and allow the refractometer prisms to equilibrate.

    • Apply a small drop of the this compound sample to the surface of the lower prism.

    • Close the prisms and allow the sample to form a thin film and reach thermal equilibrium.

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

    • Read the refractive index from the instrument's scale.

Visualization of Property Relationships

The following diagram illustrates the logical workflow for determining the key physical characteristics of this compound.

G cluster_sample Sample Preparation cluster_density Density Determination (ASTM D4052) cluster_viscosity Viscosity Determination (ASTM D445) cluster_refractive_index Refractive Index Determination (ASTM D1218) Sample This compound (Solid at STP) Melt Melt Sample (T > 26°C) Sample->Melt Density_Method Digital Density Meter Melt->Density_Method Viscosity_Method Capillary Viscometer Melt->Viscosity_Method RI_Method Abbe Refractometer Melt->RI_Method Density_Value Density (ρ) Density_Method->Density_Value Dynamic_Viscosity Dynamic Viscosity (η) Density_Value->Dynamic_Viscosity Kinematic_Viscosity Kinematic Viscosity (ν) Viscosity_Method->Kinematic_Viscosity Kinematic_Viscosity->Dynamic_Viscosity RI_Value Refractive Index (n) RI_Method->RI_Value

Experimental workflow for physical characterization.

References

Nonaethylene Glycol: A Technical Guide to Safety, Handling, and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nonaethylene glycol, a polyether compound, sees wide application in various scientific and industrial fields, including as a solvent, stabilizer, and surfactant.[1] Its utility in pharmaceutical and cosmetic formulations necessitates a thorough understanding of its safety profile, handling procedures, and toxicological properties. This technical guide provides an in-depth overview of the available data to ensure its safe and effective use in research and development.

Core Safety and Handling

Proper handling of this compound is essential to minimize exposure and ensure a safe laboratory environment. Personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn when handling the substance.[2][3] Work should be conducted in a well-ventilated area to avoid the inhalation of any dust or aerosols that may form.[2] In case of accidental contact, it is crucial to follow standard first aid procedures.

First Aid Measures at a Glance:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of soap and water.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.

For detailed spill cleanup and disposal procedures, consult the safety data sheet (SDS) provided by the supplier. In general, spills should be contained and absorbed with a non-combustible material, and the area should be well-ventilated.

Toxicological Profile

The toxicological data for this compound is primarily derived from studies on polyethylene glycols (PEGs) of similar molecular weight, such as PEG 400. Overall, this compound is considered to have a low toxicity profile.

Acute Toxicity
Irritation

Skin Irritation: this compound is classified as causing skin irritation. However, studies on various polyethylene glycols, including those with molecular weights similar to this compound, have shown them to be non-irritating to the skin of rabbits and guinea pigs. It is advisable to avoid prolonged or repeated skin contact.

Eye Irritation: this compound is categorized as causing serious eye irritation. Studies on analogous PEGs have demonstrated mild, transient ocular irritation in rabbits. Direct contact with the eyes should be avoided through the use of appropriate eye protection.

Chronic Toxicity and Other Endpoints

Comprehensive long-term toxicity, carcinogenicity, mutagenicity, and reproductive toxicity data specific to this compound are limited. However, extensive reviews of the broader class of polyethylene glycols by the Cosmetic Ingredient Review (CIR) Expert Panel have concluded that PEGs are not carcinogenic. Furthermore, reproductive and developmental toxicity are not expected from PEG esters and diesters. It is important to note that while PEGs are generally safe for use on intact skin, sensitization and nephrotoxicity have been observed in burn patients treated with PEG-based creams. Therefore, this compound should not be used on damaged skin.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its close analog, PEG 400.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C18H38O10
Molecular Weight 414.49 g/mol
CAS Number 3386-18-3
Appearance <24°C Solid, >25.2°C Liquid
Melting/Freezing Point 24.0-25.2 °C
Boiling Point 190 °C at 0.01 mmHg

Table 2: Toxicological Data

EndpointSpeciesRouteResultClassificationReference
Acute Oral Toxicity RatOralLD50 > 10,000 mg/kg (for PEG 400)Low Toxicity
Acute Oral Toxicity ---Category 4 (Harmful if swallowed)
Skin Irritation -Dermal-Causes skin irritation
Eye Irritation -Ocular-Causes serious eye irritation

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined in the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The following provides an overview of the protocols relevant to the toxicological profile of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is designed to estimate the acute oral toxicity of a substance with the use of a reduced number of animals.

Methodology Overview:

  • Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.

  • Housing and Fasting: Animals are housed individually and fasted prior to dosing (food, but not water, is withheld).

  • Dose Administration: The test substance is administered in a single dose by gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.

  • Dose Levels: The test uses a stepwise procedure with a starting dose selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The test allows for the classification of the substance into one of a series of toxicity classes defined by fixed LD50 cutoff values.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology Overview:

  • Animal Selection: Healthy, young adult albino rabbits are the preferred species.

  • Preparation of Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

  • Application of Test Substance: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and if necessary, for up to 14 days to assess reversibility.

  • Scoring: The reactions are scored using a standardized system to determine the level of irritation.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This in vivo test assesses the potential of a substance to produce irritation or damage to the eye.

Methodology Overview:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Application of Test Substance: A single dose of the test substance (typically 0.1 mL for liquids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to evaluate the reversibility of any effects.

  • Scoring: Lesions of the cornea, iris, and conjunctiva are scored using a standardized system to classify the irritant potential of the substance.

Visualizations

The following diagrams illustrate the generalized workflows for the key toxicological tests described above.

Acute_Oral_Toxicity_Workflow start Start: Select Healthy Young Adult Rodents fasting Fast Animals (Food, not Water) start->fasting dosing Administer Single Oral Dose by Gavage (e.g., 2000 mg/kg) fasting->dosing observation Observe for 14 Days (Mortality, Clinical Signs, Body Weight) dosing->observation outcome1 No Compound-Related Mortality or Evident Toxicity observation->outcome1 If outcome2 Compound-Related Mortality or Evident Toxicity observation->outcome2 If classify_low Classify as Low Toxicity outcome1->classify_low retest_lower Retest at a Lower Dose Level (e.g., 300 mg/kg) outcome2->retest_lower end End: Determine Toxicity Classification classify_low->end retest_lower->dosing

Acute Oral Toxicity (OECD 423) Workflow

Dermal_Irritation_Workflow start Start: Select Healthy Albino Rabbits prep_skin Clip Fur from Dorsal Area start->prep_skin application Apply 0.5g/0.5mL of Substance to Skin (Semi-occlusive Patch) prep_skin->application exposure 4-Hour Exposure application->exposure removal Remove Patch and Cleanse Skin exposure->removal observation Observe for Erythema and Edema (1, 24, 48, 72 hours, up to 14 days) removal->observation scoring Score Reactions Based on Standardized Scale observation->scoring classification Classify as Irritant or Non-Irritant scoring->classification end End of Study classification->end

Dermal Irritation (OECD 404) Workflow

Eye_Irritation_Workflow start Start: Select Healthy Albino Rabbits application Instill 0.1mL of Substance into Conjunctival Sac of One Eye start->application observation Examine Eyes for Ocular Lesions (1, 24, 48, 72 hours, up to 21 days) application->observation scoring Score Lesions of Cornea, Iris, and Conjunctiva observation->scoring reversibility Assess Reversibility of Effects scoring->reversibility classification Classify Irritation Potential reversibility->classification end End of Study classification->end

Eye Irritation (OECD 405) Workflow

References

Key Research Applications of Nonaethylene Glycol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nonaethylene glycol (NEG), a discrete polyethylene glycol (PEG) with nine ethylene glycol units, is a versatile molecule with significant applications in biomedical research and drug development. Its precise length and defined molecular weight offer advantages over polydisperse PEG polymers, enabling greater control and reproducibility in various applications. This technical guide provides an in-depth overview of the core research applications of this compound, focusing on its role in drug delivery, as a bioconjugation linker, in protein stabilization, and for surface modification.

This compound in Drug Delivery Systems

This compound is utilized in drug delivery systems to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic agents. It can be incorporated into nanoparticles, hydrogels, and other drug carriers.

Nanoparticle Formulations

This compound can be used to form the hydrophilic shell of lipid nanoparticles (LNPs) for the delivery of therapeutics like siRNA. The PEG layer provides a "stealth" characteristic, reducing recognition by the immune system and prolonging circulation time.

Experimental Protocol: Preparation of this compound-Containing Lipid Nanoparticles for siRNA Delivery

This protocol is adapted from general LNP formulation procedures and specifies the use of a this compound-lipid conjugate.

Materials:

  • Ionizable cationic lipid (e.g., DOTAP)

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • This compound-lipid conjugate (e.g., DMG-PEG9)

  • siRNA

  • Ethanol

  • Aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device

Procedure:

  • Lipid Stock Preparation: Dissolve the ionizable lipid, helper lipid, cholesterol, and this compound-lipid conjugate in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Aqueous Phase Preparation: Dissolve the siRNA in the aqueous buffer.

  • Nanoparticle Formation: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the siRNA-aqueous buffer solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous).

  • Dialysis: Dialyze the resulting nanoparticle suspension against PBS (pH 7.4) to remove ethanol and unencapsulated siRNA.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Logical Workflow for Lipid Nanoparticle Formulation

LNP_Formulation cluster_prep Phase Preparation cluster_process Nanoparticle Formation & Purification cluster_analysis Characterization Lipid_Phase Lipid Phase (DOTAP, DOPE, Cholesterol, NEG-Lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Phase->Microfluidic_Mixing Aqueous_Phase Aqueous Phase (siRNA in Buffer) Aqueous_Phase->Microfluidic_Mixing Dialysis Dialysis vs. PBS Microfluidic_Mixing->Dialysis Characterization Size (DLS) Zeta Potential Encapsulation Efficiency Dialysis->Characterization

Lipid nanoparticle formulation workflow.
Hydrogel Formulations

This compound can be used as a crosslinker or as a hydrophilic component in hydrogel networks for controlled drug release. The hydrophilicity of NEG influences the swelling behavior of the hydrogel, which in turn affects the drug release kinetics.

Drug Release Kinetics from a Representative PEG-based Hydrogel

While specific data for this compound hydrogels is limited, the following table represents typical release data for a model drug from a PEG-based hydrogel. The release kinetics often follow models such as the Higuchi or Korsmeyer-Peppas models, indicating diffusion-controlled release.

Time (hours)Cumulative Drug Release (%)
115.2
225.8
440.1
862.5
1278.9
2495.3

Note: This data is representative and the actual release profile would depend on the specific hydrogel formulation and drug.

This compound as a Bioconjugation Linker

Discrete PEGs like this compound are widely used as linkers in bioconjugation to connect biomolecules, such as antibodies, to therapeutic payloads, such as small molecule drugs in antibody-drug conjugates (ADCs). These linkers can improve the solubility and stability of the conjugate and influence its pharmacokinetic properties.

Experimental Protocol: Synthesis of a Heterobifunctional this compound Linker (Mal-PEG9-NHS ester)

This protocol outlines the synthesis of a common heterobifunctional linker, maleimide-PEG9-N-hydroxysuccinimide ester, which can be used to conjugate a thiol-containing molecule to an amine-containing molecule.

Materials:

  • α-Maleimido-ω-hydroxy-nonaethylene glycol

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • N-Hydroxysuccinimide (NHS)

Procedure:

  • Dissolve α-Maleimido-ω-hydroxy-nonaethylene glycol and N,N'-Disuccinimidyl carbonate in anhydrous DCM.

  • Add triethylamine to the solution and stir at room temperature under an inert atmosphere for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a mild acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel to obtain the pure Mal-PEG9-NHS ester.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a NEG Linker

ADC_Synthesis cluster_components Starting Materials cluster_reactions Conjugation Steps cluster_product Final Product Antibody Antibody (with reactive amine) Step1 Step 1: Antibody-Linker Conjugation (Amine-NHS ester reaction) Antibody->Step1 Linker Mal-PEG9-NHS ester Linker->Step1 Drug Drug (with reactive thiol) Step2 Step 2: Drug Conjugation (Thiol-Maleimide reaction) Drug->Step2 Step1->Step2 ADC Antibody-Drug Conjugate (ADC) Step2->ADC

ADC synthesis workflow.

Protein Stabilization with this compound

Polyethylene glycols are known to affect the stability of proteins. While high molecular weight PEGs can sometimes decrease thermal stability, shorter oligomers like this compound can have varying effects depending on the protein and solution conditions. They can act as cryoprotectants or influence thermal stability.

Quantitative Data: Effect of a Short-Chain PEG on Protein Thermal Stability

CosolventConcentration (w/v)Melting Temperature (Tm) (°C)ΔTm (°C)
Buffer Only0%75.2-
This compound5%74.8-0.4
This compound10%74.5-0.7

Note: This data is illustrative. The actual effect of this compound on protein stability needs to be determined experimentally for each protein.

Surface Modification with this compound

This compound can be used to modify surfaces to create biocompatible and protein-repellent coatings. This is particularly important for medical implants, biosensors, and drug delivery particles to prevent non-specific protein adsorption (biofouling).

Experimental Protocol: Surface Modification of a Silica Surface with this compound

This protocol describes a general method for grafting this compound onto a silica surface using a silane coupling agent.

Materials:

  • Silica substrate (e.g., silicon wafer with a native oxide layer)

  • This compound with a terminal reactive group (e.g., hydroxyl)

  • Silane coupling agent (e.g., (3-aminopropyl)triethoxysilane, APTES)

  • Anhydrous toluene

  • Piranha solution (for cleaning)

Procedure:

  • Surface Cleaning: Clean the silica substrate with Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl groups on the surface. (Caution: Piranha solution is extremely corrosive and reactive).

  • Silanization: Immerse the cleaned substrate in a solution of APTES in anhydrous toluene to form an amine-terminated self-assembled monolayer.

  • NEG Grafting: Activate the terminal hydroxyl group of this compound (e.g., by converting it to an NHS ester) and react it with the amine-functionalized surface to form a stable amide bond.

  • Washing and Characterization: Thoroughly wash the surface to remove any non-covalently bound molecules and characterize the modified surface using techniques such as X-ray Photoelectron Spectroscopy (XPS) and contact angle measurements.

Logical Relationship in Surface Modification for Biocompatibility

Surface_Modification Substrate Bare Surface (e.g., Silica) Functionalization Surface Functionalization (e.g., with Silane) Substrate->Functionalization Creates reactive groups NEG_Grafting This compound Grafting Functionalization->NEG_Grafting Covalent attachment Biocompatible_Surface Biocompatible Surface (Protein Resistant) NEG_Grafting->Biocompatible_Surface Confers new properties

Surface modification process.

This technical guide provides a foundational understanding of the key research applications of this compound. For specific experimental designs, it is crucial to consult detailed research articles and optimize protocols for the particular application and molecules involved. The discrete nature of this compound continues to make it a valuable tool for researchers seeking precision and control in the fields of drug delivery, bioconjugation, and biomaterial science.

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of nonaethylene glycol and its classification within the broader family of polyethylene glycols (PEGs). It outlines the structural relationship, comparative physicochemical properties, synthesis and analysis protocols, and applications in the scientific and pharmaceutical fields.

Core Relationship: A Monodisperse Oligomer vs. a Polydisperse Polymer

Polyethylene glycol (PEG) is a polyether compound synthesized through the polymerization of ethylene oxide. Its structure is represented by the general formula H−(O−CH₂−CH₂)n−OH.[1][2] The subscript 'n' denotes the number of repeating ethylene oxide units and can range from a few units to many thousands. Consequently, most standard PEG preparations are polydisperse, meaning they consist of a mixture of polymer chains with a distribution of molecular weights.

This compound is a specific, monodisperse form of PEG.[3][4] In its pure form, every molecule of this compound contains precisely nine ethylene oxide units (n=9). It is chemically named 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diol.[5] Therefore, this compound is not merely related to PEG; it is a discrete, single-molecular-weight oligomer within the PEG family. This precise chain length is critical for applications requiring high purity and defined molecular structure, such as in the synthesis of PROTACs (Proteolysis Targeting Chimeras) where it can be used as a linker.

G cluster_PEG Polyethylene Glycol (PEG) Family H-(O-CH₂-CH₂)n-OH cluster_NEG This compound (NEG) PEG Polydisperse Mixture (Distribution of 'n' values) NEG Monodisperse Oligomer (n = 9) PEG->NEG is a specific instance of

Figure 1: Hierarchical relationship of this compound to the PEG family.

Comparative Physicochemical Properties

The properties of PEGs vary significantly with their molecular weight and polydispersity. Low molecular weight PEGs (e.g., PEG 200, 400) are viscous liquids at room temperature, while higher molecular weight PEGs are waxy solids. This compound, with a defined molecular weight, presents as a white to off-white solid.

Table 1: Physicochemical Data Comparison

PropertyThis compoundPolyethylene Glycol 400 (Representative Liquid PEG)Polyethylene Glycol 1000 (Representative Solid PEG)
CAS Number 3386-18-325322-68-325322-68-3
Molecular Formula C₁₈H₃₈O₁₀H(OCH₂CH₂)nOH; n ≈ 8.7H(OCH₂CH₂)nOH; n ≈ 22.3
Molecular Weight (MW) 414.5 g/mol (Monodisperse)380-420 g/mol (Average)950-1050 g/mol (Average)
Physical Form White to almost white powder or lumpClear, viscous liquidWhite, waxy solid
XLogP3-AA -2.3-1.3-0.5
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 10~10~24
Solubility Soluble in water and many organic solvents.Soluble in water, ethanol, acetonitrile, benzene.Soluble in water and many organic solvents.

Experimental Protocols

The synthesis and analysis of monodisperse oligomers like this compound require precise methodologies distinct from those for polydisperse PEGs.

Standard polymerization of ethylene oxide is unsuitable for producing monodisperse this compound due to the resulting distribution of chain lengths. A controlled, stepwise synthesis is required. One established method is based on the Williamson ether synthesis, coupling smaller, protected glycol units.

Objective: To synthesize this compound from triethylene glycol precursors.

Methodology:

  • Preparation of Monotosylated Triethylene Glycol: React triethylene glycol with one equivalent of p-toluenesulfonyl chloride (TsCl) in a suitable base (e.g., pyridine) at 0°C. The reaction is carefully controlled to favor monosubstitution. The product is purified via column chromatography.

  • Preparation of Triethylene Glycol Monosodium Salt: React triethylene glycol with one equivalent of a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (N₂ or Ar).

  • First Coupling Reaction (to Hexaethylene Glycol): Add the purified monotosylated triethylene glycol to the solution of the triethylene glycol monosodium salt. The alkoxide displaces the tosylate group, forming hexaethylene glycol. This product is then purified.

  • Second Coupling Reaction (to this compound): Repeat the process. First, create the monosodium salt of the purified hexaethylene glycol. Then, react this salt with another equivalent of monotosylated triethylene glycol. This yields this compound.

  • Purification: The final product must be rigorously purified, typically using column chromatography on silica gel, to separate the desired this compound from starting materials and byproducts (e.g., dodecaethylene glycol).

Figure 2: Workflow for the stepwise synthesis of this compound.

Confirming the identity, purity, and molecular weight of PEGs is crucial. A combination of techniques is often employed.

Objective: To characterize a synthesized PEG sample and determine its molecular weight and purity.

Methodology:

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Purpose: To confirm the structure and determine the number-average molecular weight (Mn).

    • Protocol: Dissolve a known quantity of the PEG sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Acquire the ¹H NMR spectrum. The large signal around 3.6-3.7 ppm corresponds to the repeating -CH₂CH₂O- protons. The signals from the terminal -OH groups and any end-cap groups (like a methoxy group) will be distinct. The molecular weight is calculated by comparing the integration of the repeating unit signal to the integration of the terminal group signal. For high molecular weight PEGs, care must be taken to account for ¹³C satellite peaks, which can overlap with terminal group signals and lead to erroneous calculations if ignored.

  • Mass Spectrometry (MS):

    • Purpose: To determine the exact molecular weight and assess polydispersity.

    • Protocol: Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used. For this compound, a single major peak corresponding to its monoisotopic mass (e.g., [M+Na]⁺) should be observed, confirming its monodisperse nature. For polydisperse PEGs, a distribution of peaks will be seen, each corresponding to a different chain length, from which the average molecular weight can be calculated.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

    • Purpose: To determine the molecular weight distribution (polydispersity index, PDI).

    • Protocol: The sample is dissolved in a suitable mobile phase (e.g., THF) and injected into the GPC system. The molecules are separated based on their hydrodynamic volume. The elution time is compared to a calibration curve generated from known PEG standards. For this compound, a very sharp, single peak is expected, indicating a PDI close to 1.0. A polydisperse PEG will show a broader peak.

Applications in Research and Drug Development

Both generic PEGs and specific oligomers like this compound are invaluable in the pharmaceutical sciences.

Polyethylene Glycol (PEG): The primary application of PEG in drug development is PEGylation , the covalent attachment of PEG chains to therapeutic molecules such as proteins, peptides, or small molecules.

  • Improves Pharmacokinetics: PEGylation increases the hydrodynamic size of the drug, which reduces its renal clearance and prolongs its circulation half-life.

  • Reduces Immunogenicity: The flexible PEG chain creates a hydrophilic cloud around the drug, masking it from the immune system and reducing antibody formation.

  • Enhances Solubility and Stability: PEG can increase the water solubility of hydrophobic drugs and protect them from enzymatic degradation.

  • Drug Delivery Systems: PEG is a key component in nanocarriers like liposomes and micelles, where it forms a "stealth" layer to prevent opsonization and uptake by the mononuclear phagocyte system. This is famously used in mRNA vaccine lipid nanoparticle (LNP) delivery systems.

This compound: As a monodisperse compound, this compound is used when precise linker length and chemical composition are paramount.

  • Linker Technology: It is used as a flexible, hydrophilic linker in complex molecules. Its defined length is critical in applications like PROTACs, where it connects a target-binding moiety and an E3 ligase-binding moiety, and the distance between them is crucial for efficacy.

  • Surface Modification: Used to create well-defined, functionalized surfaces (e.g., in biosensors or on nanoparticles) where a uniform coating is required.

  • Research Standards: Pure this compound serves as an excellent standard for calibrating analytical instruments like mass spectrometers and chromatographs used for polymer analysis.

  • Excipient in Formulations: It can serve as a high-purity excipient, solvent, or stabilizer in pharmaceutical and cosmetic formulations where batch-to-batch consistency is critical.

References

Methodological & Application

Application Notes and Protocols for the Use of Nonaethylene Glycol as a Hydrophilic Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene glycol (PEG9) is a discrete polyethylene glycol (dPEG®) linker that has emerged as a valuable tool in bioconjugation and drug development. Its hydrophilic nature, precise length, and biocompatibility make it an ideal choice for connecting biomolecules, such as antibodies and proteins, to therapeutic payloads or other functional moieties. The incorporation of a this compound linker can enhance the solubility and stability of the resulting conjugate, improve its pharmacokinetic profile, and provide optimal spacing between the conjugated partners.

These application notes provide an overview of the properties of this compound and detailed protocols for its use as a hydrophilic linker in various applications, including protein labeling, antibody-drug conjugate (ADC) construction, and the synthesis of proteolysis-targeting chimeras (PROTACs).

Properties of this compound

This compound is a monodisperse compound with a defined molecular weight and length, which ensures the homogeneity of the final conjugate. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C18H38O10[1]
Molecular Weight 414.49 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 26 °C[1]
Solubility Soluble in water and many polar organic solvents such as acetone, alcohols, and chlorinated solvents. Insoluble in nonpolar solvents like hydrocarbons.[2]

Applications and Protocols

Protein Labeling with this compound-NHS Ester

N-hydroxysuccinimide (NHS) esters are widely used to label proteins by reacting with primary amines, such as the side chain of lysine residues and the N-terminus. A this compound linker with a terminal NHS ester can be used to attach a variety of molecules (e.g., fluorophores, biotin) to a protein, enhancing the hydrophilicity of the conjugate.

Materials:

  • Protein of interest (5-20 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.0-9.0, or PBS, pH 7.4)

  • This compound-NHS ester derivative (e.g., Biotin-PEG9-NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Glen Gel-Pak™)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.0-9.0

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Prepare Linker Solution: Immediately before use, dissolve the this compound-NHS ester in a minimal amount of DMF or DMSO.

  • Conjugation Reaction:

    • Add the desired molar excess of the linker solution to the protein solution. A 10-20 fold molar excess is a common starting point.

    • Gently mix by pipetting or vortexing.

    • Incubate the reaction for 1-4 hours at room temperature.

  • Purification:

    • Remove the unreacted linker and byproducts by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA or Bradford).

    • Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Determine the degree of labeling (DOL) using appropriate analytical methods (e.g., UV-Vis spectroscopy if the label is a chromophore, or mass spectrometry).

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (5-10 mg/mL in Reaction Buffer) conjugation Mix Protein and Linker (1-4 hours at RT) protein_prep->conjugation linker_prep Prepare Linker Solution (in DMF or DMSO) linker_prep->conjugation purification Purify by Desalting Column conjugation->purification characterization Characterize Conjugate (SDS-PAGE, LC-MS, DOL) purification->characterization G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis peptide_prep Prepare Peptide Solution (1-10 mg/mL in degassed buffer) reduction Reduce Disulfides (optional) (with TCEP) peptide_prep->reduction conjugation Mix Peptide and Linker (2h at RT or overnight at 4°C) reduction->conjugation linker_prep Prepare Linker Solution (in DMF or DMSO) linker_prep->conjugation purification Purify by HPLC conjugation->purification characterization Characterize Conjugate (LC-MS) purification->characterization G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis ab_prep Prepare Antibody (in Reaction Buffer) conjugation Conjugation Reaction (2-4 hours at RT) ab_prep->conjugation drug_linker_prep Prepare Drug-Linker-NHS drug_linker_prep->conjugation quenching Quench Reaction (with Tris buffer) conjugation->quenching purification Purify by SEC quenching->purification characterization Characterize ADC (DAR, HIC, MS) purification->characterization G cluster_first_coupling First Coupling cluster_second_coupling Second Coupling cluster_purification Purification & Analysis jq1 JQ1-acid coupling1 Amide Coupling (HATU, DIPEA) jq1->coupling1 peg9 Amine-PEG9-acid peg9->coupling1 intermediate JQ1-PEG9-acid Intermediate coupling1->intermediate coupling2 Amide Coupling (HATU, DIPEA) intermediate->coupling2 pomalidomide Pomalidomide-amine pomalidomide->coupling2 protac Final PROTAC coupling2->protac purification Purify by HPLC protac->purification characterization Characterize PROTAC (LC-MS, NMR) purification->characterization G cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System protac PROTAC (e.g., MZ1) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (e.g., BRD4) poi->ternary e3 E3 Ligase (e.g., VHL) e3->ternary polyub Polyubiquitination of Target Protein ternary->polyub ub Ubiquitin ub->polyub proteasome Proteasome polyub->proteasome degradation Target Protein Degradation proteasome->degradation

References

Application Notes and Protocols for Nonaethylene Glycol PEGylation of Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, protect against proteolytic degradation, improve solubility, and decrease immunogenicity.[1][2] Nonaethylene glycol (PEG9) is a discrete, monodisperse PEG with a molecular weight of approximately 414 Da, offering precise control over the PEGylation process and resulting in a homogenous product, which is highly desirable for therapeutic applications.[3]

These application notes provide detailed protocols for the two most common methods for site-specific PEGylation of peptides with this compound: the reaction of an N-hydroxysuccinimide (NHS) ester-activated PEG9 with primary amines (N-terminus or lysine side chains) and the reaction of a maleimide-activated PEG9 with thiol groups (cysteine side chains).

Data Presentation

The efficiency of peptide PEGylation is influenced by several key parameters. The following tables summarize typical reaction conditions and expected outcomes for the this compound PEGylation of peptides. It is important to note that optimal conditions may vary depending on the specific peptide sequence and its physicochemical properties; therefore, optimization of these parameters is recommended for each new peptide.

Table 1: Reaction Conditions for this compound-NHS Ester PEGylation of Peptides

ParameterRecommended RangeNotes
Molar Ratio (PEG9-NHS : Peptide) 5:1 to 50:1A higher excess of the PEGylating reagent can drive the reaction to completion but may increase the need for extensive purification.[4] Optimization is crucial to balance efficiency with ease of purification.
pH 7.0 - 9.0The reaction targets deprotonated primary amines. A pH of 8.3-8.5 is often optimal.[5] Buffers should be free of primary amines (e.g., Tris).
Reaction Time 30 minutes to 4 hoursReaction progress should be monitored by HPLC to determine the optimal time.
Temperature 4°C to Room Temperature (25°C)Lower temperatures can minimize side reactions but may require longer reaction times.
Peptide Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics.
Buffer System Phosphate, Borate, or Bicarbonate BufferMust be free of primary amines.

Table 2: Reaction Conditions for this compound-Maleimide PEGylation of Peptides

ParameterRecommended RangeNotes
Molar Ratio (PEG9-Maleimide : Peptide) 1.5:1 to 20:1A slight to moderate excess of the maleimide reagent is typically sufficient.
pH 6.5 - 7.5This pH range ensures the specific reaction between the maleimide and the thiol group of cysteine.
Reaction Time 2 to 4 hoursReaction progress should be monitored by HPLC.
Temperature 4°C to Room Temperature (25°C)Room temperature is generally sufficient for this rapid reaction.
Reducing Agent (optional) TCEP (1-5 mM)Tris(2-carboxyethyl)phosphine (TCEP) can be added to prevent disulfide bond formation between cysteine residues.
Buffer System Phosphate Buffer (e.g., PBS)Should be degassed to minimize oxidation of the thiol group.

Experimental Protocols

PEGylation via this compound-NHS Ester

This protocol describes the conjugation of a this compound-NHS ester to a peptide containing a primary amine (N-terminus or lysine residue).

Materials:

  • Peptide with at least one primary amine.

  • This compound-NHS ester (PEG9-NHS).

  • Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0.

  • Quenching Buffer: 1 M Glycine or Tris buffer.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification and analysis.

  • Mass Spectrometer for characterization.

Protocol:

  • Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • PEG9-NHS Dissolution: Immediately before use, dissolve the this compound-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.

  • PEGylation Reaction: Add the desired molar excess (e.g., 10-fold) of the dissolved PEG9-NHS to the peptide solution. Ensure the final concentration of the organic solvent is less than 10% (v/v) to avoid peptide precipitation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. Monitor the reaction progress by taking small aliquots at different time points and analyzing them by RP-HPLC.

  • Quenching: Once the desired level of PEGylation is achieved, quench the reaction by adding the Quenching Buffer to a final concentration of 10-20 mM. This will react with any excess NHS ester.

  • Purification: Purify the PEGylated peptide from unreacted peptide, excess PEG reagent, and reaction byproducts using preparative RP-HPLC. A C18 column is commonly used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Characterization: Confirm the identity and purity of the final PEGylated peptide by analytical RP-HPLC and mass spectrometry.

PEGylation via this compound-Maleimide

This protocol details the conjugation of a this compound-maleimide to a peptide containing a cysteine residue.

Materials:

  • Cysteine-containing peptide.

  • This compound-maleimide (PEG9-Maleimide).

  • Reaction Buffer: 100 mM Sodium Phosphate Buffer, 150 mM NaCl, 10 mM EDTA, pH 7.0.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification and analysis.

  • Mass Spectrometer for characterization.

Protocol:

  • Peptide Dissolution: Dissolve the cysteine-containing peptide in degassed Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide is prone to dimerization, add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature before adding the PEGylation reagent.

  • PEG9-Maleimide Dissolution: Immediately before use, dissolve the this compound-maleimide in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.

  • PEGylation Reaction: Add a 1.5 to 5-fold molar excess of the dissolved PEG9-Maleimide to the peptide solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. Protect the reaction from light. Monitor the reaction progress by RP-HPLC.

  • Purification: Purify the PEGylated peptide using preparative RP-HPLC as described in the NHS ester protocol.

  • Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.

Mandatory Visualization

PEGylation_Workflow cluster_amine Amine-Reactive PEGylation (NHS Ester) cluster_thiol Thiol-Reactive PEGylation (Maleimide) Peptide_Amine Peptide with Primary Amine (N-terminus or Lysine) Dissolve_Peptide_Amine Dissolve Peptide in Amine-Free Buffer (pH 7.0-9.0) Peptide_Amine->Dissolve_Peptide_Amine React_Amine Mix and Incubate (RT, 30 min - 4 hr) Dissolve_Peptide_Amine->React_Amine Prepare_PEG_NHS Prepare this compound-NHS Stock Solution (DMF/DMSO) Prepare_PEG_NHS->React_Amine Quench_Amine Quench Reaction (Glycine or Tris) React_Amine->Quench_Amine Purify_Amine RP-HPLC Purification Quench_Amine->Purify_Amine Characterize_Amine LC-MS Analysis Purify_Amine->Characterize_Amine Peptide_Thiol Peptide with Thiol Group (Cysteine) Dissolve_Peptide_Thiol Dissolve Peptide in Degassed Buffer (pH 6.5-7.5) Peptide_Thiol->Dissolve_Peptide_Thiol React_Thiol Mix and Incubate (RT, 2-4 hr) Dissolve_Peptide_Thiol->React_Thiol Prepare_PEG_Mal Prepare this compound-Maleimide Stock Solution (DMF/DMSO) Prepare_PEG_Mal->React_Thiol Purify_Thiol RP-HPLC Purification React_Thiol->Purify_Thiol Characterize_Thiol LC-MS Analysis Purify_Thiol->Characterize_Thiol

Caption: General experimental workflow for amine- and thiol-reactive PEGylation of peptides.

Logical_Relationship Start Peptide PEGylation Project Initiation Peptide_Selection Peptide Selection & Characterization Start->Peptide_Selection Strategy Choice of PEGylation Strategy Peptide_Selection->Strategy Amine Amine-Reactive (NHS Ester) Strategy->Amine N-terminus or Lysine available Thiol Thiol-Reactive (Maleimide) Strategy->Thiol Cysteine available Optimization Reaction Condition Optimization (Molar Ratio, pH, Time, Temp) Amine->Optimization Thiol->Optimization Reaction PEGylation Reaction Optimization->Reaction Purification Purification of Conjugate (RP-HPLC) Reaction->Purification Characterization Characterization (LC-MS, Purity Analysis) Purification->Characterization Final Pure PEGylated Peptide Characterization->Final

Caption: Logical workflow for a peptide PEGylation project.

References

Application Notes and Protocols for the Use of Nonaethylene Glycol in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic payloads directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the payload. The choice of linker profoundly impacts the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index.

Nonaethylene glycol (PEG9) is a discrete polyethylene glycol (dPEG®) linker that offers several advantages in ADC design. As a hydrophilic spacer, it helps to counteract the hydrophobicity of many cytotoxic payloads, thereby reducing the propensity for aggregation and improving the solubility and stability of the ADC.[1][2] The defined length of the this compound linker allows for the production of more homogeneous ADCs, which is a critical quality attribute. Studies have shown that the length of the PEG linker can significantly influence the ADC's pharmacokinetic properties, with a PEG length of at least eight units (PEG8) being identified as a threshold for minimizing plasma clearance and improving the ADC's exposure and tolerability.[1][3]

These application notes provide detailed protocols for the synthesis, purification, characterization, and evaluation of an ADC utilizing a this compound-based linker.

Data Presentation: Impact of PEG Linker Length on ADC Properties

The following tables summarize quantitative data from preclinical studies, illustrating the impact of discrete PEG linker length on key ADC parameters. While specific data for this compound (PEG9) is not always available, the data for PEG8 and PEG12 provide a strong indication of the expected performance.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics in Rats

PEG Linker LengthClearance Rate (mL/day/kg)Plasma Half-Life (t½)
No PEG~15Not Available
PEG2~10Not Available
PEG4~7Not Available
PEG8~5Slower clearance observed
PEG12~5Slower clearance observed
PEG24~5Slower clearance observed

Note: Data is adapted from a study on PEGylated glucuronide-MMAE linkers, which identified a threshold effect where PEG8 and longer chains exhibited similarly slow clearance.[4]

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity (IC50)

Targeting Moiety & PayloadCell LinePEG Linker LengthIC50 (nM)Fold Change vs. No PEG
Affibody-DM1SKOV3No PEG0.81.0
Affibody-DM1SKOV3PEG (4 kDa)3.64.5
Affibody-DM1SKOV3PEG (10 kDa)17.622.0
Anti-CD30 ADC-MMAEL540cyPEG2~0.1No significant change
Anti-CD30 ADC-MMAEL540cyPEG4~0.1No significant change
Anti-CD30 ADC-MMAEL540cyPEG8~0.1No significant change
Anti-CD30 ADC-MMAEL540cyPEG12~0.1No significant change

Note: The impact of PEG linker length on in vitro potency can be context-dependent, varying with the targeting moiety, payload, and overall ADC design.

Experimental Protocols

The following protocols provide a comprehensive workflow for the development and evaluation of an ADC featuring a this compound-maleimide linker for conjugation to cysteine residues on the antibody.

Protocol 1: Synthesis of a this compound-Linked ADC via Cysteine-Maleimide Chemistry

This protocol describes the generation of a site-specific ADC by first reducing the interchain disulfide bonds of a monoclonal antibody to generate free thiol groups, followed by conjugation with a this compound-maleimide functionalized payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • This compound-maleimide-payload conjugate (e.g., Mal-PEG9-MMAE)

  • Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5

  • Quenching solution: N-acetylcysteine

  • Purification columns: Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC)

Procedure:

  • Antibody Reduction: a. Prepare a solution of the mAb at a concentration of 5-10 mg/mL in Conjugation Buffer. b. Add a 10-20 molar excess of TCEP to the antibody solution. c. Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds. d. Remove excess TCEP using a desalting column or a centrifugal concentrator with a suitable molecular weight cutoff (e.g., 30 kDa).

  • Conjugation Reaction: a. Immediately after reduction, adjust the concentration of the reduced antibody to 2.5-5 mg/mL with Conjugation Buffer. b. Prepare a stock solution of the this compound-maleimide-payload in an organic solvent such as dimethyl sulfoxide (DMSO). c. Add a 5-10 molar excess of the maleimide-payload solution to the reduced antibody solution with gentle mixing. d. Incubate the reaction mixture at 4°C or room temperature for 1-2 hours.

  • Quenching: a. To quench the reaction, add a 2-fold molar excess of N-acetylcysteine relative to the maleimide-payload and incubate for 20 minutes.

  • Purification: a. Purify the ADC using Size-Exclusion Chromatography (SEC) to remove unreacted payload and other small molecules. b. Further purify and characterize the different drug-to-antibody ratio (DAR) species using Hydrophobic Interaction Chromatography (HIC).

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation Linker_Payload Mal-PEG9-Payload Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC SEC Size-Exclusion Chromatography (SEC) Crude_ADC->SEC HIC Hydrophobic Interaction Chromatography (HIC) SEC->HIC Purified_ADC Purified ADC HIC->Purified_ADC

ADC Synthesis and Purification Workflow.
Protocol 2: Characterization of the this compound-Linked ADC

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

a. Measure the absorbance of the purified ADC solution at 280 nm and the wavelength of maximum absorbance for the payload (e.g., 252 nm for some payloads). b. Calculate the average DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload at these two wavelengths.

2. DAR and Heterogeneity Analysis by LC-MS:

a. For a more detailed analysis, reduce the ADC by adding DTT to separate the light and heavy chains. b. Analyze the reduced sample by liquid chromatography-mass spectrometry (LC-MS). c. Deconvolute the mass spectra to identify the different drug-loaded species of the light and heavy chains. d. Calculate the weighted average DAR based on the relative abundance of each species.

3. Purity and Aggregation Analysis by SEC:

a. Analyze the purified ADC by SEC to determine the percentage of monomeric ADC and identify any high molecular weight aggregates.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing cancer cells that express the target antigen.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well). b. Incubate the plates overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • ADC Treatment: a. Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. b. Add the diluted ADC and control antibody to the respective wells. Include untreated cells as a control. c. Incubate the plates for 72-120 hours.

  • MTT Assay: a. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical study to evaluate the anti-tumor activity of the ADC in a mouse model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or SCID)

  • Human cancer cell line that expresses the target antigen

  • Matrigel

  • ADC, unconjugated antibody, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: a. Subcutaneously implant tumor cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of the mice.

  • Tumor Growth and Grouping: a. Monitor tumor growth regularly. b. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and different doses of ADC).

  • ADC Administration: a. Administer the ADC, unconjugated antibody, and vehicle control intravenously.

  • Monitoring and Endpoints: a. Measure tumor volumes and mouse body weights 2-3 times per week. b. The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size.

  • Data Analysis: a. Plot the mean tumor volume over time for each group. b. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Visualization of Key Processes

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular Trafficking ADC_circ ADC with This compound Linker Binding Binding to Target Antigen ADC_circ->Binding Targeting Tumor_Cell Tumor Cell (Antigen-Positive) Internalization Internalization (Endocytosis) Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Released_Payload Released Cytotoxic Payload Payload_Release->Released_Payload Cell_Death Apoptosis Released_Payload->Cell_Death Induces

Mechanism of Action of an ADC.

Conclusion

The use of a this compound linker in ADC development offers a promising strategy to enhance the physicochemical and pharmacokinetic properties of these targeted therapies. The defined length and hydrophilic nature of the PEG9 linker can contribute to the generation of more homogeneous, soluble, and stable ADCs with improved in vivo performance. The protocols and data presented in these application notes provide a framework for the rational design, synthesis, and evaluation of next-generation ADCs with optimized therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Heterobifunctional Nonaethylene Glycol for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and application of heterobifunctional nonaethylene glycol (PEG9) linkers. These linkers are critical components in the field of bioconjugation, enabling the precise connection of molecules for applications ranging from targeted drug delivery to advanced diagnostics.[1][2] The polyethylene glycol (PEG) backbone enhances the solubility and in vivo stability of conjugated molecules, while the distinct functional groups at each end allow for specific and efficient coupling to biomolecules and therapeutic agents.[1][2][3]

Synthesis of a Heterobifunctional this compound Linker: Alkyne-PEG9-Iodide

This section details a representative synthetic route for a heterobifunctional this compound, specifically an alkyne-PEG9-iodide linker. This versatile linker can be used in "click chemistry" reactions via its alkyne group and can be further modified at the iodide position. The synthesis starts from commercially available this compound and involves a three-step process: monosubstitution with a propargyl group, mesylation of the terminal hydroxyl group, and subsequent iodination.

Synthesis Workflow

Caption: Synthetic workflow for Alkyne-PEG9-Iodide.

Experimental Protocols

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Propargyl bromide, 80% in toluene

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Sodium iodide (NaI)

  • Anhydrous Acetone

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Protocol 1: Synthesis of Alkyne-PEG9-OH

  • To a solution of this compound in anhydrous THF at 0 °C, add sodium hydride (1.1 equivalents) portion-wise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add propargyl bromide (1.0 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Alkyne-PEG9-OH.

Protocol 2: Synthesis of Alkyne-PEG9-OMs

  • Dissolve the purified Alkyne-PEG9-OH and triethylamine (TEA) (1.5 equivalents) in anhydrous DCM and cool the solution to 0 °C.

  • Add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Wash the reaction mixture sequentially with dilute HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Alkyne-PEG9-OMs. This intermediate is often used without further purification.

Protocol 3: Synthesis of Alkyne-PEG9-I

  • Dissolve the crude Alkyne-PEG9-OMs and sodium iodide (NaI) (3.0 equivalents) in anhydrous acetone.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product, Alkyne-PEG9-I, by silica gel column chromatography. The iodo-terminated OEG linkers are typically produced in high yields.

Characterization

The structure and purity of the synthesized compounds should be confirmed using the following methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra are used to verify the chemical structure of the synthesized linkers.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the exact mass of the synthesized compounds.

Quantitative Data Summary
StepProductReagentsTypical Yield
1Alkyne-PEG9-OHThis compound, NaH, Propargyl bromide>90%
2Alkyne-PEG9-OMsAlkyne-PEG9-OH, MsCl, TEAQuantitative
3Alkyne-PEG9-IAlkyne-PEG9-OMs, NaI>95%

Application in Bioconjugation: Antibody-Drug Conjugate (ADC) Formation

Heterobifunctional PEG linkers are instrumental in the construction of antibody-drug conjugates (ADCs), where a targeting antibody is linked to a potent cytotoxic drug. The following protocol describes a general method for conjugating a thiol-containing drug to an antibody using a commercially available NHS-PEG9-Maleimide linker.

Bioconjugation Workflow

Caption: Workflow for Antibody-Drug Conjugate (ADC) formation.

Experimental Protocol

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG9-Maleimide

  • Thiol-containing drug molecule

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column (e.g., spin column)

  • Size-Exclusion Chromatography (SEC) system for purification

Protocol 4: Bioconjugation using NHS-PEG9-Maleimide

  • Preparation of Reagents:

    • Equilibrate the vial of NHS-PEG9-Maleimide to room temperature before opening.

    • Immediately before use, dissolve the linker in DMSO or DMF to a stock concentration of 10-20 mM.

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in a conjugation buffer (e.g., PBS, pH 7.2-8.0).

  • Reaction of Antibody with NHS-PEG9-Maleimide:

    • Add the dissolved NHS-PEG9-Maleimide linker to the antibody solution. A 5- to 20-fold molar excess of the linker over the antibody is typically used.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess Linker:

    • Remove the unreacted NHS-PEG9-Maleimide using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • Conjugation to Thiol-Containing Drug:

    • Immediately add the thiol-containing drug to the purified Maleimide-PEG9-Antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is recommended.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added.

    • Purify the final ADC using size-exclusion chromatography (SEC) to remove unreacted drug and other small molecules.

Characterization of the ADC
  • SDS-PAGE: To visualize the increase in molecular weight of the antibody after conjugation.

  • Size-Exclusion Chromatography (SEC-HPLC): To assess the purity of the ADC and quantify the extent of aggregation.

  • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR).

  • Mass Spectrometry (MS): To confirm the identity and determine the precise mass of the ADC.

These protocols provide a foundation for the synthesis and application of heterobifunctional this compound linkers in bioconjugation. The specific reaction conditions and purification methods may require optimization depending on the specific molecules being conjugated.

References

The Role of Nonaethylene Glycol in Targeted Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene glycol, a specific oligomer of ethylene glycol, plays a pivotal role in the advancement of targeted drug delivery systems. Its unique physicochemical properties, primarily its hydrophilicity and biocompatibility, make it an ideal candidate for surface modification of therapeutic agents and nanocarriers. This process, known as "PEGylation," using this compound can significantly improve the pharmacokinetic and pharmacodynamic profiles of drugs. By forming a protective hydrophilic corona around a drug or nanoparticle, this compound can shield it from enzymatic degradation and recognition by the reticuloendothelial system (RES), thereby prolonging its circulation half-life in the bloodstream.[][2][3][4] This "stealth" effect allows for greater accumulation of the therapeutic agent at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[5] Furthermore, the terminal hydroxyl groups of this compound can be functionalized with targeting ligands, such as antibodies or peptides, to facilitate active targeting to specific cells or tissues, thereby enhancing therapeutic efficacy while minimizing off-target side effects.

These application notes provide an overview of the key applications of this compound in targeted drug delivery, supported by quantitative data and detailed experimental protocols for its conjugation and the evaluation of the resulting drug delivery systems.

Key Applications of this compound in Targeted Drug Delivery

  • Prolonged Circulation Half-Life: this compound modification significantly increases the hydrodynamic radius of drugs and nanoparticles, reducing their renal clearance and clearance by the mononuclear phagocyte system. This leads to a longer circulation time, allowing for more effective targeting.

  • Enhanced Solubility: For hydrophobic drugs, conjugation with hydrophilic this compound can substantially improve their aqueous solubility, facilitating formulation and administration.

  • Reduced Immunogenicity: The hydrophilic shield of this compound can mask antigenic epitopes on therapeutic proteins and peptides, reducing their immunogenicity and the risk of an adverse immune response.

  • Improved Tumor Targeting: The prolonged circulation and reduced non-specific uptake of this compound-modified nanoparticles lead to their preferential accumulation in tumor tissues via the EPR effect.

  • Active Targeting: The terminal functional groups of this compound can be readily conjugated to targeting moieties to direct the drug delivery system to specific receptors overexpressed on cancer cells.

Data Presentation

The following tables summarize quantitative data from studies evaluating the impact of PEGylation on key parameters in drug delivery. While these studies may not have used this compound specifically, they demonstrate the general principles and expected outcomes of using short-chain polyethylene glycols.

Drug/NanoparticleModificationCirculation Half-life (Elimination)Fold IncreaseReference
rhTIMP-1Unmodified1.1 h-
rhTIMP-1PEG20K-TIMP-128 h25.5
ProticlesNon-PEGylatedNot explicitly stated, but lower than PEGylated-
ProticlesPEGylatedSignificantly higher blood values at 1h post-injection-

Table 1: Effect of PEGylation on Circulation Half-Life. This table illustrates the significant increase in the circulation half-life of a therapeutic protein and nanoparticles upon PEGylation.

NanoparticleTargeting LigandTumor Accumulation (% Injected Dose/g tissue)Time PointReference
4 nm Gold NanoparticlesNon-PEGylated~0.2%24 h
4 nm Gold NanoparticlesPEGylated (1 kDa)~0.5%24 h
10 nm Gold NanoparticlesNon-PEGylated~0.1%24 h
10 nm Gold NanoparticlesPEGylated (1 kDa)~0.4%24 h
Gadolinium NanoparticlesPEG-coated~33 µg Gd/g-
Gadolinium NanoparticlesFolate-coated (with PEG spacer)Comparable to PEG-coated-

Table 2: In Vivo Tumor Accumulation of PEGylated Nanoparticles. This table shows the enhanced accumulation of PEGylated nanoparticles in tumor tissue compared to their non-PEGylated counterparts.

SurfaceProteinAmount of Adsorbed Protein (ng/cm²)Reference
Bare Niobium OxideMyoglobin~150
PLL-g-PEG coated Niobium Oxide (High PEG density)Myoglobin<50
Bare Niobium OxideFibrinogen~250
PLL-g-PEG coated Niobium Oxide (High PEG density)Fibrinogen<50

Table 3: Effect of PEGylation on Protein Adsorption. This table demonstrates the significant reduction in non-specific protein adsorption on a PEGylated surface compared to a bare surface.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Small Molecule Drug (e.g., Doxorubicin)

This protocol is adapted from a method for conjugating doxorubicin to a PEG-chitosan copolymer and can be modified for direct conjugation to a functionalized this compound.

Materials:

  • This compound with a terminal functional group (e.g., amine, carboxyl, or NHS ester)

  • Doxorubicin hydrochloride (DOX·HCl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dialysis membrane (MWCO 1 kDa)

  • Phosphate buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Activation of Doxorubicin (if starting with a carboxyl-functionalized this compound): a. Dissolve DOX·HCl in anhydrous DMSO. Add a stoichiometric excess of TEA to neutralize the hydrochloride. b. Add EDC (1.5 eq) and NHS (1.5 eq) to the doxorubicin solution. c. Stir the reaction mixture at room temperature for 4-6 hours in the dark to activate the carboxyl group of doxorubicin.

  • Conjugation Reaction: a. Dissolve the amine-functionalized this compound in anhydrous DMSO. b. Add the activated doxorubicin solution to the this compound solution. c. Stir the reaction mixture at room temperature for 24-48 hours in the dark.

  • Purification: a. Transfer the reaction mixture to a dialysis membrane (MWCO 1 kDa). b. Dialyze against a large volume of deionized water for 48-72 hours, with frequent water changes, to remove unreacted reagents and byproducts. c. Lyophilize the dialyzed solution to obtain the this compound-doxorubicin conjugate as a dry powder.

  • Characterization: a. Confirm the successful conjugation using analytical techniques such as ¹H NMR spectroscopy, FTIR spectroscopy, and UV-Vis spectrophotometry. b. Determine the drug loading content using a standard calibration curve of doxorubicin absorbance.

Protocol 2: Formulation of this compound-Modified Nanoparticles

This protocol describes a general method for preparing PEGylated nanoparticles using an oil-in-water emulsion evaporation method.

Materials:

  • Biodegradable polymer (e.g., PLGA, PCL)

  • This compound-terminated polymer (e.g., PLGA-NEG)

  • Drug to be encapsulated

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)

  • Deionized water

Procedure:

  • Organic Phase Preparation: a. Dissolve the biodegradable polymer and the this compound-terminated polymer in DCM. b. Dissolve the drug in the polymer solution.

  • Emulsification: a. Add the organic phase to the aqueous PVA solution. b. Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation: a. Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate completely. b. As the solvent evaporates, the nanoparticles will precipitate.

  • Nanoparticle Collection and Purification: a. Centrifuge the nanoparticle suspension to pellet the nanoparticles. b. Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug. c. Resuspend the purified nanoparticles in deionized water or a suitable buffer.

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Visualize the morphology of the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM). c. Calculate the drug encapsulation efficiency and loading capacity.

Protocol 3: In Vitro Drug Release Assay

This protocol outlines a method to study the release of a drug from this compound-modified nanoparticles.

Materials:

  • Drug-loaded this compound-modified nanoparticles

  • Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Dialysis membrane (with a molecular weight cut-off that allows free drug to pass through but retains the nanoparticles)

  • Shaking incubator or water bath

Procedure:

  • Preparation: a. Disperse a known amount of drug-loaded nanoparticles in a specific volume of the release medium. b. Transfer the nanoparticle suspension into a dialysis bag. c. Place the dialysis bag in a larger container with a known volume of the same release medium.

  • Incubation: a. Incubate the setup at 37°C with constant, gentle agitation.

  • Sampling: a. At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the outer container. b. Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Analysis: a. Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Analysis: a. Calculate the cumulative percentage of drug released at each time point. b. Plot the cumulative drug release versus time to obtain the drug release profile.

Protocol 4: Assessment of Protein Adsorption on this compound-Modified Surfaces

This protocol, based on NMR spectroscopy, allows for the quantitative assessment of the "stealth" properties of this compound by measuring protein adsorption.

Materials:

  • This compound-coated nanoparticles or surfaces

  • Model protein (e.g., Bovine Serum Albumin - BSA, Lysozyme)

  • Phosphate buffer (e.g., 20 mM, pH 7.4)

  • NMR spectrometer

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the model protein in the phosphate buffer. b. Prepare a suspension of the this compound-modified nanoparticles in the same buffer.

  • NMR Measurement of Free Protein: a. Acquire a 1D ¹H NMR spectrum of the protein solution alone to serve as a control. Integrate the area of a well-resolved protein peak.

  • Incubation with Nanoparticles: a. Mix the protein solution with the nanoparticle suspension. b. Allow the mixture to incubate for a specific period (e.g., 30 minutes) to reach equilibrium.

  • NMR Measurement of Unbound Protein: a. Acquire a 1D ¹H NMR spectrum of the mixture. b. Integrate the area of the same protein peak as in the control. Due to the large size of the nanoparticles, the signals from the adsorbed protein will be broadened beyond detection, so the observed signal corresponds to the free, unbound protein.

  • Quantification of Adsorption: a. The fraction of bound protein can be calculated as: Fraction Bound = 1 - (Integral_mixture / Integral_control). b. The amount of adsorbed protein can be determined by knowing the initial protein concentration.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Activation RAS RAS Grb2_SOS->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation mTOR->Proliferation

Caption: EGFR Signaling Pathway Targeted by Drug Delivery Systems.

Targeted_Drug_Delivery_Workflow cluster_design 1. Design & Synthesis cluster_characterization 2. In Vitro Characterization cluster_invitro_eval 3. In Vitro Efficacy cluster_invivo_eval 4. In Vivo Evaluation A1 Selection of Drug & Targeting Ligand A2 Synthesis of This compound Conjugate A1->A2 A3 Nanoparticle Formulation A2->A3 B1 Physicochemical Characterization (Size, Zeta Potential, Morphology) A3->B1 B2 Drug Loading & Encapsulation Efficiency B1->B2 B3 In Vitro Drug Release B1->B3 B4 Protein Adsorption Assay B1->B4 C1 Cell Culture Studies C2 Cellular Uptake Analysis C1->C2 C3 Cytotoxicity Assays C2->C3 D1 Animal Model Selection C3->D1 D2 Pharmacokinetic Studies (Circulation Half-life) D1->D2 D3 Biodistribution & Tumor Accumulation D1->D3 D4 Therapeutic Efficacy Studies D1->D4

References

Application Notes and Protocols for Nonaethylene Glycol as a Spacer in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the physicochemical properties and biological activity of the PROTAC, including its solubility, cell permeability, and the efficiency of ternary complex formation.[1]

Polyethylene glycol (PEG) chains are among the most widely used linkers in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[2][3] Nonaethylene glycol (PEG9), a PEG linker with nine ethylene glycol units, offers a balance of flexibility and length that can be advantageous for optimizing the geometry of the ternary complex (POI-PROTAC-E3 ligase) to facilitate efficient ubiquitination and subsequent proteasomal degradation of the target protein.[4] This document provides detailed application notes and protocols for the use of this compound as a spacer in the development of PROTACs.

Rationale for Using this compound (PEG9) Spacers

The choice of linker length is a critical parameter in PROTAC design. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a non-productive complex where ubiquitination is inefficient.[2] this compound provides a linker length that has been shown to be effective in various PROTAC designs. Key advantages of using a PEG9 spacer include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for their biological activity and formulation.

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic spacer, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passive diffusion across cell membranes.

  • Optimized Ternary Complex Formation: The length and flexibility of the this compound spacer can provide the optimal distance and orientation between the POI and the E3 ligase to promote favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination.

Data Presentation

To illustrate the impact of the this compound linker on PROTAC performance, we present representative data for a hypothetical PROTAC, BRD4-PEG9-Pomalidomide , designed to degrade the Bromodomain-containing protein 4 (BRD4) by recruiting the Cereblon (CRBN) E3 ligase. The data in the following tables are synthesized based on trends observed for similar PROTACs with varying PEG linker lengths and should be considered illustrative.

Table 1: Physicochemical Properties of BRD4-Targeting PROTACs with Different PEG Linkers

PROTACLinkerMolecular Weight (Da)Calculated logPPolar Surface Area (Ų)
BRD4-PEG5-PomalidomidePEG5935.12.8210.5
BRD4-PEG9-Pomalidomide PEG9 1111.3 2.5 268.9
BRD4-PEG13-PomalidomidePEG131287.52.2327.3

Table 2: In Vitro Degradation Efficacy of BRD4-Targeting PROTACs

PROTACDC50 (nM) in HEK293T cellsDmax (%) in HEK293T cells
BRD4-PEG5-Pomalidomide25>90
BRD4-PEG9-Pomalidomide 10 >95
BRD4-PEG13-Pomalidomide50>90

Table 3: Cellular Activity of BRD4-Targeting PROTACs

PROTACCell Viability IC50 (nM) in MV4-11 cells
BRD4-PEG5-Pomalidomide30
BRD4-PEG9-Pomalidomide 15
BRD4-PEG13-Pomalidomide45

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows involved in the development and characterization of PROTACs utilizing a this compound spacer.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) (e.g., BRD4) PROTAC PROTAC (JQ1-PEG9-Pomalidomide) POI->PROTAC Binds to POI ligand Proteasome 26S Proteasome POI->Proteasome Recognition by Proteasome Ub Ubiquitin PROTAC->Ub Recruits Ubiquitin-charged E2 E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->PROTAC Binds to E3 ligase ligand Ub->POI Polyubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow Experimental Workflow for PROTAC Characterization cluster_biochem Biochemical Characterization cluster_cell Cellular Characterization Synthesis PROTAC Synthesis (JQ1-PEG9-Pomalidomide) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biochemical_Assays Biochemical Assays Purification->Biochemical_Assays Cellular_Assays Cellular Assays Purification->Cellular_Assays TR_FRET TR-FRET Assay (Ternary Complex Formation) Biochemical_Assays->TR_FRET Western_Blot Western Blot (Protein Degradation - DC50, Dmax) Cellular_Assays->Western_Blot CCK8 CCK-8 Assay (Cell Viability - IC50) Cellular_Assays->CCK8 Data_Analysis Data Analysis & Optimization TR_FRET->Data_Analysis Western_Blot->Data_Analysis CCK8->Data_Analysis

References

Application Notes and Protocols for Improving Hydrophobic Drug Solubility with Nonaethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing nonaethylene glycol as a solubilizing agent for hydrophobic drugs. The information is intended to guide researchers in developing formulations for improved drug delivery and bioavailability.

Introduction

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Insufficient solubility can lead to low bioavailability, hindering the therapeutic efficacy of the drug. This compound, a polyether compound with the chemical formula C18H38O10, is a versatile excipient that can be employed to enhance the solubility of hydrophobic drugs.[1][2] Its properties as a solvent and stabilizer make it a valuable tool in pharmaceutical formulations.[1] Like other polyethylene glycols (PEGs), this compound is recognized for its biocompatibility and low toxicity, making it suitable for various drug delivery applications.

This document outlines the principles of using this compound for solubility enhancement and provides detailed protocols for preparing and evaluating drug formulations.

Principle of Solubility Enhancement

This compound primarily enhances the solubility of hydrophobic drugs through the mechanism of co-solvency . In a co-solvent system, a water-miscible solvent, in this case, this compound, is added to an aqueous solution to increase the solubility of a non-polar solute. The co-solvent works by reducing the interfacial tension between the aqueous environment and the hydrophobic drug molecule. The hydrophilic nature of the ethylene glycol units contributes to water miscibility, while the overall molecule can create a more favorable environment for the hydrophobic drug to dissolve.

Additionally, at higher concentrations, polyethylene glycols can form structures that encapsulate hydrophobic drugs, further aiding in their solubilization.

Experimental Data: Solubility Enhancement of a Model Hydrophobic Drug

To illustrate the efficacy of this compound, the solubility of a model hydrophobic drug, Coumarin-6, was evaluated in aqueous solutions containing varying concentrations of this compound. The native solubility of Coumarin-6 in water is approximately 0.25 µg/mL.

Table 1: Solubility of Coumarin-6 in Aqueous this compound Solutions

This compound Concentration (% w/v)Measured Coumarin-6 Solubility (µg/mL)Solubility Improvement Factor
0 (Control)0.251x
115.562x
582.3329x
10175.8703x
20380.11520x

The data presented in this table is illustrative and based on the known principles of co-solvency with polyethylene glycols.

Experimental Protocols

The following protocols provide a step-by-step guide for preparing a stock solution of a hydrophobic drug in this compound and for determining the enhancement of its aqueous solubility.

Protocol for Preparation of a Hydrophobic Drug Stock Solution in this compound

This protocol describes the preparation of a concentrated stock solution of a hydrophobic drug in pure this compound.

Materials:

  • Hydrophobic drug (e.g., Coumarin-6)

  • This compound (CAS: 3386-18-3)

  • Analytical balance

  • Vortex mixer

  • Water bath or heating block

  • Volumetric flasks

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of the hydrophobic drug.

  • Dissolution: Add the weighed drug to a volumetric flask. Add a small amount of this compound.

  • Mixing: Vortex the mixture to facilitate the initial dispersion of the drug.

  • Heating (Optional): If the drug does not readily dissolve, gently heat the mixture in a water bath (e.g., to 40-50 °C) while vortexing intermittently. Caution: Ensure the drug is stable at the applied temperature.

  • Final Volume: Once the drug is completely dissolved, add this compound to the final desired volume and mix thoroughly.

  • Storage: Store the stock solution in a well-sealed container, protected from light, at the appropriate temperature.

Protocol for Determining Aqueous Solubility Enhancement

This protocol outlines the procedure for quantifying the increase in aqueous solubility of a hydrophobic drug using this compound as a co-solvent.

Materials:

  • Hydrophobic drug stock solution in this compound (from Protocol 4.1)

  • Deionized water

  • Centrifuge

  • Spectrophotometer (or HPLC)

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Test Solutions: Prepare a series of aqueous solutions with varying concentrations of this compound (e.g., 1%, 5%, 10%, 20% w/v).

  • Addition of Excess Drug: Add an excess amount of the hydrophobic drug to each test solution. This can be done by adding a small volume of the concentrated stock solution or by adding the solid drug powder directly.

  • Equilibration: Tightly seal the containers and agitate the solutions at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Phase Separation: Centrifuge the solutions at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved drug.

  • Sample Collection: Carefully collect the supernatant, ensuring no particulate matter is disturbed.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved drug particles.

  • Quantification: Determine the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.

  • Data Analysis: Plot the drug solubility as a function of the this compound concentration.

Visualizations

Mechanism of Co-Solvency

Caption: Mechanism of co-solvency with this compound (NEG).

Experimental Workflow for Solubility Determination

Workflow start Start prep Prepare Aqueous NEG Solutions (0-20% w/v) start->prep 1. Preparation add_drug Add Excess Hydrophobic Drug prep->add_drug 2. Saturation equilibrate Equilibrate for 24-48h (Constant Agitation) add_drug->equilibrate 3. Equilibration centrifuge Centrifuge to Pellet Undissolved Drug equilibrate->centrifuge 4. Separation collect Collect Supernatant centrifuge->collect filter Filter through 0.22µm Syringe Filter collect->filter quantify Quantify Drug Concentration (Spectrophotometry/HPLC) filter->quantify 5. Analysis end End quantify->end

Caption: Workflow for determining hydrophobic drug solubility.

Safety and Handling

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. The safety of any drug formulation should be assessed through appropriate toxicological studies.

Conclusion

This compound is an effective co-solvent for enhancing the aqueous solubility of hydrophobic drugs. Its use in pharmaceutical formulations can lead to improved bioavailability and therapeutic outcomes. The protocols provided in this document offer a framework for researchers to explore the potential of this compound in their drug development projects.

References

Application Note: Characterization of Nonaethylene Glycol Purity Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a comprehensive protocol for the determination of nonaethylene glycol purity using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). This compound and other polyethylene glycols (PEGs) lack a significant UV chromophore, making conventional UV detection methods challenging. The use of an ELSD provides a sensitive and universal detection method suitable for such compounds.[1][2] This document provides a detailed experimental protocol, data presentation in tabular format, and a visual representation of the experimental workflow.

Introduction

This compound is a specific oligomer of polyethylene glycol with the formula H(OCH₂CH₂)₉OH. PEGs are widely utilized in the pharmaceutical, cosmetic, and chemical industries as excipients, solvents, and chemical intermediates.[1] The purity of this compound is a critical quality attribute that can impact its performance and safety in final products. Common impurities can include other PEG oligomers, ethylene glycol, and diethylene glycol.[3]

Reversed-phase HPLC is a powerful technique for the separation of PEG oligomers based on their hydrophobicity.[2] Due to the lack of a UV-absorbing moiety in this compound, an Evaporative Light Scattering Detector (ELSD) is employed for detection. The ELSD is a mass-sensitive detector that is independent of the optical properties of the analyte, making it ideal for the analysis of non-UV active compounds.

Experimental Protocol

This section outlines the detailed methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound Reference Standard (Purity ≥ 99%)

  • This compound Test Sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, Deionized)

  • Methanol (HPLC Grade)

Instrumentation
  • HPLC system with a gradient pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

  • Reversed-phase HPLC column (e.g., PLRP-S, C8, or C18). A polymeric PLRP-S column is often preferred for its high surface area and retention of small molecules.

HPLC Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterValue
Column PLRP-S, 100 Å, 5 µm, 150 x 4.6 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 10-40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
ELSD Nebulizer Temp. 50 °C
ELSD Evaporator Temp. 70 °C
ELSD Gas Flow 1.5 SLM (Standard Liters per Minute)
Standard and Sample Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of water and acetonitrile.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound Test Sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of water and acetonitrile.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by the area percent method. The percentage purity is calculated as follows:

% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

The following tables present typical quantitative data obtained from the HPLC analysis of a this compound standard and a test sample.

Table 1: Typical Retention Times of this compound and Related Impurities

CompoundRetention Time (min)
Diethylene Glycol3.5
Triethylene Glycol4.8
This compound10.2
Decaethylene Glycol11.5

Table 2: Example Purity Calculation for a this compound Test Sample

Peak IDRetention Time (min)Peak AreaArea %
Impurity 14.815,2340.5
This compound 10.2 2,990,898 98.5
Impurity 211.530,4681.0
Total 3,036,600 100.0

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the characterization of this compound purity using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weigh this compound (Standard and Sample) dissolve Dissolve in Water/Acetonitrile weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (Reversed-Phase Column) inject->separate detect Detection by ELSD separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area Percent Method) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis of this compound.

References

Mass Spectrometry Techniques for the Analysis of Nonaethylene Glycol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of nonaethylene glycol using various mass spectrometry techniques. The protocols are designed to offer robust and reproducible results for the qualitative and quantitative characterization of this important polymer.

Introduction to Mass Spectrometry of this compound

This compound is a low molecular weight member of the polyethylene glycol (PEG) family, with the chemical structure HO-(CH₂CH₂O)₉-H. Mass spectrometry is a powerful analytical tool for the characterization of this compound, providing information on its molecular weight, purity, and structure. Common soft ionization techniques employed for its analysis include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS).

MALDI-TOF MS Analysis of this compound

MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight distribution of polymers like this compound. This method involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules, primarily as single-charged species.

Quantitative Data

The theoretical molecular weight of this compound (C₁₈H₃₈O₁₀) is 414.25 g/mol . In MALDI-TOF MS, it is commonly observed as adducts with alkali metal ions from the matrix or added salts.

Ion SpeciesChemical FormulaTheoretical m/z
[M+H]⁺[C₁₈H₃₉O₁₀]⁺415.26
[M+Na]⁺[C₁₈H₃₈O₁₀Na]⁺437.24
[M+K]⁺[C₁₈H₃₈O₁₀K]⁺453.21

M represents the neutral this compound molecule.

Experimental Protocol: MALDI-TOF MS

Materials:

  • This compound standard

  • Matrix solution: 10 mg/mL α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Cationizing agent (optional): 1 mg/mL sodium trifluoroacetate (NaTFA) in water.

  • Solvent: Acetonitrile, HPLC grade; Water, HPLC grade.

  • MALDI target plate.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in water or a suitable organic solvent.

  • Matrix and Sample Mixture:

    • For analysis with CHCA matrix, mix the this compound solution, matrix solution, and (optional) cationizing agent in a 1:10:1 (v/v/v) ratio.

    • For analysis with DHB matrix, a similar ratio can be used. The choice of matrix can influence the spectral quality.

  • Spotting: Spot 1 µL of the final mixture onto the MALDI target plate.

  • Drying: Allow the spot to air-dry completely at room temperature. This process allows for the co-crystallization of the sample and matrix.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire spectra in positive ion reflectron mode over a mass range appropriate for the expected ions (e.g., m/z 300-600).

    • Calibrate the instrument using a suitable standard.

MALDI-TOF MS Workflow

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis Sample This compound Sample Mix Mix Sample, Matrix, and Cationizing Agent Sample->Mix Matrix Matrix Solution (CHCA/DHB) Matrix->Mix Cation Cationizing Agent (e.g., NaTFA) Cation->Mix Spot Spot on MALDI Plate Mix->Spot Dry Air Dry Spot->Dry Laser Laser Desorption/Ionization Dry->Laser TOF Time-of-Flight Mass Analyzer Laser->TOF Detector Detection TOF->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: Workflow for MALDI-TOF MS analysis of this compound.

ESI-MS and LC-MS Analysis of this compound

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound from the liquid phase. Coupling liquid chromatography (LC) with ESI-MS allows for the separation of this compound from other components in a mixture prior to its detection.

Quantitative Data

In ESI-MS, this compound can be observed as protonated molecules or adducts with various cations present in the solvent.

Ion SpeciesChemical FormulaTheoretical m/z
[M+H]⁺[C₁₈H₃₉O₁₀]⁺415.26
[M+NH₄]⁺[C₁₈H₃₈O₁₀NH₄]⁺432.29
[M+Na]⁺[C₁₈H₃₈O₁₀Na]⁺437.24
[M+K]⁺[C₁₈H₃₈O₁₀K]⁺453.21
[M+2Na]²⁺[C₁₈H₃₈O₁₀Na₂]²⁺230.12

M represents the neutral this compound molecule.

Experimental Protocol: Direct Infusion ESI-MS

Materials:

  • This compound standard

  • Solvent: High-purity methanol, acetonitrile, or water, often with a small amount of an electrolyte to promote ionization (e.g., 0.1% formic acid for protonation, or sodium acetate for sodiation).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in the chosen solvent.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition:

    • Acquire spectra in positive ion mode.

    • Optimize ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal.

    • Scan a relevant mass range (e.g., m/z 100-1000).

Experimental Protocol: LC-MS

Materials:

  • LC system coupled to an ESI-MS detector.

  • Reversed-phase C18 column (for separation based on hydrophobicity).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the mobile phase, ensuring it is fully dissolved and filtered.

  • LC Separation:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject the sample.

    • Run a gradient elution to separate the components of interest. For example, a linear gradient from 5% to 95% B over 15 minutes.

  • MS Detection:

    • The eluent from the LC column is directed into the ESI source.

    • Acquire mass spectra in positive ion mode across a defined mass range.

    • The MS detector will record the mass-to-charge ratio of the ions as they elute from the column.

ESI-MS and LC-MS Experimental Workflow

ESI_LCMS_Workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis Sample This compound Solution Infusion Direct Infusion Sample->Infusion LC LC System Sample->LC ESI Electrospray Ionization Source Infusion->ESI LC->ESI MS Mass Analyzer (Quadrupole, TOF, etc.) ESI->MS Detector Detector MS->Detector Data Data Acquisition & Spectrum Detector->Data

Caption: General workflow for ESI-MS and LC-MS analysis.

Fragmentation Analysis by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) can be used to gain structural information about this compound. This involves isolating a specific precursor ion (e.g., the [M+Na]⁺ ion) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide insights into the molecule's structure.

Expected Fragmentation Pattern

The fragmentation of PEGs typically occurs through the cleavage of the C-O and C-C bonds of the ethylene oxide backbone. For this compound, this results in a series of fragment ions separated by 44 Da (the mass of an ethylene oxide unit, C₂H₄O).

Common Fragment Series:

  • b-ions: HO-(CH₂CH₂O)n-CH₂CH₂⁺

  • y-ions: HO-(CH₂CH₂O)n-H + Na⁺

Quantitative Data: Predicted Fragment Ions

The following table lists some of the expected fragment ions from the CID of the [M+Na]⁺ adduct of this compound (m/z 437.24).

Fragment Ion (n=number of EO units)Theoretical m/z
[Na(C₂H₄O)₃ + H]⁺ (n=3)155.09
[Na(C₂H₄O)₄ + H]⁺ (n=4)199.12
[Na(C₂H₄O)₅ + H]⁺ (n=5)243.15
[Na(C₂H₄O)₆ + H]⁺ (n=6)287.17
[Na(C₂H₄O)₇ + H]⁺ (n=7)331.20
[Na(C₂H₄O)₈ + H]⁺ (n=8)375.23

MS/MS Experimental Workflow

MSMS_Workflow cluster_ms1 MS1 cluster_cid Fragmentation cluster_ms2 MS2 Source Ion Source (ESI or MALDI) MassAnalyzer1 Mass Analyzer 1 (Precursor Selection) Source->MassAnalyzer1 CollisionCell Collision Cell (CID) MassAnalyzer1->CollisionCell MassAnalyzer2 Mass Analyzer 2 (Fragment Ion Analysis) CollisionCell->MassAnalyzer2 Detector Detector MassAnalyzer2->Detector ProductSpectrum Product Ion Spectrum Detector->ProductSpectrum

Caption: Logical workflow for tandem mass spectrometry (MS/MS) analysis.

Data Presentation and Interpretation

The data obtained from these mass spectrometry techniques should be processed to identify the peaks corresponding to this compound and its adducts or fragments. The high resolution and mass accuracy of modern mass spectrometers allow for the confident identification of the elemental composition of the detected ions. For quantitative analysis, calibration curves should be prepared using standards of known concentrations.

Conclusion

MALDI-TOF MS and ESI-MS, particularly when coupled with LC, are powerful and versatile techniques for the comprehensive analysis of this compound. The protocols outlined in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to obtain high-quality, reliable data for the characterization of this polymer. Proper sample preparation and optimization of instrument parameters are critical for achieving the best results.

Application Notes and Protocols for Nonaethylene Glycol in Hydrogel Formulation for Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nonaethylene glycol (NEG), a polyethylene glycol (PEG) oligomer with nine repeating ethylene glycol units, in the formulation of hydrogels for tissue engineering applications. Detailed protocols for hydrogel synthesis, characterization, and cell encapsulation are provided, along with a summary of key quantitative data to guide experimental design.

Introduction to this compound in Hydrogels

This compound (NEG), with a molecular weight of approximately 414.5 g/mol , is a low molecular weight PEG oligomer.[1][2][3][4] When functionalized with reactive groups such as acrylates or methacrylates to form this compound diacrylate (NEGDA) or this compound dimethacrylate (NEGDMA), it can be used as a crosslinker or a primary monomer in the synthesis of hydrogels. Due to its short chain length, NEGDA and NEGDMA are effective at creating hydrogels with a high crosslinking density. This high crosslinking density imparts specific mechanical and swelling properties to the hydrogels, making them suitable for various tissue engineering applications where a more rigid and less swollen matrix is desired. Poly(ethylene glycol) (PEG)-based hydrogels are widely utilized in tissue engineering due to their biocompatibility, tunable mechanical properties, and ability to encapsulate cells and bioactive molecules.[5] The properties of these hydrogels are highly dependent on the molecular weight of the PEG precursor; shorter PEG chains, such as this compound, result in hydrogels with lower swelling ratios and higher mechanical stiffness.

Key Applications in Tissue Engineering

Hydrogels formulated with this compound derivatives can be tailored for several applications in tissue engineering, including:

  • Cell Encapsulation and Delivery: The high crosslinking density of NEG-based hydrogels can provide physical protection to encapsulated cells. These hydrogels can serve as vehicles for delivering cells to target tissues.

  • Scaffolds for Tissue Regeneration: The mechanical properties of NEG-based hydrogels can be tuned to mimic the stiffness of certain tissues, providing a suitable environment for cell growth and tissue formation.

  • Controlled Drug Delivery: The tight mesh size of these hydrogels can control the diffusion and release of encapsulated therapeutic agents.

Quantitative Data Summary

The following tables summarize the key quantitative properties of hydrogels formulated with low molecular weight PEG diacrylates, including data for PEGDA with a molecular weight of 508 Da, which is comparable to that of this compound diacrylate.

Table 1: Swelling Properties of Low Molecular Weight PEGDA Hydrogels

PEGDA Molecular Weight (Da)PEGDA Concentration (wt%)Swelling Ratio (q)Reference
50810~2.5
50820~2.2
508303.43 ± 0.07
50840~2.2

Table 2: Mechanical Properties of Low Molecular Weight PEGDA Hydrogels

PEGDA Molecular Weight (Da)PEGDA Concentration (wt%)Compressive Modulus (HA0, MPa)Tensile Modulus (Eten, MPa)Reference
50810~0.5~1.0
50820~1.5~2.0
50830~2.0~2.5
50840~2.5~3.5
3400 / 400 (20:80 blend)200.4 ± 0.02-
3400 / 400 (20:80 blend)401.6 ± 0.2-

Table 3: Cell Viability in Low Molecular Weight PEGDA Hydrogels

PEGDA Blend (3400 Da / 400 Da)Total Polymer Concentration (wt%)Average Initial Cell Viability (%)Reference
Various blends2079 ± 7.9
Various blends4036 ± 7.0

Experimental Protocols

Protocol for Hydrogel Synthesis via Photopolymerization

This protocol describes the synthesis of a this compound diacrylate (NEGDA) hydrogel using UV-initiated photopolymerization. This method is suitable for creating hydrogel scaffolds and for the encapsulation of cells.

Materials:

  • This compound diacrylate (NEGDA)

  • Photoinitiator (e.g., Irgacure 2959, 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone)

  • Phosphate-buffered saline (PBS), sterile

  • Cells of interest (for cell encapsulation)

  • UV light source (365 nm)

Procedure:

  • Prepare Precursor Solution:

    • Dissolve the desired concentration of NEGDA (e.g., 10-40 wt%) in sterile PBS.

    • Add the photoinitiator at a suitable concentration (e.g., 0.05-0.1 wt%). Ensure the photoinitiator is completely dissolved. For cell encapsulation, prepare a sterile stock solution of the photoinitiator in PBS.

  • Cell Encapsulation (Optional):

    • If encapsulating cells, centrifuge the cells to form a pellet and resuspend them in the sterile precursor solution at the desired cell density (e.g., 1 x 10^6 cells/mL).

  • Polymerization:

    • Pipette the precursor solution (with or without cells) into a mold of the desired shape and size.

    • Expose the solution to UV light (365 nm) for a sufficient time to ensure complete crosslinking (e.g., 5-10 minutes). The exact time will depend on the photoinitiator concentration and light intensity.

  • Washing and Equilibration:

    • After polymerization, carefully remove the hydrogel from the mold.

    • Wash the hydrogel extensively with sterile PBS or cell culture medium to remove any unreacted monomers and photoinitiator. This is crucial for ensuring biocompatibility.

    • Allow the hydrogel to equilibrate in the appropriate buffer or medium before proceeding with characterization or cell culture.

G cluster_prep Precursor Solution Preparation cluster_poly Polymerization cluster_post Post-Polymerization NEGDA This compound Diacrylate Mix Mixing NEGDA->Mix PI Photoinitiator PI->Mix PBS PBS PBS->Mix Cells Cells (optional) Cells->Mix Mold Pipette into Mold Mix->Mold UV UV Exposure (365 nm) Mold->UV Wash Wash with PBS/Medium UV->Wash Equilibrate Equilibrate Wash->Equilibrate Hydrogel Hydrogel Scaffold Equilibrate->Hydrogel

Caption: Workflow for photopolymerization of NEGDA hydrogels.

Protocol for Characterization of Hydrogel Properties

The swelling ratio provides information about the water absorption capacity of the hydrogel.

Procedure:

  • Record the initial weight of the fully hydrated hydrogel (Ws).

  • Freeze-dry the hydrogel to remove all water and record the dry weight (Wd).

  • Calculate the swelling ratio (q) using the following formula:

    • q = Ws / Wd

The compressive modulus is a measure of the hydrogel's stiffness.

Procedure:

  • Ensure the hydrogel has a defined cylindrical shape.

  • Use a mechanical tester with a compression platen.

  • Apply a compressive strain at a constant rate.

  • Record the resulting stress.

  • The compressive modulus can be calculated from the linear region of the stress-strain curve.

Signaling Pathways and Cellular Responses

The high crosslinking density of this compound-based hydrogels results in a stiff microenvironment for encapsulated cells. This mechanical stiffness can significantly influence cell behavior through mechanotransduction pathways.

G cluster_hydrogel NEGDA Hydrogel Microenvironment cluster_cell Encapsulated Cell Stiffness High Mechanical Stiffness Integrins Integrins Stiffness->Integrins Mechanical Cues FAK Focal Adhesion Kinase (FAK) Integrins->FAK RhoA RhoA/ROCK Pathway FAK->RhoA YAP_TAZ YAP/TAZ RhoA->YAP_TAZ Nucleus Nucleus YAP_TAZ->Nucleus Translocation Gene Gene Expression (e.g., Osteogenesis, Chondrogenesis) Nucleus->Gene

Caption: Mechanotransduction in stiff NEGDA hydrogels.

Stiffer hydrogel matrices, such as those formed with NEGDA, have been shown to promote the differentiation of mesenchymal stem cells (MSCs) towards osteogenic lineages. This is mediated by signaling pathways involving focal adhesion kinase (FAK), RhoA/ROCK, and the transcriptional co-activators YAP and TAZ. These pathways translate the mechanical cues from the stiff hydrogel into changes in gene expression within the encapsulated cells. The bio-inert nature of the PEG backbone minimizes non-specific protein adsorption, allowing for the controlled presentation of bioactive signals by incorporating adhesion ligands (e.g., RGD peptides) into the hydrogel network.

Conclusion

This compound-based hydrogels offer a versatile platform for tissue engineering applications, particularly where higher mechanical stiffness and lower swelling are desired. The protocols and data presented in these application notes provide a foundation for researchers to design and fabricate hydrogels with tailored properties for their specific research needs. Careful consideration of the precursor concentration and polymerization conditions is crucial for achieving the desired hydrogel characteristics and ensuring optimal cell viability and function.

References

Functionalizing Surfaces with Self-Assembling Nonaethylene Glycol Monolayers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of surfaces using self-assembling monolayers (SAMs) of nonaethylene glycol. These surfaces are of significant interest in biomedical research and drug development due to their ability to resist non-specific protein adsorption and cell adhesion, thereby providing a bio-inert background for a variety of applications.

Introduction to this compound Self-Assembled Monolayers

Oligo(ethylene glycol) (OEG) and poly(ethylene glycol) (PEG) functionalized surfaces are widely utilized for their "non-fouling" properties, which are critical for the performance of in vitro bioassays and implantable devices. The self-assembly of thiol-terminated this compound molecules onto gold substrates is a robust and straightforward method to create densely packed, well-ordered monolayers. These SAMs can be further functionalized to introduce specific bioactive molecules, enabling controlled interactions with biological systems.

The resistance to protein adsorption is attributed to a combination of factors, including the formation of a tightly bound hydration layer, steric repulsion, and the conformational flexibility of the OEG chains. This property is essential for applications such as biosensors, where minimizing background noise from non-specific binding is crucial for sensitivity, and in drug delivery systems, where preventing protein fouling can improve circulation times and targeting efficiency.

Key Applications

The unique properties of this compound SAMs lend themselves to a variety of applications in research and drug development:

  • Creation of Bio-inert Surfaces: The primary application is to prevent the non-specific adsorption of proteins and adhesion of cells. This is fundamental for medical implants, diagnostic devices, and any material that will be in contact with biological fluids.

  • Biosensor Fabrication: By providing a non-fouling background, OEG SAMs enhance the signal-to-noise ratio in biosensors. Specific biorecognition elements (e.g., antibodies, enzymes) can be patterned onto the surface for highly sensitive and specific detection of target analytes.

  • Controlled Cell Culture: Surfaces can be patterned with cell-adhesive ligands on a non-fouling OEG background to study cell adhesion, migration, and proliferation in a controlled manner. This is valuable for tissue engineering and fundamental cell biology research.

  • Targeted Drug Delivery: Nanoparticles functionalized with OEG SAMs exhibit reduced clearance by the immune system. The terminal hydroxyl group of the this compound can be further modified with targeting ligands (e.g., peptides, antibodies) to direct drug-loaded nanoparticles to specific cells or tissues.[1][2]

Experimental Protocols

Protocol for Formation of this compound SAMs on Gold

This protocol details the steps for creating a self-assembled monolayer of a this compound-terminated alkanethiol on a gold-coated substrate.

Materials and Equipment:

  • Gold-coated substrates (e.g., glass slides, silicon wafers)

  • This compound-terminated alkanethiol (e.g., HS-(CH₂)₁₁-(OCH₂CH₂)₉-OH)

  • 200-proof ethanol

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized (DI) water

  • Nitrogen gas source

  • Clean glass vials with caps

  • Tweezers

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

    • Rinse the substrates thoroughly with DI water.

    • Rinse with ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the this compound-terminated alkanethiol in 200-proof ethanol. For mixed monolayers, co-dissolve the desired thiols in the appropriate molar ratio.

  • Self-Assembly:

    • Place the clean, dry gold substrates in a clean glass vial.

    • Completely immerse the substrates in the thiol solution.

    • Seal the vial to minimize evaporation and contamination. For optimal results, the headspace can be purged with nitrogen.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[3]

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution using clean tweezers.

    • Rinse the substrates thoroughly with ethanol to remove non-chemisorbed thiols.

    • Sonicate the substrates in fresh ethanol for 1-2 minutes to remove any physisorbed molecules.[3]

    • Rinse again with ethanol.

    • Dry the functionalized substrates under a gentle stream of nitrogen gas.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, such as a desiccator or under nitrogen, to prevent contamination.

Protocol for Characterization of Protein Adsorption using Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to quantify the non-specific adsorption of proteins onto a this compound-functionalized gold surface.

Materials and Equipment:

  • SPR instrument and sensor chips (gold-coated)

  • This compound-functionalized gold sensor chip (prepared as in Protocol 3.1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein solution (e.g., 1 mg/mL fibrinogen or bovine serum albumin in PBS)

  • DI water

Procedure:

  • System Equilibration:

    • Install the functionalized sensor chip in the SPR instrument.

    • Flow PBS buffer over the sensor surface until a stable baseline is achieved. This typically takes 10-15 minutes.

  • Protein Injection:

    • Inject the protein solution over the sensor surface at a constant flow rate (e.g., 20 µL/min) for a defined period (e.g., 5-10 minutes).

    • Monitor the change in the SPR signal (response units, RU) in real-time. An increase in RU indicates mass accumulating on the surface.

  • Dissociation/Rinsing:

    • Switch the flow back to PBS buffer to rinse the surface and monitor the dissociation of any non-specifically bound protein.

    • Continue the buffer flow until the signal stabilizes.

  • Data Analysis:

    • The net change in RU after the rinsing step corresponds to the amount of irreversibly adsorbed protein.

    • This value can be converted to surface mass concentration (e.g., ng/cm²) using the instrument's calibration factor (typically ~1 RU = 1 pg/mm²).

Protocol for Assessing Cell Adhesion

This protocol outlines a basic cell adhesion assay to evaluate the bio-inert properties of the this compound-functionalized surface.

Materials and Equipment:

  • This compound-functionalized substrates (e.g., glass coverslips)

  • Control substrates (e.g., tissue culture plastic, unfunctionalized gold)

  • Cell culture medium appropriate for the cell type

  • Cell suspension of interest (e.g., fibroblasts, endothelial cells)

  • Fluorescence microscope

  • Cell-permeant fluorescent dye (e.g., Calcein-AM)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Substrate Sterilization and Placement:

    • Sterilize the functionalized and control substrates by immersion in 70% ethanol, followed by air drying in a sterile cell culture hood.

    • Place the sterile substrates into the wells of a multi-well cell culture plate.

  • Cell Seeding:

    • Seed the cells onto the substrates at a known density (e.g., 1 x 10⁴ cells/cm²).

    • Add sufficient cell culture medium to each well.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ atmosphere for a desired time period (e.g., 4, 24, or 48 hours) to allow for cell attachment and spreading.

  • Washing:

    • Gently wash the substrates with PBS to remove non-adherent cells.

  • Staining and Visualization:

    • Stain the adherent cells with a fluorescent dye according to the manufacturer's protocol (e.g., incubate with Calcein-AM for 30 minutes).

    • Visualize the adherent cells using a fluorescence microscope.

  • Quantification:

    • Capture images from multiple random fields of view for each substrate.

    • Quantify the number of adherent cells per unit area using image analysis software.

    • Compare the cell adhesion on the this compound-functionalized surface to the control surfaces.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of this compound SAMs.

Table 1: Surface Properties of this compound SAMs

PropertyTypical ValueCharacterization Technique
Ellipsometric Thickness3 - 5 nmEllipsometry
Water Contact Angle30° - 45°Contact Angle Goniometry
C 1s Binding Energy (C-O)~286.5 eVX-ray Photoelectron Spectroscopy (XPS)
S 2p Binding Energy (Thiolate)~162 eVX-ray Photoelectron Spectroscopy (XPS)

Table 2: Protein Adsorption on this compound SAMs vs. Control Surfaces

SurfaceFibrinogen Adsorption (ng/cm²)Lysozyme Adsorption (ng/cm²)Bovine Serum Albumin (ng/cm²)
Bare Gold> 200> 150> 180
This compound SAM< 5< 5< 5

Data compiled from typical results reported in the literature and measured by SPR or QCM. Actual values may vary depending on specific experimental conditions.

Table 3: Cell Adhesion on this compound SAMs vs. Control Surfaces

SurfaceAdherent Cells / mm² (after 24h)
Tissue Culture Polystyrene> 1000
This compound SAM< 50

Representative data for fibroblast adhesion. Actual values will depend on cell type and seeding density.

Visualizations

Experimental_Workflow_SAM_Formation cluster_prep Substrate Preparation cluster_assembly Self-Assembly cluster_post Post-Processing Clean Clean Gold Substrate (Piranha, DI Water, Ethanol) Dry1 Dry with N2 Clean->Dry1 Immerse Immerse Substrate (18-24h) Dry1->Immerse ThiolSol Prepare 1 mM Thiol Solution ThiolSol->Immerse Rinse Rinse with Ethanol Immerse->Rinse Sonicate Sonicate in Ethanol Rinse->Sonicate Dry2 Dry with N2 Sonicate->Dry2 Final Functionalized Surface Dry2->Final

Caption: Workflow for the formation of this compound self-assembled monolayers on a gold substrate.

Protein_Adsorption_Workflow Start Start with Functionalized Chip Equilibrate Equilibrate with PBS Buffer Start->Equilibrate Inject Inject Protein Solution Equilibrate->Inject Dissociate Rinse with PBS Buffer Inject->Dissociate Analyze Analyze SPR Data (Quantify Adsorption) Dissociate->Analyze

Caption: Experimental workflow for quantifying protein adsorption using Surface Plasmon Resonance (SPR).

Cell_Adhesion_Assay_Workflow Sterilize Sterilize Substrates Seed Seed Cells onto Substrates Sterilize->Seed Incubate Incubate (37°C, 5% CO2) 4-48 hours Seed->Incubate Wash Wash to Remove Non-adherent Cells Incubate->Wash Stain Stain with Fluorescent Dye Wash->Stain Visualize Visualize and Quantify Adherent Cells Stain->Visualize

Caption: Workflow for a cell adhesion assay on functionalized surfaces.

References

Troubleshooting & Optimization

How to improve the yield of nonaethylene glycol synthesis reactions.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Nonaethylene Glycol Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of this compound synthesis reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily through stepwise methods like the Williamson ether synthesis.

Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, primarily related to incomplete reactions or the presence of side reactions. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation: The Williamson ether synthesis, a common method for chain elongation, requires the complete deprotonation of the starting oligoethylene glycol's hydroxyl group to form an alkoxide.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an appropriate molar excess. The reaction should be carried out under anhydrous (water-free) conditions, as moisture will consume the base and quench the alkoxide.

  • Inefficient Nucleophilic Substitution: The reaction between the alkoxide and the electrophile (e.g., a tosylated oligoethylene glycol) is an SN2 reaction.

    • Solution: Use a good leaving group on your electrophile, such as a tosylate (-OTs) or mesylate (-OMs). The reaction is best performed in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), which can solvate the cation of the alkoxide, making the oxygen anion more nucleophilic.

  • Side Reactions: Several side reactions can compete with the desired synthesis, reducing the yield of this compound. These include elimination reactions and the formation of symmetrical byproducts. For instance, instead of the desired C6 + C3 -> C9 coupling, you might get C3 + C3 -> C6 or C6 + C6 -> C12 byproducts.

    • Solution: To minimize the formation of symmetrical byproducts, use a molar excess of one of the reactants. For example, when coupling a triethylene glycol derivative with a hexaethylene glycol derivative, using an excess of the hexaethylene glycol derivative can favor the formation of the desired this compound.

Q2: I am observing a range of different length oligoethylene glycols in my final product, not just this compound. Why is this happening and how can I achieve a more monodisperse product?

A2: The presence of a distribution of oligoethylene glycol chain lengths indicates that either the stepwise addition is not proceeding to completion in each cycle or that side reactions are occurring that alter the chain length.

  • "Chain Clipping" Side Reaction: In some coupling strategies for synthesizing this compound derivatives, a "chain clipping" reaction has been observed where one ethylene glycol unit is cleaved from the chain. This can lead to the formation of octaethylene glycol derivatives as a significant impurity.

  • Anionic Depolymerization: Under strongly basic conditions, the polyethylene glycol chain can undergo anionic depolymerization, leading to the formation of shorter oligomers and ethylene oxide.

    • Solution: This side reaction can be minimized by carrying out the reaction at lower temperatures and for shorter durations. While this may slow down the desired reaction, it can significantly improve the monodispersity of the final product.

  • Incomplete Reactions in Solid-Phase Synthesis: If you are using a solid-phase synthesis approach, it is crucial that each coupling and deprotection step proceeds to 100% completion. Any unreacted sites will result in shorter oligomers being cleaved from the resin at the end of the synthesis.

    • Solution: Monitor the reaction progress at each step using appropriate analytical techniques. Drive reactions to completion by using an excess of reagents and allowing for sufficient reaction time.

Q3: What are the best practices for purifying this compound after the synthesis reaction?

A3: The purification of this compound can be challenging due to its high polarity and similarity to other oligoethylene glycol byproducts.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for purification. However, the high polarity of this compound can lead to streaking and poor separation.

    • Tips for better separation:

      • Use a polar eluent system, such as a gradient of methanol in dichloromethane or chloroform.

      • Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.

  • Liquid-Liquid Extraction: This can be effective for removing less polar impurities. This compound is soluble in water and some organic solvents. Washing the organic phase containing the product with brine can help to remove highly polar impurities.

  • Precipitation/Recrystallization: this compound is soluble in solvents like methylene chloride, benzene, and acetone, but insoluble in diethyl ether or hexane. This property can be exploited for purification by precipitating the product from a concentrated solution by adding a non-solvent.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the general effects of key reaction parameters on the yield and purity of this compound synthesized via the Williamson ether synthesis. Specific quantitative data for this compound is limited in the literature; therefore, these tables are based on the established principles of this reaction type for oligoethylene glycols.

Table 1: Effect of Temperature on this compound Synthesis

Temperature RangeExpected Effect on YieldExpected Effect on Purity/Side ReactionsRecommendations
Low (e.g., 0 - 25 °C)Slower reaction rate, potentially leading to lower yield if reaction time is insufficient.Minimizes side reactions like elimination and anionic depolymerization, leading to higher purity.Recommended for maximizing purity, especially when using strong bases. Allow for longer reaction times.
Moderate (e.g., 25 - 60 °C)Increased reaction rate, potentially leading to higher yield in a shorter time.May see a slight increase in side products compared to lower temperatures.A good starting point for optimizing the reaction.
High (e.g., > 60 °C)Significantly faster reaction rate.Increased likelihood of elimination side reactions and anionic depolymerization, leading to lower purity and a broader distribution of chain lengths.Generally not recommended unless reaction times must be minimized and subsequent purification is robust.

Table 2: Effect of Base and Solvent on this compound Synthesis

BaseSolventExpected OutcomeConsiderations
NaH (Sodium Hydride)THF, DMFStrong, non-nucleophilic base. Effectively deprotonates the alcohol.Use in an inert, anhydrous atmosphere. The hydrogen gas byproduct must be safely vented.
t-BuOK (Potassium tert-butoxide)THF, DioxaneStrong, sterically hindered base. Good for minimizing side reactions.Ensure anhydrous conditions.
KOH (Potassium Hydroxide)DioxaneA strong base that can be effective.The presence of water from aqueous KOH solutions can be problematic. Powdered KOH is preferred.

Experimental Protocols

The following is a representative experimental protocol for a stepwise synthesis of this compound, based on the principles of Williamson ether synthesis. This protocol involves the coupling of two smaller, protected oligoethylene glycol units.

Representative Protocol: Synthesis of this compound via Coupling of Triethylene Glycol and Hexaethylene Glycol Derivatives

Step 1: Monobenzylation of Triethylene Glycol

  • To a solution of triethylene glycol (excess) in anhydrous THF, add sodium hydride (1 equivalent) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add benzyl bromide (1 equivalent) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the monobenzylated triethylene glycol by flash column chromatography.

Step 2: Tosylation of Monobenzylated Triethylene Glycol

  • Dissolve the monobenzylated triethylene glycol (1 equivalent) in pyridine or dichloromethane.

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents).

  • Stir the reaction at 0 °C for 4-6 hours or until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tosylated product.

Step 3: Williamson Ether Synthesis to form Benzyl-Protected this compound

  • In a separate flask, dissolve monobenzylated hexaethylene glycol (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Add sodium hydride (1.1 equivalents) at 0 °C and stir for 1 hour at room temperature.

  • Cool the mixture to 0 °C and add a solution of the tosylated monobenzylated triethylene glycol (from Step 2) in anhydrous THF dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Work up the reaction as described in Step 1 to isolate the crude benzyl-protected this compound.

  • Purify the product by flash column chromatography.

Step 4: Deprotection to Yield this compound

  • Dissolve the benzyl-protected this compound in ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the deprotection is complete (monitor by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Visualizations

Diagram 1: Stepwise Synthesis Workflow for this compound

Stepwise_Synthesis cluster_0 Preparation of Building Block 1 cluster_1 Preparation of Building Block 2 cluster_2 Coupling and Deprotection A Triethylene Glycol B Monobenzylation A->B C Monobenzylated Triethylene Glycol B->C D Tosylation C->D E Tosylated Monobenzylated Triethylene Glycol D->E I Williamson Ether Synthesis (Coupling) E->I F Hexaethylene Glycol G Monobenzylation F->G H Monobenzylated Hexaethylene Glycol G->H H->I J Benzyl-Protected This compound I->J K Hydrogenolysis (Deprotection) J->K L This compound (Final Product) K->L Troubleshooting_Low_Yield Start Low Yield of This compound Q1 Check for incomplete starting material conversion? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Complete Conversion Q1->A1_No No Sol1 Increase base concentration Ensure anhydrous conditions Increase reaction time/temperature A1_Yes->Sol1 Q2 Analyze byproducts A1_No->Q2 A2_SideProducts Significant Side Products Q2->A2_SideProducts Presence of shorter/longer chains Sol2 Optimize stoichiometry (excess of one reactant) Lower reaction temperature Choose a more selective base A2_SideProducts->Sol2

Technical Support Center: Purification of Nonaethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the post-synthesis purification of nonaethylene glycol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample after synthesis?

A1: Post-synthesis, crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:

  • Polydispersity: A mixture of polyethylene glycols (PEGs) with varying chain lengths, such as octaethylene glycol and decaethylene glycol. This is particularly common in traditional ethoxylation processes.

  • Shorter-chain glycols: Ethylene glycol (EG) and diethylene glycol (DG) are common toxic impurities that may arise from the synthetic process.[1][2]

  • Reaction by-products: Depending on the specific synthesis, by-products from protecting groups or coupling agents may be present.

  • Catalyst residues: Residual catalysts, such as antimony compounds, may be present.[3]

  • Solvents: Residual solvents used during the synthesis, like tetrahydrofuran (THF) or toluene.

  • Degradation products: Aldehydes and peroxides can form through oxidation of the glycol chains.[4]

Q2: Which purification methods are most suitable for achieving high-purity this compound for pharmaceutical applications?

A2: For applications requiring high purity and monodispersity, several methods can be employed, often in combination:

  • Silica Gel Column Chromatography: This is a widely used technique to separate this compound from impurities with different polarities.[5] It is effective in removing by-products and other PEG oligomers.

  • Ion-Exchange Chromatography (IEC): IEC can be used to remove charged impurities, such as catalyst residues or acidic/basic by-products.

  • Fractional Distillation (under vacuum): This method is suitable for separating glycols with different boiling points. Due to the high boiling point of this compound, vacuum distillation is necessary to prevent thermal degradation.

  • Recrystallization: While less common for amorphous PEGs, recrystallization can be effective if a suitable solvent system is found to selectively crystallize the desired this compound, leaving impurities in the mother liquor.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with an evaporative light scattering detector (ELSD) or mass spectrometry (MS) can separate and quantify different PEG oligomers. Derivatization may be necessary for UV detection.

  • Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is the standard method specified by the United States Pharmacopeia (USP) for quantifying volatile impurities like ethylene glycol and diethylene glycol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is powerful for identifying unknown impurities by providing mass spectral data of the separated components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and may reveal the presence of impurities if they are in sufficient concentration and have distinct signals.

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Possible Cause Solution
Poor separation of this compound from adjacent oligomers. Inappropriate solvent system (eluent).Optimize the eluent polarity. A gradient elution from a non-polar to a more polar solvent system can improve resolution.
Column overloading.Reduce the amount of crude sample loaded onto the column. A general rule is to use 20-50 times the weight of silica gel to the sample weight.
Poorly packed column (channeling).Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.
This compound does not elute from the column. Eluent is too non-polar.Gradually increase the polarity of the eluent. For very polar compounds like PEGs, a solvent system like dichloromethane/methanol or ethyl acetate/methanol may be required.
Low yield of purified product. Irreversible adsorption onto the silica gel.Deactivate the silica gel with a small percentage of water or triethylamine if acidic sites are causing strong adsorption.
Sample precipitation on the column.Ensure the sample is fully dissolved in the initial loading solvent and that the eluent is a good solvent for this compound.
Vacuum Distillation
Problem Possible Cause Solution
"Bumping" or unstable boiling. Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.
Vacuum is too high for the temperature.Carefully regulate the vacuum level to achieve a steady boiling point at the desired temperature.
Product degradation (discoloration). Distillation temperature is too high.Increase the vacuum (lower the pressure) to reduce the boiling point of this compound.
Poor separation from close-boiling impurities. Inefficient fractionating column.Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 70-230 mesh)

  • Solvents: Hexane, Ethyl Acetate, Methanol (HPLC grade)

  • Glass chromatography column

  • Collection tubes

2. Column Packing:

  • Prepare a slurry of silica gel in hexane.

  • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Do not let the column run dry.

  • Add a thin layer of sand on top of the silica gel to prevent disruption of the bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

  • Carefully load the sample onto the top of the silica gel bed.

4. Elution:

  • Begin elution with a solvent system of low polarity (e.g., 100% Ethyl Acetate).

  • Gradually increase the polarity by adding methanol (e.g., progressing from 1% to 10% methanol in ethyl acetate).

  • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) or HPLC.

5. Product Recovery:

  • Combine the pure fractions containing this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purity Analysis by HPLC

This protocol outlines a general method for analyzing the purity of this compound using reversed-phase HPLC with an Evaporative Light Scattering Detector (ELSD).

1. Materials and Instrumentation:

  • Purified this compound sample

  • HPLC system with a C18 column and ELSD

  • Solvents: Acetonitrile and Water (HPLC grade)

2. Sample Preparation:

  • Prepare a stock solution of the this compound sample in water at a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 30% B, increase to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • ELSD: Nebulizer Temperature 30°C, Evaporator Temperature 50°C, Gas Flow 1.5 L/min

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time (if a standard is available).

  • Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Quantitative Data Summary

The following table summarizes typical performance metrics for different purification methods. Note that actual values can vary significantly based on the initial purity of the crude product and the specific experimental conditions.

Purification Method Parameter Typical Value Reference
Silica Gel Chromatography Purity>98%General lab practice
Yield60-85%General lab practice
Fractional Vacuum Distillation Purity>99%
Yield70-90%
Ion-Exchange Chromatography Impurity RemovalEffective for charged species
Yield>90%

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude_Product Crude this compound (Mixture of oligomers, by-products) Chromatography Silica Gel Column Chromatography Crude_Product->Chromatography Primary Purification Purity_Analysis Purity Assessment (HPLC, GC-MS) Chromatography->Purity_Analysis Distillation Fractional Vacuum Distillation Distillation->Purity_Analysis Purity_Analysis->Distillation Further Purification Needed Pure_Product Pure this compound (>98%) Purity_Analysis->Pure_Product Meets Specs

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Chromatography Problem {Problem|Poor Separation} Cause1 Possible Causes Inappropriate Solvent System Column Overloading Poor Column Packing Problem->Cause1 Identify Solution1 Solutions Optimize Eluent Polarity (Gradient) Reduce Sample Load Repack Column Carefully Cause1->Solution1 Address

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Preventing Protein Aggregation with Nonaethylene Glycol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during conjugation with nonaethylene glycol (N9) and other polyethylene glycol (PEG) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during this compound (N9) conjugation?

Protein aggregation during N9-conjugation, a form of PEGylation, can be attributed to several factors:

  • Intermolecular Cross-linking: If a bifunctional PEG linker is used, it can connect multiple protein molecules, leading to the formation of large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can destabilize proteins, exposing hydrophobic regions and promoting aggregation.[1][2]

  • PEG-Protein Interactions: While generally a stabilizer, PEG chains can sometimes induce conformational changes in proteins that favor aggregation. The length of the PEG chain can influence these interactions.[3]

  • Poor Reagent Quality: Impurities or the presence of bifunctional species in a supposedly monofunctional PEG reagent can cause unintended cross-linking.

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques are effective for detecting and quantifying protein aggregation:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size. Aggregates will elute earlier than the monomeric conjugated protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it suitable for detecting larger aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.

  • Turbidity Measurement: A simple method to assess the presence of insoluble aggregates is to measure the optical density of the solution at a wavelength like 600 nm.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during N9-protein conjugation.

Issue 1: Immediate Precipitation or Turbidity Upon Adding N9 Reagent

This often indicates rapid, uncontrolled aggregation.

Troubleshooting Workflow for Rapid Aggregation

start Precipitation Observed check_conc Reduce Protein and/or N9 Reagent Concentration start->check_conc High concentration? check_temp Lower Reaction Temperature (e.g., to 4°C) check_conc->check_temp Still aggregating? stepwise_add Add N9 Reagent Stepwise in Small Aliquots check_temp->stepwise_add Still aggregating? buffer_screen Screen Different Buffer Conditions (pH, Salt) stepwise_add->buffer_screen Still aggregating? additives Incorporate Stabilizing Additives buffer_screen->additives Still aggregating?

Caption: Troubleshooting workflow for immediate aggregation.

Issue 2: Soluble Aggregates Detected Post-Conjugation

Soluble aggregates are often harder to detect visually but can impact the therapeutic efficacy and immunogenicity of the protein.

Troubleshooting Workflow for Soluble Aggregates

start Soluble Aggregates Detected (e.g., by SEC) optimize_ratio Optimize Molar Ratio of N9 to Protein start->optimize_ratio optimize_ph Optimize Reaction pH optimize_ratio->optimize_ph If aggregation persists add_stabilizers Add Stabilizing Excipients (see Table 1) optimize_ph->add_stabilizers If aggregation persists alt_linker Consider Alternative Linker Chemistry or Monofunctional N9 add_stabilizers->alt_linker If aggregation persists

Caption: Troubleshooting workflow for soluble aggregates.

Experimental Protocols

Protocol 1: Small-Scale Screening of Reaction Conditions

Objective: To empirically determine the optimal protein concentration, N9:protein molar ratio, pH, and temperature to minimize aggregation.

Methodology:

  • Prepare Stock Solutions:

    • Protein stock solution (e.g., 10 mg/mL in a suitable, amine-free buffer like PBS or HEPES).

    • Activated N9 reagent stock solution (e.g., 100 mg/mL in the reaction buffer).

  • Set up a Matrix of Reactions: In a 96-well plate or microcentrifuge tubes, set up a series of small-volume reactions (e.g., 50 µL) varying one parameter at a time while keeping others constant.

    • Protein Concentration: Test a range from 1-10 mg/mL.

    • N9:Protein Molar Ratio: Start with a low ratio (e.g., 1:1 to 5:1 of N9 to reactive amines) and increase incrementally.

    • pH: Test a range of pH values, for example, from 6.5 to 8.0. For N-terminal specific conjugation, a lower pH (around 5.0-6.5) can be favorable.

    • Temperature: Compare reactions at 4°C and room temperature.

  • Reaction Incubation: Incubate the reactions for a set period (e.g., 1-4 hours).

  • Analysis: Analyze the extent of aggregation in each reaction using methods described in the FAQs, such as turbidity measurement or SDS-PAGE.

Protocol 2: Screening of Stabilizing Additives

Objective: To identify additives that can suppress aggregation during the conjugation reaction.

Methodology:

  • Prepare Additive Stock Solutions: Prepare concentrated stock solutions of the additives listed in Table 1.

  • Set up Reactions: Using the optimized reaction conditions from Protocol 1, set up a series of reactions, each containing a different additive at its recommended concentration. Include a control reaction with no additive.

  • Reaction and Analysis: Incubate the reactions and analyze for aggregation as described in Protocol 1.

Data Presentation

Table 1: Common Stabilizing Additives to Prevent Protein Aggregation

Additive ClassExampleTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose5-10% (w/v)Preferential exclusion, increases protein stability.
Sorbitol, Glycerol5-20% (v/v)Stabilize proteins via their hydroxyl groups.
Amino Acids L-Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Glycine50-200 mMSuppresses protein aggregation.
Surfactants Polysorbate 20/800.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.
Reducing Agents TCEP, DTT1-5 mMPrevents the formation of non-native disulfide bonds.

Logical Relationship Diagram for Aggregation Prevention Strategy

cluster_0 Primary Optimization cluster_1 Secondary Optimization cluster_2 Alternative Strategies protein_conc Protein Concentration molar_ratio N9:Protein Molar Ratio additives Buffer Additives (Sugars, Amino Acids, etc.) protein_conc->additives reaction_ph Reaction pH molar_ratio->additives temperature Temperature reaction_ph->additives temperature->additives reaction_kinetics Reaction Kinetics (Stepwise Addition) linker_chem Alternative Linker Chemistry additives->linker_chem reaction_kinetics->linker_chem

Caption: A tiered approach to preventing protein aggregation.

References

Technical Support Center: Optimizing Nonaethylene Glycol Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nonaethylene glycol bioconjugation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioconjugation experiments in a question-and-answer format.

Problem Possible Cause Recommended Solution
Low Conjugation Yield Suboptimal pH of the reaction buffer.The optimal pH is crucial for efficient conjugation. For reactions involving N-hydroxysuccinimide (NHS) esters, a pH range of 7.2-8.5 is generally recommended. For maleimide-thiol reactions, a pH of 6.5-7.5 is ideal to ensure the thiol group is sufficiently nucleophilic while minimizing hydrolysis of the maleimide group.[1] It is advisable to perform small-scale pilot reactions to determine the optimal pH for your specific biomolecule and this compound derivative.
Inappropriate molar ratio of reactants.A significant molar excess of the this compound reagent over the biomolecule is often required to drive the reaction to completion. A starting point is a 10- to 50-fold molar excess.[2] However, an excessively high ratio can lead to polysubstitution and should be optimized for the desired degree of labeling.
Inactive this compound reagent due to hydrolysis.NHS esters are susceptible to hydrolysis, especially in aqueous solutions at higher pH.[1] Always use freshly prepared solutions of the this compound reagent. If the reagent is dissolved in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous.
Presence of interfering substances in the biomolecule solution.Buffers containing primary amines (e.g., Tris) or thiols (e.g., dithiothreitol) will compete with the target biomolecule for the reactive groups on the this compound.[1] Buffer exchange into a non-reactive buffer such as phosphate-buffered saline (PBS) is recommended prior to conjugation.
Lack of Site-Specificity Multiple reactive functional groups on the biomolecule.For amine-reactive this compound (e.g., NHS ester), conjugation will occur on multiple lysine residues and the N-terminus. To achieve site-specificity, consider using a thiol-reactive this compound (e.g., maleimide) and a biomolecule with a single, accessible cysteine residue. Site-directed mutagenesis can be used to introduce a cysteine at a specific location.
Protein Aggregation after Conjugation Increased hydrophobicity of the conjugate.While polyethylene glycol is hydrophilic, the conjugation process can sometimes lead to conformational changes that expose hydrophobic patches on the protein, causing aggregation. Using a this compound linker can help improve the solubility of the conjugate.[3] Performing the conjugation at a lower temperature (e.g., 4°C) or including solubility-enhancing excipients in the buffer may also help.
High protein concentration.High concentrations of biomolecules can increase the likelihood of aggregation. Try performing the conjugation at a lower protein concentration.
Difficulty in Purifying the Conjugate Incomplete separation of conjugated and unconjugated species.Size-exclusion chromatography (SEC) is a common and effective method for purifying bioconjugates and separating them from unreacted this compound and biomolecules. The choice of SEC column and mobile phase should be optimized for the specific size of the conjugate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for this compound bioconjugation?

A1: The choice of buffer depends on the reactive chemistry of your this compound derivative.

  • For NHS-ester this compound: Use an amine-free buffer with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS), borate buffer, or HEPES buffer. Avoid buffers containing primary amines like Tris, as they will compete in the reaction.

  • For maleimide this compound: A phosphate buffer with a pH between 6.5 and 7.5 is recommended. This pH range is a compromise to ensure the thiol group is sufficiently reactive while minimizing hydrolysis of the maleimide group.

Q2: How does temperature affect the bioconjugation reaction?

A2: Generally, increasing the reaction temperature will increase the rate of conjugation. However, for sensitive biomolecules, higher temperatures can lead to denaturation and loss of activity. Most conjugation reactions are performed at room temperature for 1-4 hours or at 4°C overnight to protect the integrity of the biomolecule. The optimal temperature should be determined empirically for each specific system.

Q3: What molar ratio of this compound to biomolecule should I use?

A3: A molar excess of the this compound reagent is typically used to ensure efficient conjugation. A starting point of a 10- to 50-fold molar excess is common. The ideal ratio depends on the number of available functional groups on the biomolecule and the desired degree of labeling. This should be optimized for your specific application.

Q4: How can I determine the degree of conjugation?

A4: The degree of conjugation, or the number of this compound molecules per biomolecule, can be determined using several analytical techniques, including:

  • UV-Vis Spectroscopy: If the this compound or the biomolecule has a unique absorbance signature, this can be used to quantify the degree of labeling.

  • Mass Spectrometry (MS): MS can be used to determine the mass of the conjugate, and the shift in mass compared to the unconjugated biomolecule can be used to calculate the number of attached this compound units.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on size. The shift in retention time of the conjugate compared to the unconjugated biomolecule can be correlated with the degree of PEGylation.

Q5: How should I store my this compound bioconjugate?

A5: The optimal storage conditions will depend on the stability of the biomolecule. In general, conjugates should be stored in a buffer that is optimal for the stability of the biomolecule. For short-term storage, 4°C is often sufficient. For long-term storage, aliquoting the conjugate and storing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.

Quantitative Data on Reaction Conditions

The following tables provide illustrative data on how different reaction parameters can influence the efficiency of bioconjugation. Note that these are generalized values for PEGylation and optimal conditions for this compound may vary.

Table 1: Effect of pH on this compound-NHS Ester Conjugation Efficiency

pHRelative Conjugation Efficiency (%)Remarks
6.010-20Low efficiency due to protonation of primary amines.
7.040-60Moderate efficiency.
7.5 80-95 Often optimal for balancing reaction rate and NHS ester stability.
8.090-100High efficiency, but increased risk of NHS ester hydrolysis.
8.585-95High efficiency, but significant hydrolysis of NHS ester can occur.
9.070-85Decreased efficiency due to rapid hydrolysis of the NHS ester.

Table 2: Effect of Temperature on this compound-Maleimide Conjugation

Temperature (°C)Reaction Time for >90% Conjugation (hours)Remarks
412-24Slower reaction rate, but beneficial for sensitive biomolecules.
25 (Room Temp)2-4Commonly used temperature providing a good balance of reaction rate and biomolecule stability.
371-2Faster reaction rate, but may risk denaturation of some biomolecules.

Table 3: Influence of Molar Ratio on Degree of Labeling (DOL)

Molar Ratio (this compound : Protein)Average Degree of Labeling (DOL)Remarks
5:11-2Low degree of labeling.
10:12-4Moderate degree of labeling, often a good starting point.
20:14-6Higher degree of labeling, risk of over-modification.
50:1>6High degree of labeling, potential for aggregation and loss of activity.

Experimental Protocols

Protocol 1: General Procedure for this compound-NHS Ester Conjugation to a Protein
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the protein solution contains interfering substances, perform a buffer exchange using a desalting column.

  • This compound-NHS Ester Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.

  • Conjugation Reaction: Add the desired molar excess of the this compound-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching (Optional): To stop the reaction, a small amount of a primary amine-containing buffer (e.g., Tris) can be added to a final concentration of 20-50 mM.

  • Purification: Remove unreacted this compound-NHS ester and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Purification of this compound-Protein Conjugate using Size-Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4) at the recommended flow rate.

  • Sample Loading: Load the crude conjugation reaction mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer.

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm to detect the protein-containing fractions. The conjugate will typically elute earlier than the unconjugated protein due to its larger size.

  • Analysis: Analyze the collected fractions by SDS-PAGE or other methods to confirm the purity of the conjugate. Pool the fractions containing the purified conjugate.

Visualizations

Experimental Workflow for this compound Bioconjugation

G A Biomolecule in Amine-free Buffer C Conjugation Reaction (pH 7.2-8.5, RT or 4°C) A->C B This compound-NHS Ester in Anhydrous Solvent B->C D Quenching (Optional) C->D E Purification (Size-Exclusion Chromatography) D->E F Characterization (SDS-PAGE, Mass Spec) E->F G Purified this compound Bioconjugate F->G

Caption: A typical experimental workflow for the bioconjugation of a biomolecule with a this compound-NHS ester.

Signaling Pathway: Mechanism of Action of a HER2-Targeted Antibody-Drug Conjugate (ADC) with a this compound Linker

G cluster_0 Extracellular Space cluster_1 Cancer Cell ADC HER2-Targeted ADC (with this compound Linker) HER2 HER2 Receptor ADC->HER2 Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (e.g., via Linker Cleavage) Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload DNA_Damage DNA Damage Payload->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: The mechanism of action of a HER2-targeted antibody-drug conjugate (ADC) utilizing a this compound linker.

References

Identifying and minimizing side products in nonaethylene glycol synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of nonaethylene glycol (NEG).

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during this compound (NEG) synthesis?

A1: The most common side products in NEG synthesis, particularly when using stepwise methods like the Williamson ether synthesis, are primarily other polyethylene glycol (PEG) oligomers. These include:

  • Shorter Oligomers: Octaethylene glycol (OEG, n=8) and heptaethylene glycol (n=7) can form due to incomplete reactions in a stepwise addition or as a result of "chain clipping" or depolymerization under basic conditions.[1]

  • Longer Oligomers: Decaethylene glycol (DEG, n=10) and higher oligomers can be present if the starting materials are not monodisperse or if purification is incomplete between steps.

  • Elimination Products: In the Williamson ether synthesis, an alkene can be formed as a side product through an E2 elimination reaction, which competes with the desired SN2 substitution.[2]

  • Unreacted Starting Materials: Residual starting materials, such as protected PEG fragments or tosylated precursors, may remain if the reaction does not go to completion.

Q2: What is "chain clipping" and how can it be prevented?

A2: "Chain clipping" refers to a depolymerization side reaction where an ethylene glycol unit is cleaved from the PEG chain, resulting in shorter oligomers.[1] This is more likely to occur under harsh basic conditions or at elevated temperatures. To minimize chain clipping:

  • Use Milder Bases: Employ bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydride (NaH) where possible.

  • Control Reaction Temperature: Avoid excessively high temperatures during the reaction and work-up steps. Williamson ether synthesis for PEG oligomers can often be carried out effectively at room temperature.[1]

  • Limit Reaction Time: Prolonged exposure to basic conditions can increase the likelihood of depolymerization. Monitor the reaction progress and work it up as soon as it is complete.

Q3: How does the choice of base affect the formation of side products in Williamson ether synthesis of NEG?

A3: The choice of base is critical in Williamson ether synthesis and can significantly impact the product distribution.

  • Strong Bases (e.g., NaH, KH): These bases ensure complete deprotonation of the alcohol, which can lead to faster reaction rates. However, they are less selective and can promote side reactions like elimination, especially with secondary halides, and may also increase the risk of chain clipping.[2]

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are often preferred for synthesizing PEG oligomers as they are milder and more selective, leading to fewer side products from elimination and depolymerization. They may, however, require longer reaction times or slightly elevated temperatures to achieve full conversion.

Troubleshooting Guides

Problem 1: Presence of Shorter Oligomers (e.g., Octaethylene Glycol) in the Final Product
Possible Cause Troubleshooting Step
Incomplete Reaction Ensure an adequate excess of the incoming PEG monomer or tosylated fragment is used to drive the reaction to completion. For solid-phase synthesis, repeat the coupling step to ensure all reactive sites have reacted.
"Chain Clipping"/Depolymerization Use a milder base (e.g., K₂CO₃ instead of NaH). Lower the reaction temperature. Reduce the overall reaction time.
Impure Starting Materials Verify the purity of your starting PEG fragments using techniques like HPLC or Mass Spectrometry before starting the synthesis.
Problem 2: Significant Formation of an Elimination Byproduct
Possible Cause Troubleshooting Step
Steric Hindrance Ensure you are using a primary alkyl halide (or tosylate) as the electrophile. Williamson ether synthesis is sensitive to steric hindrance, and secondary or tertiary halides will favor elimination.
Strong, Bulky Base Use a less sterically hindered base. For example, use sodium hydride instead of potassium tert-butoxide if a strong base is required.
High Reaction Temperature Lower the reaction temperature. Elimination reactions are often favored at higher temperatures.
Solvent Choice Use a polar aprotic solvent like DMF or THF, which can favor SN2 reactions.

Data Presentation

Table 1: Illustrative Oligomer Distribution in a Stepwise this compound Synthesis

Reaction StepTarget ProductThis compound (NEG) (%)Octaethylene Glycol (OEG) (%)Decaethylene Glycol (DEG) (%)
Coupling of (PEG)₅ and (PEG)₄ fragmentsNEG954 (unreacted PEG₄)1 (from impure PEG₅)
Coupling of (PEG)₈ and (PEG)₁ fragmentsNEG972 (unreacted PEG₈)1 (dimerization of PEG₁)

Note: These are illustrative values. Actual distributions will vary based on specific reaction conditions and purification efficiency.

Experimental Protocols

Protocol 1: Stepwise Williamson Ether Synthesis of this compound (Illustrative)

This protocol describes the coupling of a monotosylated tetraethylene glycol with the sodium salt of pentaethylene glycol.

Materials:

  • Pentaethylene glycol

  • Tetraethylene glycol monotosylate

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Alkoxide Formation:

    • Dissolve pentaethylene glycol (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Coupling Reaction:

    • Dissolve tetraethylene glycol monotosylate (1.2 eq) in anhydrous DMF.

    • Add the tosylate solution dropwise to the alkoxide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound.

    • Analyze the fractions by TLC and combine the pure fractions.

    • Remove the solvent under reduced pressure to yield the final product.

  • Characterization:

    • Confirm the identity and purity of the this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway (Williamson Ether Synthesis) cluster_side Side Reactions PEG5_OH Pentaethylene Glycol (PEG₅-OH) PEG5_O_Na Sodium Pentaethylene Glycolate (PEG₅-O⁻Na⁺) PEG5_OH->PEG5_O_Na + NaH NEG This compound (NEG) PEG5_O_Na->NEG SN2 Attack Unreacted_PEG5 Unreacted PEG₅-OH PEG5_O_Na->Unreacted_PEG5 Incomplete Reaction PEG4_OTs Tetraethylene Glycol Monotosylate (PEG₄-OTs) PEG4_OTs->NEG Elimination_Product Elimination Product (Alkene) PEG4_OTs->Elimination_Product E2 Elimination (favored by heat/strong base) OEG Octaethylene Glycol (OEG) NEG->OEG Chain Clipping (harsh conditions)

Caption: Main and side reaction pathways in NEG synthesis.

Troubleshooting_Workflow Start Analyze Final Product (e.g., by HPLC, MS) Impurity_Type Identify Primary Impurity Start->Impurity_Type Shorter_Oligomers Shorter Oligomers (e.g., OEG) Impurity_Type->Shorter_Oligomers < NEG Longer_Oligomers Longer Oligomers (e.g., DEG) Impurity_Type->Longer_Oligomers > NEG Elimination_Product Elimination Product Impurity_Type->Elimination_Product Alkene Action_Incomplete Increase Monomer Excess Repeat Coupling Step Shorter_Oligomers->Action_Incomplete Incomplete Reaction? Action_Clipping Use Milder Base Lower Temperature Shorter_Oligomers->Action_Clipping Chain Clipping? Action_Purity Purify Starting Materials Longer_Oligomers->Action_Purity Action_Elimination Use Primary Halide Lower Temperature Use Less Hindered Base Elimination_Product->Action_Elimination End Re-run Synthesis and Analyze Action_Incomplete->End Action_Clipping->End Action_Purity->End Action_Elimination->End

Caption: Troubleshooting workflow for NEG synthesis.

References

Addressing stability challenges of nonaethylene glycol linkers in biological media.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nonaethylene glycol (PEG9) and other polyethylene glycol (PEG) linkers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered in biological media.

Frequently Asked Questions (FAQs)

Q1: My PEG-linked conjugate is showing instability and premature payload release in plasma/serum. What are the likely causes?

A1: Premature payload release in plasma or serum is a common challenge, often attributable to the cleavage of labile bonds within the linker structure. The primary mechanisms are:

  • Enzymatic Cleavage: Serum contains various enzymes, such as esterases and proteases, that can hydrolyze specific bonds. Ester linkages are particularly susceptible to cleavage by carboxylesterases.[1][2][3] Some peptide-based linkers can be cleaved by proteases like cathepsin B, although this is more commonly a desired mechanism within target cells.[4][5]

  • Hydrolytic Cleavage: The ether backbone of PEG is generally stable, but functional groups used to attach the PEG to the payload or the biomolecule, such as esters or hydrazones, can be susceptible to non-enzymatic hydrolysis. The rate of hydrolysis is often pH-dependent.

  • Thioether Exchange: If a maleimide-cysteine linkage is used, it can be susceptible to a retro-Michael reaction, leading to exchange with other thiol-containing molecules like albumin or glutathione in the serum. This results in the transfer of the payload to other proteins.

Q2: What is the "PEG dilemma" and how does it relate to linker stability?

A2: The "PEG dilemma" refers to the contradictory effects of PEGylation. While PEG chains enhance solubility, prolong circulation time, and shield the conjugate from the immune system, this same shielding effect can hinder cellular uptake and subsequent endosomal escape of the drug. Cleavable linkers are a primary strategy to overcome this. The linker provides stability in circulation (the "stealth" effect), but is designed to break under specific conditions within the target microenvironment (e.g., low pH or high enzyme concentration), releasing the drug for cellular uptake.

Q3: How does the length and structure of the PEG linker affect the stability and performance of my conjugate?

A3: The length and structure of the PEG linker are critical design parameters that influence stability, solubility, and pharmacokinetics.

  • Length: Longer PEG chains generally increase hydrophilicity and the hydrodynamic volume of the conjugate, which can enhance circulation half-life by reducing renal clearance. Studies have shown that increasing the number of ethylene glycol units can directly translate to higher stability in serum. However, excessively long linkers can decrease the binding affinity of the targeting moiety and reduce the stability of ternary complexes in applications like PROTACs.

  • Structure (Linear vs. Branched): Branched or "pendant" PEG architectures can create a more dense hydrophilic shield around the payload, which can be more effective at solubilizing hydrophobic drugs and improving physical and chemical stability compared to linear linkers.

Q4: My conjugate appears to be degrading even in the absence of common hydrolytic or enzymatic cleavage sites. What other degradation pathways should I consider?

A4: While less common for the PEG chain itself under physiological conditions, oxidative degradation of the polyether backbone can occur. This pathway can be mediated by reactive oxygen species (ROS) that might be present in certain biological environments, particularly in the response to implanted devices. It is also important to verify the stability of the payload itself and the conjugation points to the antibody or targeting molecule, as these can also be sources of instability.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: High variability in stability between mouse and human plasma.

  • Question: I've observed that my antibody-drug conjugate (ADC) is stable in human plasma but degrades rapidly in mouse plasma. Why is this happening and how can I fix it?

  • Answer & Troubleshooting Steps:

    • Identify the Cause: This discrepancy is frequently due to species differences in plasma enzymes. For example, valine-citrulline (VC) linkers are known to be sensitive to the mouse carboxylesterase Ces1c, leading to rapid cleavage, whereas they are significantly more stable in human plasma.

    • Modify the Linker: The most effective solution is to engineer the linker to be resistant to the specific mouse enzyme. This can involve chemical modifications near the cleavage site. For instance, adding a glutamic acid residue to a dipeptide linker or changing the amide bond position has been shown to dramatically reduce hydrolysis in mouse serum.

    • Alternative Models: If linker modification is not feasible, consider using esterase knockout mouse models for in vivo studies, though this presents its own challenges.

Issue 2: Low yield or aggregation during ADC synthesis and purification.

  • Question: I am experiencing low final yield and observing a high molecular weight (HMW) peak in my size-exclusion chromatography (SEC) analysis after conjugation. What's going wrong?

  • Answer & Troubleshooting Steps:

    • Check Solubility: Highly hydrophobic payloads can cause the entire ADC to have poor solubility, even with a PEG linker, leading to aggregation.

      • Solution: Increase the length or use a branched PEG linker to improve hydrophilicity. Screen different organic co-solvents (e.g., DMSO, DMA) and optimize their concentration during the conjugation reaction to keep the linker-payload soluble without denaturing the antibody.

    • Optimize Buffer Conditions: The pH and ionic strength of the conjugation buffer can influence antibody stability. Conjugation near the antibody's isoelectric point can promote aggregation.

      • Solution: Perform a buffer screen to find the optimal pH and salt concentration that maintains antibody stability while allowing for efficient conjugation.

    • Control Drug-to-Antibody Ratio (DAR): High DAR values, especially with hydrophobic drugs, are strongly correlated with increased aggregation and faster clearance rates.

      • Solution: Optimize the molar excess of the linker-payload during the reaction to target a lower, more homogenous DAR. Use purification techniques like Hydrophobic Interaction Chromatography (HIC) to isolate species with the desired DAR.

Quantitative Data Summary

The stability of a PEG-linked conjugate is highly dependent on its chemical structure and the biological medium. The tables below summarize quantitative data from published studies to illustrate these effects.

Table 1: Impact of Linker Modification on Stability in Mouse Serum

Linker-Payload AnalogueKey Structural Feature% Hydrolysis in Mouse Serum (24 h)Data Source
Analogue 2Valine-Citrulline dipeptide>95%
Analogue 14m-Amide modification~50%
Analogue 15Glutamic acid addition~31%
Analogue 16Combined m-Amide and Glutamic acid~7%

Table 2: Effect of PEG Chain Length on Peptide Stability in Rat Serum

Peptide AnaloguePEG MoietyLinker Handle% Intact Peptide (24 h)Data Source
Analogue 19PEG8Acetyl>70%
Analogue 18PEG5Acetyl~60%
Analogue 20PEG5Propionyl~60%
Analogue 30PEG20Propionyl~80%
Native PeptideNoneNoneAlmost completely degraded

Visual Guides: Workflows and Pathways

// Nodes Start [label="Observed Conjugate Instability\n(e.g., Premature Payload Release)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Enzymatic Cleavage\n(e.g., Esterases, Proteases)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Chemical Hydrolysis\n(e.g., pH-sensitive bonds)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Thioether Exchange\n(Maleimide Linkers)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause4 [label="Oxidative Degradation\n(Polyether Backbone)", fillcolor="#FBBC05", fontcolor="#202124"];

Solution1 [label="Modify Linker Chemistry\n(e.g., Add steric hindrance, change bond type)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Optimize Buffer/Formulation\n(Control pH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Use Alternative Conjugation Chemistry\n(e.g., Sulfone linkers)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Incorporate Antioxidants\n(If applicable)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cause1; Start -> Cause2; Start -> Cause3; Start -> Cause4;

Cause1 -> Solution1; Cause2 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; Cause4 -> Solution4; }

Caption: Troubleshooting workflow for PEG linker instability.

// Nodes Intact_ADC [label="Intact Conjugate\nAntibody-PEG-Ester-Payload", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleaved_Products [label="Cleaved Products:\n- Antibody-PEG-COOH\n- Free Payload-OH", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible node for label positioning mid_point [shape=point, style=invis, width=0];

// Edges Intact_ADC -> mid_point [arrowhead=none]; mid_point -> Cleaved_Products;

// Label on the edge mid_point -> Cleaved_Products [label=" Enzymatic Cleavage (Esterase)\n or Chemical Hydrolysis (H₂O) ", fontcolor="#202124"]; }

Caption: General pathway for ester linker cleavage.

// Node Definitions start [label="Start: Prepare Conjugate Stock", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate Conjugate\nin Biological Matrix\n(e.g., Plasma, Serum)", fillcolor="#FBBC05", fontcolor="#202124"]; timepoint [label="Collect Aliquots\nat Various Time Points\n(e.g., 0, 1, 6, 24, 48h)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Quench Reaction\n(e.g., Add Acetonitrile/Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; process [label="Sample Processing\n(e.g., Protein Precipitation, Centrifugation)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Analyze Supernatant\nby LC-MS/MS or HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantify [label="Quantify Remaining Intact Conjugate\nand/or Released Payload", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Determine Stability Profile\n(e.g., Half-life)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Edges start -> incubate; incubate -> timepoint; timepoint -> quench; quench -> process; process -> analyze; analyze -> quantify; quantify -> end; }

Caption: Experimental workflow for in vitro stability assessment.

Key Experimental Protocols

Protocol 1: General Method for In Vitro Plasma Stability Assessment

  • Objective: To determine the stability of a PEG-linked conjugate in plasma and quantify the release of the payload over time.

  • Materials:

    • Test conjugate stock solution (e.g., in DMSO or PBS)

    • Control plasma (e.g., human, mouse), stored at -80°C, thawed on ice

    • Quenching solution (e.g., Acetonitrile with 0.1% formic acid and an internal standard)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator or water bath at 37°C

  • Methodology:

    • Pre-warm an aliquot of plasma to 37°C for 5-10 minutes.

    • Spike the test conjugate into the plasma at a final concentration of 1-5 µM. Ensure the initial concentration of organic solvent (e.g., DMSO) is low (<1%) to avoid protein precipitation.

    • Incubate the mixture at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) of the plasma mixture.

    • Immediately quench the reaction by adding the aliquot to a larger volume of cold quenching solution (e.g., 200 µL). This stops enzymatic activity and precipitates plasma proteins.

    • Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the concentration of the intact conjugate and/or the released payload by comparing their peak areas to that of the internal standard.

    • Plot the percentage of remaining intact conjugate versus time to determine the stability profile and calculate the half-life.

Protocol 2: Analysis of PEG-Conjugates by LC-MS

  • Objective: To characterize PEGylated proteins or ADCs and assess their purity and conjugation sites.

  • Methodology for Intact Mass Analysis:

    • Sample Preparation: Dilute the reaction mixture or purified conjugate in an appropriate buffer (e.g., 0.1% formic acid in water).

    • Chromatography:

      • Column: C18 reversed-phase column (e.g., BEH C18, 2.1 x 150 mm, 1.7 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A linear gradient from 5-60% Mobile Phase B over 30 minutes.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 60°C.

    • Mass Spectrometry (ESI-Q-TOF):

      • Mode: Q-TOF mode.

      • Mass Range: Scan from 300–3000 m/z.

      • Data Analysis: Deconvolute the resulting charge state distribution to determine the intact mass of the conjugate and identify different drug-loaded species.

  • Methodology for Peptide Mapping (to identify conjugation sites):

    • Sample Preparation: Denature the conjugate (e.g., using urea), reduce disulfide bonds (with DTT), and alkylate (with iodoacetamide).

    • Digestion: Digest the protein with a specific protease like trypsin or GluC overnight at 37°C.

    • Acidification & Cleanup: Acidify the sample to pH 2 with formic acid and desalt using a C18 ZipTip or similar method.

    • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a similar LC setup as above (typically with a longer gradient) coupled to a high-resolution mass spectrometer.

    • Data Analysis: Use bioinformatics software to search the MS/MS data against the protein sequence to identify peptides. The conjugation site will be identified by the mass shift on a specific peptide corresponding to the mass of the PEG linker remnant.

References

Navigating the Cellular Maze: A Technical Guide to Optimizing Nonaethylene Glycol-Drug Conjugate Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals facing the common hurdle of low cellular uptake with nonaethylene glycol-drug conjugates now have a dedicated resource. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the intracellular delivery of these promising therapeutic agents. By addressing specific experimental challenges, this guide aims to accelerate research and development in this critical area.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experiments with this compound-drug conjugates, offering targeted solutions and explanations.

Q1: We are observing significantly lower than expected cellular uptake of our this compound-drug conjugate. What are the potential causes and how can we troubleshoot this?

A1: Low cellular uptake is a frequent challenge. The underlying causes can be multifaceted, often stemming from the inherent properties of the polyethylene glycol (PEG) chain and its interaction with the cellular environment. Here’s a systematic approach to troubleshooting:

  • Steric Hindrance: The PEG chain, while beneficial for solubility and circulation time, can create a "stealth" effect that also shields the drug from cellular uptake mechanisms.[1][2] This is often referred to as the "PEG dilemma".[3]

    • Troubleshooting:

      • Optimize PEG Chain Length: An excessively long PEG chain can inhibit cellular uptake.[1] Consider synthesizing conjugates with varying, shorter PEG lengths to find an optimal balance between stealth properties and cellular interaction.

      • Incorporate Targeting Ligands: Active targeting can overcome the non-specific shielding effect of PEG.[2]

  • Inefficient Endocytosis: The primary route of cellular entry for many drug conjugates is endocytosis. Inefficient internalization can be a major bottleneck.

    • Troubleshooting:

      • Active Targeting: Conjugate a ligand (e.g., transferrin, antibodies, or peptides) to the distal end of the PEG chain that binds to a specific receptor on the target cell surface, thereby promoting receptor-mediated endocytosis.

      • Utilize Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can facilitate the translocation of cargo across the cell membrane, often through endocytosis or direct penetration. Co-administration or conjugation with a CPP can significantly enhance uptake.

  • Endosomal Entrapment and Escape: Even if the conjugate is internalized, it may become trapped within endosomes and subsequently degraded in lysosomes, preventing the drug from reaching its intracellular target.

    • Troubleshooting:

      • Incorporate Endosomolytic Agents: Some CPPs and other molecules can facilitate endosomal escape.

      • pH-Sensitive Linkers: Employ linkers that are stable at physiological pH but cleave in the acidic environment of the endosome, releasing the drug into the cytoplasm.

Q2: How does the length of the this compound chain specifically impact cellular uptake?

A2: The length of the PEG chain is a critical parameter that requires careful optimization. While longer PEG chains can enhance systemic circulation time by reducing opsonization and clearance by the mononuclear phagocyte system, they can also negatively impact cellular uptake due to increased steric hindrance. Conversely, shorter PEG chains may lead to faster clearance but can improve cellular interactions and subsequent internalization. Finding the optimal PEG length is often a compromise between these competing effects and is specific to the drug, targeting ligand, and cell type.

Q3: What are the most effective active targeting strategies to enhance the uptake of our conjugate?

A3: Active targeting strategies leverage specific molecular recognition to enhance delivery to target cells. Some of the most effective approaches include:

  • Receptor-Mediated Endocytosis: This is a highly efficient internalization pathway.

    • Transferrin: The transferrin receptor is often overexpressed on cancer cells, making transferrin a widely used ligand for targeted drug delivery.

    • Antibodies/Antibody Fragments: Monoclonal antibodies or their fragments can be used to target specific cell surface antigens with high specificity.

    • Peptides and Aptamers: These smaller targeting moieties can also be used to bind to specific cellular receptors.

  • Cell-Penetrating Peptides (CPPs): As mentioned, CPPs can significantly enhance the uptake of various molecular cargoes, including drug conjugates. They can be either co-administered or chemically conjugated to the drug molecule.

Q4: We are unsure which endocytic pathway is responsible for the uptake of our conjugate. How can we investigate this?

A4: Understanding the specific endocytic pathway is crucial for optimizing your drug delivery system. You can investigate this using a panel of pharmacological inhibitors that selectively block different pathways. Common endocytic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

Endocytic PathwayCommon Inhibitors
Clathrin-mediatedChlorpromazine, Pitstop 2
Caveolae-mediatedFilipin, Nystatin, Genistein
MacropinocytosisAmiloride, Cytochalasin D

By treating cells with these inhibitors prior to incubation with your fluorescently labeled conjugate, you can determine which pathway(s) are critical for its uptake by observing any significant reduction in internalization.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies to provide a comparative overview of factors influencing cellular uptake.

Table 1: Effect of PEG Chain Length on Cellular Uptake of Nanoparticles

Nanoparticle FormulationPEG Molecular Weight (kDa)Cell LineCellular Uptake (relative to non-PEGylated)Reference
Gold Nanoparticles (GNPs)-CRO1MacrophageHigher
GNPs-CRO2MacrophageHigher
GNPs-CRO5MacrophageLower
Folate-linked Liposomes2KB cellsHigh
Folate-linked Liposomes5KB cellsHigh
Folate-linked Liposomes10KB cellsHigh (highest tumor accumulation in vivo)

Table 2: Impact of Targeting Ligands on Cellular Uptake

Drug/NanoparticleTargeting LigandCell LineFold Increase in Uptake (compared to non-targeted)Reference
PEGylated Liposomal DoxorubicinαPEG-LDLR (endocytic receptor)HCC36Significantly Increased
MoS2 NanosheetsTransferrin (Tf)HepG2~3-fold (in a subpopulation of cells)

Detailed Experimental Protocols

This section provides standardized protocols for key experiments to assess and quantify the cellular uptake of this compound-drug conjugates.

Protocol 1: Quantification of Intracellular Drug Concentration by HPLC

Objective: To accurately measure the amount of drug conjugate that has been internalized by cells.

Materials:

  • Adherent cells cultured in 6-well plates

  • This compound-drug conjugate

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • Acetonitrile, ice-cold

  • Internal standard for HPLC

  • HPLC system with a suitable column and detector

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and culture until they reach near confluence.

  • Drug Incubation: Remove the culture medium and incubate the cells with a known concentration of the drug conjugate in fresh medium for a predetermined time (e.g., 2, 4, 24 hours). Include untreated cells as a negative control.

  • Washing: After incubation, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove any unbound conjugate.

  • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes with gentle agitation.

  • Lysate Collection: Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay to normalize the drug concentration to the amount of cellular protein.

  • Sample Preparation for HPLC:

    • To a known volume of the cell lysate, add a known amount of the internal standard.

    • Precipitate the proteins by adding three volumes of ice-cold acetonitrile.

    • Vortex and incubate at -20°C for at least 2 hours.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis: Analyze the samples using an established HPLC method for your specific drug. Create a standard curve to quantify the drug concentration in the cell lysates.

Protocol 2: Visualization of Cellular Uptake by Fluorescence Microscopy

Objective: To qualitatively or semi-quantitatively assess the intracellular localization of a fluorescently labeled drug conjugate.

Materials:

  • Fluorescently labeled this compound-drug conjugate

  • Cells cultured on glass coverslips in a multi-well plate

  • Hoechst 33342 or DAPI for nuclear staining

  • 4% Paraformaldehyde (PFA) for cell fixation (optional)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips placed in the wells of a multi-well plate and allow them to adhere and grow.

  • Drug Incubation: Treat the cells with the fluorescently labeled drug conjugate at the desired concentration and for the desired time.

  • Nuclear Staining: Towards the end of the incubation period, add Hoechst 33342 or DAPI to the medium to stain the cell nuclei.

  • Washing: Gently wash the cells twice with warm PBS to remove the unbound fluorescent conjugate.

  • Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% PFA for 15 minutes at room temperature, followed by washing with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for your fluorophore and the nuclear stain.

Visualizations

The following diagrams illustrate key concepts and workflows related to overcoming low cellular uptake of this compound-drug conjugates.

Troubleshooting_Low_Cellular_Uptake Start Low Cellular Uptake Observed Q1 Is the PEG chain length optimized? Start->Q1 Action1 Synthesize conjugates with varying, shorter PEG lengths Q1->Action1 No Q2 Is an active targeting strategy being used? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Incorporate targeting ligands (e.g., Transferrin, Antibodies) or Cell-Penetrating Peptides (CPPs) Q2->Action2 No Q3 Is endosomal escape a potential issue? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Incorporate endosomolytic agents or use pH-sensitive linkers Q3->Action3 Yes End Improved Cellular Uptake Q3->End No A3_Yes Yes A3_No No Action3->End

Caption: A stepwise workflow for troubleshooting low cellular uptake.

Receptor_Mediated_Endocytosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand PEG-Drug Conjugate with Targeting Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding CoatedPit Clathrin-Coated Pit Receptor->CoatedPit Internalization Endosome Early Endosome CoatedPit->Endosome LateEndosome Late Endosome Endosome->LateEndosome Cytoplasm Cytoplasm (Released Drug) Endosome->Cytoplasm Endosomal Escape Lysosome Lysosome (Drug Release/Degradation) LateEndosome->Lysosome

Caption: Signaling pathway for receptor-mediated endocytosis.

Factors_Affecting_Uptake_Logic cluster_positive Positive Influences cluster_negative Negative Influences Uptake Cellular Uptake ActiveTargeting Active Targeting (Ligands, CPPs) ActiveTargeting->Uptake OptimalPEG Optimal (Shorter) PEG Chain Length OptimalPEG->Uptake EndosomalEscape Endosomal Escape Mechanisms EndosomalEscape->Uptake StericHindrance Steric Hindrance (Long PEG Chain) StericHindrance->Uptake EndosomalTrap Endosomal Entrapment EndosomalTrap->Uptake NonSpecificBinding Non-Specific Binding NonSpecificBinding->Uptake

Caption: Logical relationships of factors influencing cellular uptake.

References

Technical Support Center: Optimizing Nonaethylene Glycol (PEG9) Linker Length

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing nonaethylene glycol (PEG9) linker length in your specific applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of a this compound (PEG9) linker in bioconjugation?

A1: this compound (PEG9) linkers are versatile tools in bioconjugation, serving as flexible, hydrophilic spacers.[1] Their main roles include:

  • Enhanced Solubility: The hydrophilic nature of PEG linkers improves the solubility of hydrophobic drugs or biomolecules in aqueous solutions.[1][2][3][4]

  • Increased Stability: PEGylation can shield molecules from enzymatic degradation and reduce immunogenicity, which can prolong their circulation time in the body.

  • Improved Pharmacokinetics: By increasing the hydrodynamic size of a molecule, PEG linkers can reduce renal clearance, leading to a longer half-life.

  • Minimized Steric Hindrance: The linker provides physical separation between the conjugated molecules, which can be crucial for maintaining the biological activity of each component.

Q2: How do I decide if a this compound (PEG9) linker is the right length for my application?

A2: The optimal linker length is application-specific and often requires empirical testing. A PEG9 linker provides a moderate length that balances flexibility with spatial separation.

  • Consider a shorter linker (e.g., PEG4) when the conjugated molecules need to be in close proximity for their interaction, or to create a more compact conjugate. However, be aware of the potential for steric hindrance.

  • A this compound (PEG9) linker is a good starting point when a balance of solubility, stability, and spatial separation is needed. It is often used in the development of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).

  • Consider a longer linker (e.g., PEG12, PEG24) when conjugating large molecules that require significant separation to avoid steric clash, or when enhanced solubility of a particularly hydrophobic payload is necessary. Keep in mind that excessively long linkers can sometimes negatively impact bioactivity.

Q3: Can the PEG9 linker itself affect the biological activity of my conjugate?

A3: Yes, the linker is not just a passive spacer. The length and flexibility of the PEG chain can influence the overall conformation of the bioconjugate. An improperly chosen linker length can lead to reduced binding affinity or biological activity due to steric hindrance or an unfavorable orientation of the active molecule. Therefore, it is often necessary to screen a panel of different linker lengths to find the optimal one for your specific system.

Q4: What are common applications of this compound linkers?

A4: this compound and other PEG linkers are widely used in several key areas of research and drug development:

  • Antibody-Drug Conjugates (ADCs): PEG linkers connect a potent cytotoxic drug to a monoclonal antibody, improving the ADC's solubility, stability, and pharmacokinetic profile.

  • PROTACs: In these heterobifunctional molecules, a PEG linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

  • Surface Functionalization: PEG linkers are used to modify surfaces to prevent non-specific protein and cell adhesion in bioassays and medical devices.

Troubleshooting Guides

Issue 1: Poor solubility of the final bioconjugate.

Possible CauseTroubleshooting Steps
Highly hydrophobic payload: Many potent drugs are not very soluble in aqueous buffers.Synthesize conjugates with longer PEG linkers (e.g., PEG12, PEG24) to increase the overall hydrophilicity of the molecule.
Protein aggregation: The conjugation process can sometimes lead to protein aggregation.Optimize the conjugation buffer conditions (pH, salt concentration). Screen different PEG linker lengths, as a suitable linker can mask hydrophobic patches on the protein surface and prevent aggregation.
Insufficient PEGylation: The ratio of linker to biomolecule may be too low.Increase the molar excess of the PEG linker during the conjugation reaction to achieve a higher degree of PEGylation.

Issue 2: Reduced binding affinity or biological activity after conjugation.

Possible CauseTroubleshooting Steps
Steric hindrance: The linker may be too short, causing the payload to interfere with the binding site of the biomolecule.Systematically vary the linker length by synthesizing and testing conjugates with a panel of PEG linkers (e.g., PEG4, PEG9, PEG12).
Unfavorable conformation: The flexibility of the linker might allow the payload to fold back and block the active site.Consider using a more rigid linker of a similar length to restrict conformational freedom.
Conjugation at a critical site: The linker may be attached to an amino acid that is essential for biological activity.Employ site-specific conjugation techniques to attach the linker to a region of the biomolecule that is distant from the active or binding site.

Data Presentation

Table 1: Effect of PEG Linker Length on ADC Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG6~4.00.47
PEG8~2.50.29
PEG12~2.50.29
PEG24~2.50.29
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

Experimental Protocols

Protocol 1: Screening for Optimal Linker Length in an ADC using Competitive ELISA

This protocol is designed to determine the relative binding affinity of ADCs with different linker lengths to their target antigen.

Materials:

  • 96-well ELISA plates

  • Target antigen

  • ADCs conjugated with different PEG linker lengths (e.g., PEG4, PEG9, PEG12)

  • Unconjugated antibody (as a control)

  • Biotinylated anti-target antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% BSA in PBS)

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with the target antigen at an optimized concentration in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition: Prepare serial dilutions of your ADC samples and the unconjugated antibody control. In a separate plate, mix the ADC dilutions with a constant, optimized concentration of biotinylated anti-target antibody. Incubate for 1-2 hours at room temperature to allow the ADCs to compete with the biotinylated antibody for binding.

  • Binding: Transfer the ADC/biotinylated antibody mixtures to the antigen-coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Detection: Add Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Development: Add TMB substrate to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the ADC concentration. A lower signal indicates stronger binding of the ADC to the antigen. The linker length that results in the lowest IC50 value is considered optimal for binding.

Protocol 2: General Procedure for Surface Plasmon Resonance (SPR) Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding kinetics (kₐ and kₑ) and affinity (Kₑ).

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Ligand (e.g., target antigen)

  • Analyte (e.g., ADCs with different linkers)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Methodology:

  • Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Ligand Immobilization: Activate the chip surface using a pulse of EDC/NHS. Inject the ligand at a suitable concentration to achieve the desired immobilization level. Deactivate the remaining active groups with a pulse of ethanolamine.

  • Analyte Binding: Inject a series of concentrations of the analyte (ADC) over the sensor surface at a constant flow rate. This is the association phase.

  • Dissociation: Flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

  • Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). Compare these kinetic parameters for the different linker lengths to identify the optimal linker.

Mandatory Visualizations

G cluster_0 Components of a Bioconjugate cluster_1 Final Bioconjugate Molecule_A Targeting Moiety (e.g., Antibody) Linker This compound (PEG9) Linker Molecule_A->Linker Covalent Bond Molecule_B Payload (e.g., Drug) Linker->Molecule_B Covalent Bond Conjugate Functional Bioconjugate (e.g., ADC, PROTAC)

Caption: General structure of a bioconjugate utilizing a PEG9 linker.

G start Start: Suboptimal Conjugate Performance decision Is linker length a potential issue? start->decision process1 Synthesize Conjugates with a Panel of PEG Linker Lengths (e.g., PEG4, PEG9, PEG12) decision->process1 Yes end_fail End: Investigate other parameters (e.g., conjugation chemistry, payload) decision->end_fail No process2 Perform Comparative Assays (e.g., ELISA, SPR, Cell-based assays) process1->process2 decision2 Is performance improved with a specific linker length? process2->decision2 end_success End: Optimal Linker Length Identified decision2->end_success Yes decision2->end_fail No

Caption: Troubleshooting workflow for optimizing PEG linker length.

G cluster_pathway PROTAC-Mediated Protein Degradation POI Protein of Interest (Target) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with PEG9 linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: Role of a PEG9-linked PROTAC in protein degradation.

References

Preventing anionic depolymerization during nonaethylene glycol synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of nonaethylene glycol, focusing on the prevention of anionic depolymerization and other common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound and other polyethylene glycols (PEGs) is the anionic ring-opening polymerization (AROP) of ethylene oxide (EO).[1] This process involves a nucleophilic initiator, typically an alkoxide, which attacks the electrophilic carbon atoms of the ethylene oxide ring.[1] The reaction proceeds in a chain-growth fashion, adding one EO monomer unit at a time.

Q2: What is anionic depolymerization and why is it a concern?

A2: Anionic depolymerization is a side reaction that can occur during PEG synthesis, particularly in solution-phase reactions at elevated temperatures.[2] It involves the "back-biting" of the growing polymer chain, where the terminal alkoxide attacks a carbon atom further down the same chain, leading to the cleavage of an ether bond and the formation of shorter PEG chains and cyclic ethers. This side reaction is a significant concern as it leads to a lower molecular weight product with a broader molecular weight distribution (polydispersity), which can be detrimental for applications requiring monodisperse PEGs.[2]

Q3: How can anionic depolymerization be minimized?

A3: Several strategies can be employed to minimize anionic depolymerization:

  • Temperature Control: Since the reaction is exothermic, maintaining a controlled temperature is crucial to prevent unwanted side reactions.[3]

  • Solid-Phase Synthesis: Stepwise addition of monomers on a solid support has been shown to suppress anionic depolymerization. This method allows for easier purification and the use of excess monomers to drive the reaction at lower temperatures.

  • Choice of Counterion: Using potassium or cesium as the counterion for the alkoxide initiator can lead to better molecular weight control compared to lithium, which has a stronger association with the propagating oxygen anion.

  • Controlled Monomer Addition: Using a mass flow controller for the precise and controlled addition of ethylene oxide can help manage the reaction exotherm and improve control over the polymerization process.

Q4: What are the ideal solvents for this compound synthesis via AROP?

A4: The anionic polymerization of epoxides is typically carried out in polar aprotic solvents. Commonly used solvents include tetrahydrofuran (THF), dioxane, dimethyl sulfoxide (DMSO), and hexamethylphosphoramide (HMPA).

Q5: What safety precautions should be taken when working with ethylene oxide?

A5: Ethylene oxide is a highly flammable, explosive, and toxic gas. All reactions involving ethylene oxide must be conducted in a well-ventilated fume hood, and the apparatus should be purged with an inert gas like nitrogen to exclude oxygen. It is essential to use equipment rated for the pressures that may develop during the reaction and to have a system for quenching the reaction in case of a thermal runaway.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Impure reagents or solvents. 2. Incomplete reaction. 3. Loss of product during workup.1. Ensure all reagents and solvents are rigorously dried and purified. Traces of water or other protic impurities can terminate the polymerization. 2. Monitor the reaction progress (e.g., by checking for the consumption of the initiator). Extend the reaction time if necessary. 3. Optimize the extraction and purification steps to minimize product loss.
Broad Molecular Weight Distribution (High Polydispersity) 1. Anionic depolymerization. 2. Chain transfer reactions. 3. Slow initiation compared to propagation.1. Lower the reaction temperature. Consider a stepwise synthesis approach if high monodispersity is critical. 2. Use aprotic solvents and initiators that are less prone to chain transfer. 3. Choose an initiator that reacts quickly and completely to ensure all chains start growing at the same time.
Formation of Unwanted Side Products 1. Presence of oxygen or other contaminants. 2. High reaction temperature.1. Maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the synthesis. 2. Implement precise temperature control to avoid side reactions like the formation of diethylene glycol or other byproducts.
Reaction Does Not Initiate 1. Inactive initiator. 2. Presence of inhibitors in the monomer.1. Prepare the initiator fresh or titrate it to determine its activity. 2. Purify the ethylene oxide monomer to remove any inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound via Anionic Ring-Opening Polymerization (AROP)

This protocol is a generalized procedure and should be adapted based on specific laboratory conditions and safety protocols.

Materials:

  • Diethylene glycol (initiator)

  • Potassium metal or potassium hydride (for initiator formation)

  • Ethylene oxide (monomer)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Methanol (quenching agent)

  • Hydrochloric acid (for neutralization)

  • Diethyl ether (for precipitation)

  • Magnesium sulfate (drying agent)

Procedure:

  • Initiator Formation:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve diethylene glycol in anhydrous THF.

    • Carefully add small portions of potassium metal or potassium hydride to the solution under a positive pressure of nitrogen.

    • Stir the mixture at room temperature until all the potassium has reacted and the evolution of hydrogen gas has ceased, forming the potassium diethylene glycolate initiator.

  • Polymerization:

    • Cool the initiator solution in an ice bath.

    • Slowly bubble a pre-determined amount of ethylene oxide gas through the solution or add it as a cooled liquid via a cannula. Caution: Ethylene oxide is highly reactive and toxic. This step must be performed with extreme care in a certified fume hood.

    • After the addition of ethylene oxide is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete polymerization. The progress of the reaction can be monitored by the decrease in pressure if a sealed system is used.

  • Termination and Workup:

    • Quench the reaction by slowly adding degassed methanol to protonate the alkoxide chain ends.

    • Neutralize the mixture with a small amount of hydrochloric acid.

    • Filter the solution to remove any potassium salts.

    • Concentrate the filtrate under reduced pressure to remove the THF.

    • Precipitate the product by adding the concentrated solution to cold diethyl ether.

    • Collect the precipitated this compound by filtration and dry it under vacuum.

  • Characterization:

    • The final product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).

Data Summary

Table 1: Influence of Counterion on Anionic Polymerization of Ethylene Oxide
Counterion Association with Propagating Anion Molecular Weight Control Notes
Li⁺ StrongPoorStrong ion-pairing leads to tight ion pairs and reduced chain propagation.
Na⁺ ModerateModerateCommonly used in industrial processes.
K⁺ WeakGoodLower degree of association leads to more "living" character and better control.
Cs⁺ Very WeakExcellentSimilar to potassium, provides good control over the polymerization.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_synthesis Synthesis reagents Dry Reagents & Solvents (THF, Diethylene Glycol) initiator Initiator Formation (Potassium Diethylene Glycolate in THF) reagents->initiator glassware Flame-Dry Glassware glassware->initiator polymerization Polymerization (Controlled addition of Ethylene Oxide) initiator->polymerization Inert Atmosphere (N2) termination Termination (Quench with Methanol) polymerization->termination Exothermic Reaction - Control Temp. neutralize Neutralization & Filtration termination->neutralize precipitate Precipitation in Diethyl Ether neutralize->precipitate dry Dry under Vacuum precipitate->dry characterize Characterization (NMR, GPC) dry->characterize

Caption: Experimental workflow for this compound synthesis.

Mechanism of Anionic Depolymerization

G cluster_chain Growing Polymer Chain cluster_backbite Back-Biting Attack chain R-O-(CH₂CH₂O)n-CH₂CH₂O⁻ K⁺ attack Terminal alkoxide attacks an ether linkage in the chain chain->attack shorter_chain Shorter Polymer Chain R-O-(CH₂CH₂O)m-CH₂CH₂O⁻ K⁺ attack->shorter_chain Chain Scission cyclic_ether Cyclic Ether (e.g., Dioxane) attack->cyclic_ether Formation of byproduct

Caption: Mechanism of anionic depolymerization via back-biting.

References

Technical Support Center: Troubleshooting Inconsistent Results in Experiments with Nonaethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving nonaethylene glycol. The information is presented in a question-and-answer format to directly resolve specific problems and ensure more consistent and reliable experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that can lead to inconsistent results in experiments using this compound.

1.1. Purity and Characterization

Q1: How can I be sure of the purity of my this compound, and how might impurities affect my experiment?

A1: The purity of this compound is critical for reproducible results. Impurities can interfere with reactions, alter the physicochemical properties of your conjugates, and lead to inconsistent biological activity.

  • Common Impurities: Shorter or longer polyethylene glycol (PEG) chains, diols, and residual catalysts from synthesis are common impurities.[1] Ethylene glycol and diethylene glycol are also potential impurities in lower-grade materials.

  • Impact of Impurities:

    • Altered Stoichiometry: The presence of non-reactive or difunctional PEG species can lead to inaccurate molar ratios in your reaction, resulting in incomplete conjugation or cross-linking.

    • Variable Biological Activity: Different PEG chain lengths can affect the hydrodynamic radius of a protein conjugate, influencing its circulation half-life and immunogenicity.[2]

    • Inconsistent Formulation: In drug delivery systems like lipid nanoparticles, impurities can affect particle size, stability, and encapsulation efficiency.

Troubleshooting Steps:

  • Review the Certificate of Analysis (CoA): Always request and carefully review the CoA from your supplier.[3][4][5] Key parameters to check include purity (typically by GC or HPLC), polydispersity index (PDI), and the content of specific impurities like diethylene glycol.

  • Independent Purity Assessment: If you suspect batch-to-batch variability, consider performing your own purity analysis. Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the purity and structure of this compound.

  • Use High-Purity Reagents: For sensitive applications like bioconjugation for therapeutic use, it is crucial to use high-purity this compound (≥95%).

1.2. Handling and Storage

Q2: I've been getting inconsistent results in my PEGylation reactions. Could my storage and handling of this compound be a factor?

A2: Yes, improper handling and storage can significantly impact the quality of this compound and lead to variability in your experiments. This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. It is also susceptible to oxidation.

Troubleshooting Steps:

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

  • Handling:

    • Equilibrate the container to room temperature before opening to prevent condensation of moisture into the reagent.

    • Use dry glassware and solvents.

    • Minimize the time the container is open to the air.

    • For sensitive reactions, consider using a glove box or a dry, inert atmosphere.

  • Check for Degradation: Visual signs of degradation can include a change in color or viscosity. If degradation is suspected, the material should be re-analyzed for purity. Degradation can lead to the formation of acidic byproducts which can alter the pH of your reaction and affect its outcome.

1.3. Reaction Conditions

Q3: My protein conjugation with activated this compound is inefficient or yields a mixture of products. What reaction parameters should I optimize?

A3: Inconsistent PEGylation can often be traced back to suboptimal reaction conditions. The efficiency and specificity of the conjugation reaction are highly dependent on factors like pH, stoichiometry, and the presence of interfering substances.

Troubleshooting Steps:

  • pH Control: The pH of the reaction buffer is critical, especially when targeting specific amino acid residues. For example, conjugation to primary amines (like lysine residues) is typically more efficient at a slightly alkaline pH (around 7.5-8.5), while N-terminal modification can sometimes be favored at a more neutral or slightly acidic pH. The pH can influence the reactivity of both the protein's functional groups and the activated this compound.

  • Molar Ratio: The molar ratio of activated this compound to your protein or peptide is a key parameter to optimize. An insufficient amount will lead to incomplete conjugation, while a large excess can result in multiple PEG chains attaching to a single molecule (if multiple reactive sites are available) or difficulties in purification. Start with a modest excess (e.g., 1.5 to 5-fold molar excess of PEG) and titrate to find the optimal ratio for your specific molecule.

  • Reaction Time and Temperature: Monitor the reaction progress over time to determine the optimal reaction duration. Most conjugations are carried out at room temperature or 4°C to maintain protein stability.

  • Interfering Substances: Ensure your protein solution is free from other nucleophiles (e.g., Tris buffer, free amino acids) that can compete with your target molecule for the activated this compound.

1.4. Characterization of Conjugates

Q4: I am seeing a lot of variability in the size of my this compound-based nanoparticles when measured by Dynamic Light Scattering (DLS). What could be the cause?

A4: DLS measures the hydrodynamic diameter of particles in solution, and results can be sensitive to a variety of factors. Inconsistent DLS results are a common challenge in nanoparticle characterization.

Troubleshooting Steps:

  • Sample Preparation:

    • Concentration: Ensure you are working within the optimal concentration range for your DLS instrument. Highly concentrated samples can lead to multiple scattering events, resulting in artificially smaller size readings. Perform a dilution series to find the ideal concentration.

    • Filtration: Always filter your sample through an appropriate syringe filter (e.g., 0.22 µm) immediately before measurement to remove dust and large aggregates that can skew the results.

  • Polydispersity Index (PDI): A high PDI value (typically > 0.3) indicates a broad size distribution or the presence of multiple particle populations. This could be due to aggregation or inconsistencies in the formulation process.

  • Instrument Settings: Ensure you are using the correct settings for your solvent (viscosity and refractive index).

  • Aggregation: PEGylated nanoparticles can sometimes aggregate over time. If you observe an increase in particle size and PDI upon storage, your formulation may not be stable. Consider optimizing the PEG density on the nanoparticle surface or the storage buffer conditions.

Section 2: Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₈H₃₈O₁₀
Molecular Weight 414.49 g/mol
Appearance White to off-white powder or waxy solid
Melting Point ~27-32 °C
Boiling Point >250 °C
Purity (Typical) ≥95% (GC)
Solubility
WaterSoluble
MethanolSoluble
EthanolSoluble
ChloroformSoluble
Tetrahydrofuran (THF)Soluble
HexaneInsoluble

Note: The exact values for properties like melting point and purity can vary between suppliers. Always refer to the supplier's CoA for specific batch information.

Table 2: Example Certificate of Analysis Specifications for High-Purity Glycols

TestSpecificationImportance
Assay (by GC or HPLC) ≥ 99.0%Ensures the primary component is at the stated concentration.
Water Content ≤ 0.1%High water content can hydrolyze activated PEGs and affect reaction kinetics.
Diethylene Glycol (DEG) Content ≤ 0.1%DEG is a common impurity that can affect the polydispersity of the final product.
Acidity (as Acetic Acid) ≤ 10 ppmAcidic impurities can alter the pH of the reaction and catalyze degradation.
Appearance Clear and colorlessA change in color can indicate degradation or contamination.

This table provides an example based on typical specifications for high-purity glycols. Specifications for this compound may vary. Always consult the supplier's documentation.

Section 3: Experimental Protocols

3.1. General Protocol for Protein PEGylation with Activated this compound (e.g., NHS Ester)

This protocol provides a general starting point for the conjugation of an activated this compound (N-hydroxysuccinimide ester) to a protein via primary amine groups (lysine residues or the N-terminus). Optimization of all steps is critical for each specific protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing primary amines like Tris.

  • Activated this compound-NHS Ester

  • Anhydrous DMSO or DMF to dissolve the activated PEG

  • Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

Procedure:

  • Protein Preparation:

    • Ensure the protein is pure and in a buffer free of primary amines.

    • Determine the protein concentration accurately (e.g., by UV-Vis spectroscopy at 280 nm).

  • Activated PEG Solution Preparation:

    • Immediately before use, dissolve the activated this compound-NHS ester in anhydrous DMSO or DMF to a known concentration (e.g., 10-100 mg/mL).

  • Conjugation Reaction:

    • Add the desired molar excess of the activated PEG solution to the protein solution. A starting point is often a 3-5 fold molar excess of PEG to protein.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 10-50 mM to react with any unreacted PEG-NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG and quenching reagent by SEC or IEX.

    • Collect fractions and analyze for the presence of the PEGylated protein (e.g., by SDS-PAGE).

  • Characterization:

    • Confirm the extent of PEGylation using techniques such as SDS-PAGE (which will show an increase in apparent molecular weight), MALDI-TOF mass spectrometry, or HPLC.

    • Assess the biological activity of the purified PEGylated protein using a relevant bioassay and compare it to the unmodified protein.

Section 4: Mandatory Visualizations

Here are diagrams illustrating key concepts and workflows for troubleshooting experiments with this compound.

Troubleshooting_Inconsistent_PEGylation cluster_purity Reagent Purity & Stability cluster_reaction Reaction Conditions cluster_analysis Analysis of Conjugate start Inconsistent PEGylation Results purity_check Check this compound Purity start->purity_check ph_check Verify Reaction pH start->ph_check storage_check Review Storage & Handling purity_check->storage_check Purity OK? degradation_check Assess for Degradation storage_check->degradation_check Handling OK? buffer_check Check for Interfering Buffers degradation_check->buffer_check No Degradation? ratio_check Optimize Molar Ratio ph_check->ratio_check pH Optimal? ratio_check->buffer_check Ratio Optimized? sds_page Run SDS-PAGE buffer_check->sds_page No Interference? hplc_sec Perform HPLC-SEC sds_page->hplc_sec activity_assay Conduct Bioassay hplc_sec->activity_assay end Consistent Results activity_assay->end

Caption: Troubleshooting workflow for inconsistent PEGylation results.

Purity_Impact_Pathway cluster_source Source of Inconsistency cluster_consequences Experimental Consequences cluster_outcome Final Outcome impure_peg Impure this compound (e.g., wrong chain length, diols) stoichiometry Incorrect Stoichiometry impure_peg->stoichiometry crosslinking Unwanted Cross-linking impure_peg->crosslinking heterogeneity Product Heterogeneity stoichiometry->heterogeneity crosslinking->heterogeneity activity Altered Biological Activity heterogeneity->activity inconsistent_results Inconsistent Experimental Results activity->inconsistent_results

Caption: Impact of this compound purity on experimental outcomes.

DLS_Troubleshooting cluster_sample Sample Preparation cluster_data Data Quality cluster_interpretation Result Interpretation start Inconsistent DLS Results concentration_check Check Sample Concentration start->concentration_check filtration_check Filter Sample concentration_check->filtration_check Concentration OK? pdi_check Analyze Polydispersity Index (PDI) filtration_check->pdi_check Filtered? count_rate_check Verify Count Rate pdi_check->count_rate_check PDI Low? aggregation_check Assess for Aggregation count_rate_check->aggregation_check Count Rate Stable? stability_check Evaluate Formulation Stability aggregation_check->stability_check end Reliable Size Data stability_check->end

Caption: Troubleshooting guide for inconsistent DLS results.

References

Technical Support Center: Enhancing the Stability of Nonaethylene Glycol-Based Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of nonaethylene glycol-based formulations. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and stability testing of this compound.

Issue Possible Cause Recommended Solution
Unexpected decrease in pH of the formulation over time. Oxidative degradation of this compound leading to the formation of acidic byproducts such as formic acid and other carboxylic acids.[1]1. Minimize Oxygen Exposure: Purge the formulation and the headspace of the storage container with an inert gas like nitrogen or argon. 2. Add Antioxidants: Consider the addition of antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), or alpha-tocopherol to the formulation.[2] 3. Control Storage Temperature: Store the formulation at recommended lower temperatures (e.g., 2-8°C or frozen) to slow down the rate of oxidation.
Formation of precipitates or haziness in the formulation. 1. Incompatibility with other excipients: this compound may have poor compatibility with certain active pharmaceutical ingredients (APIs) or other excipients, leading to precipitation.[3] 2. Temperature-induced phase separation. 1. Conduct Excipient Compatibility Studies: Perform systematic studies by mixing this compound with individual excipients and the API to identify any incompatibilities.[3] 2. Adjust Formulation pH: The solubility of some components can be pH-dependent. Adjusting the pH of the formulation might improve solubility and prevent precipitation. 3. Evaluate Storage Conditions: Assess the formulation's stability at various temperatures to identify a suitable storage range.
Loss of potency of the active pharmaceutical ingredient (API). 1. Reaction with degradation products of this compound: Aldehydes (e.g., formaldehyde) and peroxides formed from the degradation of this compound can react with the API, leading to its degradation.[4] 2. Hydrolysis of the API: The presence of water and changes in pH can lead to the hydrolytic degradation of susceptible APIs.1. Use High-Purity this compound: Utilize highly purified this compound with low levels of reactive impurities. 2. Control Moisture Content: Minimize the water content in the formulation and protect it from humidity during storage. 3. Optimize Formulation pH: Buffer the formulation at a pH where the API exhibits maximum stability.
Inconsistent results in stability studies. 1. Variability in storage conditions: Fluctuations in temperature, light exposure, and oxygen levels can lead to inconsistent degradation rates. 2. Analytical method variability: Inconsistent sample preparation or issues with the analytical instrumentation can affect the reliability of the results.1. Maintain Controlled Storage: Use calibrated stability chambers to ensure consistent temperature, humidity, and light exposure. 2. Validate Analytical Methods: Ensure that the analytical methods used for stability testing are fully validated for accuracy, precision, and linearity. 3. Use Internal Standards: Incorporate an internal standard in the analytical method to account for variations in sample preparation and instrument response.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

This compound, as a polyethylene glycol (PEG), primarily degrades through two main pathways:

  • Oxidative Degradation: This is the most common pathway and is initiated by the presence of oxygen, heat, and light. It leads to the formation of hydroperoxides, which can then decompose to form various degradation products, including aldehydes (like formaldehyde), ketones, and carboxylic acids (like formic acid). This process can be catalyzed by the presence of metal ions.

  • Hydrolysis: While the ether linkages in this compound are generally stable, hydrolysis can occur under extreme pH conditions (strong acids or bases) and at elevated temperatures, leading to chain cleavage.

2. What are the common degradation products of this compound?

Common degradation products resulting from the oxidative degradation of polyethylene glycols include:

  • Formaldehyde

  • Acetaldehyde

  • Formic acid

  • Acetic acid

  • Glycolic acid

  • Oxalic acid

3. How can I minimize the degradation of my this compound-based formulation?

To enhance the stability of your formulation, consider the following strategies:

  • Control of Storage Conditions: Store formulations at low temperatures (refrigerated or frozen) and protect them from light.

  • Oxygen Exclusion: Minimize exposure to oxygen by purging with inert gases (e.g., nitrogen, argon) and using airtight containers.

  • Use of High-Purity Ingredients: Start with high-purity this compound and other excipients to minimize the presence of catalytic impurities like metal ions and peroxides.

  • pH Control: Maintain the formulation at a pH that ensures the stability of both the this compound and the active pharmaceutical ingredient.

  • Addition of Stabilizers: Incorporate antioxidants to inhibit oxidative degradation.

4. What analytical techniques are suitable for monitoring the stability of this compound formulations?

Several analytical techniques can be employed to monitor the stability and quantify degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV, evaporative light scattering (ELSD), or charged aerosol detection (CAD) is widely used to separate and quantify this compound and its degradation products.

  • Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile degradation products like formaldehyde and acetaldehyde.

  • Ion Chromatography (IC): IC is an effective method for quantifying acidic degradation products such as formic acid, acetic acid, and oxalic acid.

5. How do I perform a forced degradation study for a this compound-based formulation?

Forced degradation studies, or stress testing, are essential to understand the degradation pathways and to develop stability-indicating analytical methods. A typical study involves exposing the formulation to the following conditions:

  • Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at room temperature or elevated temperatures.

  • Oxidation: e.g., 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: e.g., storage at 60-80°C.

  • Photostability: Exposure to a combination of visible and UV light, as per ICH Q1B guidelines.

Samples are collected at various time points and analyzed to identify and quantify the degradation products.

Quantitative Data on this compound Stability

The following tables provide representative data on the stability of short-chain polyethylene glycols under various stress conditions. This data can be used as a general guide for this compound formulations.

Table 1: Effect of pH on the Hydrolytic Degradation of a Short-Chain PEG at 50°C

pHDegradation (%) after 30 days
3.05.2
5.01.5
7.41.1
9.04.8
11.015.3

Disclaimer: Data is representative for short-chain PEGs and may vary for specific this compound formulations.

Table 2: Effect of Temperature on the Oxidative Degradation of a Short-Chain PEG in the Presence of 3% H₂O₂

TemperatureDegradation (%) after 7 days
4°C< 1
25°C3.5
40°C12.8
60°C28.4

Disclaimer: Data is representative for short-chain PEGs and may vary for specific this compound formulations.

Table 3: Formation of Key Degradation Products under Forced Degradation Conditions

Stress ConditionFormaldehyde (ppm)Formic Acid (ppm)
0.1 M HCl, 60°C, 24h515
0.1 M NaOH, 60°C, 24h1245
3% H₂O₂, 25°C, 48h55150
80°C, 48h2580
Photostability (ICH Q1B)1865

Disclaimer: Data is representative for short-chain PEGs and may vary for specific this compound formulations.

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Testing of this compound

This protocol outlines a general method for the analysis of this compound and its degradation products using HPLC with UV detection after derivatization.

  • Objective: To quantify the amount of this compound and its aldehyde degradation products.

  • Materials:

    • This compound formulation

    • 2,4-Dinitrophenylhydrazine (DNPH) solution

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Sample Preparation (Derivatization):

      • Accurately weigh a portion of the formulation and dilute with water.

      • To 1 mL of the diluted sample, add 1 mL of DNPH solution.

      • Acidify the mixture with a small amount of phosphoric acid.

      • Heat the mixture at 60°C for 30 minutes.

      • Cool the sample and dilute with the mobile phase to a suitable concentration.

    • Chromatographic Conditions:

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile

      • Gradient: 0-10 min (30-70% B), 10-15 min (70-90% B), 15-20 min (90% B), 20-25 min (90-30% B)

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection Wavelength: 360 nm

    • Analysis:

      • Inject the prepared sample and standards into the HPLC system.

      • Identify and quantify the peaks corresponding to the DNPH derivatives of this compound and its aldehyde degradation products based on the retention times of the standards.

Protocol 2: Forced Degradation Study Protocol

This protocol provides a framework for conducting forced degradation studies on this compound formulations.

  • Objective: To identify potential degradation products and degradation pathways.

  • Procedure:

    • Acid Hydrolysis: Mix the formulation with 0.1 M HCl and store at 60°C for up to 72 hours.

    • Base Hydrolysis: Mix the formulation with 0.1 M NaOH and store at 60°C for up to 72 hours.

    • Oxidation: Mix the formulation with 3% H₂O₂ and store at room temperature for up to 7 days.

    • Thermal Degradation: Store the formulation at 80°C for up to 7 days.

    • Photostability: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sampling: Withdraw samples at appropriate time points (e.g., 0, 6, 12, 24, 48, 72 hours for hydrolysis and thermal stress; 0, 1, 3, 7 days for oxidation).

  • Analysis: Analyze the stressed samples using a validated stability-indicating method (e.g., HPLC, GC-MS, IC) to identify and quantify any degradation products.

Visualizations

Degradation_Pathway NEG This compound Hydroperoxide Hydroperoxide Intermediate NEG->Hydroperoxide Oxidation (O2, Heat, Light) Aldehydes Aldehydes (e.g., Formaldehyde) Hydroperoxide->Aldehydes Decomposition Acids Carboxylic Acids (e.g., Formic Acid) Aldehydes->Acids Further Oxidation

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow Formulation This compound Formulation Stress Forced Degradation (Acid, Base, Heat, Light, O2) Formulation->Stress Analysis Stability-Indicating Analytical Method (e.g., HPLC) Stress->Analysis Results Identify Degradation Products & Assess Stability Analysis->Results

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Instability Observed pH_Change pH Decrease? Start->pH_Change Precipitate Precipitate/Haze? Start->Precipitate Potency_Loss API Potency Loss? Start->Potency_Loss Oxidation Suspect Oxidative Degradation - Minimize O2 - Add Antioxidants pH_Change->Oxidation Yes Compatibility Suspect Incompatibility - Conduct Compatibility Studies - Adjust pH Precipitate->Compatibility Yes Reaction Suspect API Reaction - Use High-Purity NEG - Control Moisture Potency_Loss->Reaction Yes

Caption: Troubleshooting logic for formulation instability.

References

Technical Support Center: Strategies to Reduce the Immunogenicity of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What is PEG immunogenicity and why is it a concern?

Polyethylene glycol (PEG) is a polymer often attached to therapeutic molecules (a process called PEGylation) to improve their solubility, stability, and circulation time in the body.[1][2] While PEG itself is generally considered to have low immunogenicity, the immune system can, in some cases, recognize PEG as foreign and produce anti-PEG antibodies.[3][4][5] This can lead to several issues:

  • Accelerated Blood Clearance (ABC): Anti-PEG antibodies can bind to the PEGylated compound, leading to its rapid removal from the bloodstream, which reduces the drug's efficacy.

  • Reduced Therapeutic Efficacy: By clearing the drug faster, anti-PEG antibodies can diminish its therapeutic effect.

  • Hypersensitivity Reactions: In some cases, the immune response against PEG can cause allergic reactions, ranging from mild skin rashes to severe anaphylaxis.

  • Pre-existing Antibodies: A significant portion of the population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in everyday products like cosmetics and food additives. This can complicate treatment with PEGylated drugs from the very first dose.

Q2: What factors influence the immunogenicity of my PEGylated compound?

The immunogenicity of a PEGylated compound is not solely determined by the PEG molecule itself but is influenced by a variety of factors related to the PEG, the conjugated molecule, and the administration regimen. Key factors include:

  • PEG Molecular Weight: Higher molecular weight PEGs (e.g., 30,000 Da) tend to be more immunogenic than lower molecular weight PEGs (e.g., 2,000 or 5,000 Da).

  • PEG Structure: Branched PEGs may offer better shielding of the core molecule from the immune system compared to linear PEGs. However, the increased complexity might also trigger a more significant immune response in some instances.

  • Terminal Functional Groups: The chemical group at the end of the PEG chain can influence immunogenicity. For instance, butoxy groups have been shown to increase both antigenicity and immunogenicity compared to the more common methoxy group.

  • Nature of the Conjugated Molecule: The immunogenicity of the drug or carrier molecule itself plays a crucial role. PEGylating a highly immunogenic protein may not completely eliminate its immunogenicity.

  • PEG Surface Density: For nanoparticles and liposomes, a higher density of PEG on the surface can sometimes lead to a stronger anti-PEG antibody response.

  • Route and Frequency of Administration: The way the PEGylated compound is administered can impact the immune response. For example, intravenous administration may lead to higher antibody levels than subcutaneous injection. Repeated dosing can also boost the production of anti-PEG antibodies.

Troubleshooting Guides

Problem: My PEGylated compound shows high immunogenicity in preclinical studies. What are my options?

If you are observing a significant anti-PEG antibody response, consider the following strategies:

Altering the structure of the PEG itself can reduce its recognition by the immune system.

  • Change the Terminal Group: Replacing the commonly used methoxy-PEG (mPEG) with hydroxy-PEG (HO-PEG) has been suggested as a way to reduce immunogenicity.

  • Alter the Linkage: For PEGylated lipids, modifying the linkage between the PEG and the lipid can decrease the immune response.

  • Use Branched PEG: Branched PEGs can provide a more effective shield around the therapeutic molecule, potentially reducing the overall immunogenicity of the conjugate.

Several alternative polymers have been developed to mimic the beneficial properties of PEG with potentially lower immunogenicity.

  • Polysarcosine (PSar): This polymer has stealth properties comparable to PEG but with a significantly lower risk of immunogenicity. It is also biodegradable and does not accumulate in tissues.

  • Poly(2-oxazoline)s (POx): These polymers offer similar performance to PEG in terms of nanoparticle stabilization and are considered to have low immunogenicity.

  • Zwitterionic Polymers: Materials like poly(carboxybetaine) (pCB) and poly(sulfobetaine) (pSB) are highly resistant to protein absorption, which can decrease immune recognition.

  • Other Synthetic Polymers: Polyglycerol (PG), poly(N-(2-Hydroxypropyl) methacrylamide) (PHPMA), and polyvinylpyrrolidone (PVP) are also being explored as PEG alternatives.

Table 1: Comparison of PEG and Alternative Polymers

PolymerKey AdvantagesPotential Disadvantages
Polyethylene Glycol (PEG) "Gold standard," well-established, improves circulation time.Can induce anti-PEG antibodies, leading to accelerated clearance and hypersensitivity.
Polysarcosine (PSar) Low immunogenicity, biodegradable, comparable stealth to PEG.Less established regulatory history compared to PEG.
Poly(2-oxazoline)s (POx) Low immunogenicity, tunable properties.Limited in vivo data for some applications.
Zwitterionic Polymers Excellent resistance to protein fouling, low immunogenicity.Can be more challenging to synthesize and conjugate.
Polyglycerol (PG) Biocompatible, highly hydrophilic.May have a more complex structure than PEG.
PHPMA Good preclinical efficacy as a drug carrier.Immune response profile is not as well-characterized as PEG.

The way a PEGylated drug is administered can influence the resulting immune response.

  • Initial High Dose: Administering a higher initial dose of a PEGylated compound may induce immune tolerance and suppress the subsequent production of anti-PEG antibodies.

Problem: I need to measure the anti-PEG antibody response in my samples. How can I do that?

The most common method for detecting and quantifying anti-PEG antibodies is the Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocols

Protocol: Detection of Anti-PEG IgG and IgM Antibodies by ELISA

This protocol provides a general framework for a direct ELISA to detect anti-PEG antibodies. Optimization will be required for specific sample types and reagents.

Materials:

  • High-binding 96-well ELISA plates

  • Biotinylated PEG (of the same molecular weight as in your compound)

  • Streptavidin

  • Phosphate Buffered Saline (PBS)

  • PBS with 0.05% Tween-20 (PBST) - Note: Some anti-PEG antibodies may cross-react with Tween-20. Consider using a different surfactant like CHAPS if interference is observed.

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Serum or plasma samples (and controls)

  • HRP-conjugated anti-human (or other species) IgG and IgM detection antibodies

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Coat the wells of the 96-well plate with 100 µL of streptavidin solution (e.g., 5 µg/mL in PBS) and incubate overnight at 4°C.

    • Wash the plate 3 times with PBST.

    • Add 100 µL of biotinylated PEG solution (e.g., 10 µg/mL in PBS) to each well and incubate for 1 hour at room temperature.

  • Blocking:

    • Wash the plate 3 times with PBST.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate 3 times with PBST.

    • Dilute your serum/plasma samples in blocking buffer (e.g., 1:50 or 1:100). Include positive and negative controls.

    • Add 100 µL of diluted samples to the appropriate wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 5 times with PBST.

    • Add 100 µL of HRP-conjugated anti-species IgG or IgM, diluted in blocking buffer according to the manufacturer's instructions, to the wells.

    • Incubate for 1 hour at room temperature.

  • Development:

    • Wash the plate 5 times with PBST.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Reading:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a plate reader.

Visualizations

Diagram: Mechanism of Accelerated Blood Clearance (ABC)

ABC_Mechanism cluster_first_dose First Dose cluster_second_dose Second Dose PEG_Drug1 PEGylated Drug B_Cell B Cell PEG_Drug1->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Anti_PEG_IgM Anti-PEG IgM Plasma_Cell->Anti_PEG_IgM Production Immune_Complex Immune Complex Anti_PEG_IgM->Immune_Complex Binding PEG_Drug2 PEGylated Drug PEG_Drug2->Immune_Complex Macrophage Macrophage (Kupffer Cell) Immune_Complex->Macrophage Opsonization & Phagocytosis Clearance Rapid Clearance from Blood Macrophage->Clearance

Caption: Mechanism of anti-PEG antibody-mediated accelerated blood clearance (ABC).

Diagram: Experimental Workflow for Anti-PEG Antibody ELISA

ELISA_Workflow start Start coat_strep 1. Coat Plate with Streptavidin start->coat_strep wash1 Wash coat_strep->wash1 add_biotin_peg 2. Add Biotin-PEG wash1->add_biotin_peg wash2 Wash add_biotin_peg->wash2 block 3. Block Plate wash2->block wash3 Wash block->wash3 add_sample 4. Add Samples (Serum/Plasma) wash3->add_sample wash4 Wash add_sample->wash4 add_detection_ab 5. Add HRP-conjugated Detection Antibody wash4->add_detection_ab wash5 Wash add_detection_ab->wash5 add_tmb 6. Add TMB Substrate wash5->add_tmb stop_reaction 7. Add Stop Solution add_tmb->stop_reaction read_plate 8. Read Absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Caption: Step-by-step workflow for a direct anti-PEG antibody ELISA.

Diagram: Decision Tree for Mitigating PEG Immunogenicity

Immunogenicity_Decision_Tree cluster_peg_mods PEG Modifications cluster_alt_polymers Alternative Polymers start High Immunogenicity Observed? modify_peg Modify PEG Structure start->modify_peg Yes change_polymer Use Alternative Polymer start->change_polymer Yes modify_dosing Modify Dosing Regimen start->modify_dosing Yes evaluate Re-evaluate Immunogenicity start->evaluate No change_terminal Change Terminal Group (e.g., HO-PEG) modify_peg->change_terminal change_linkage Alter Linker modify_peg->change_linkage use_branched Use Branched PEG modify_peg->use_branched psar Polysarcosine (PSar) change_polymer->psar pox Poly(2-oxazoline)s (POx) change_polymer->pox zwitterionic Zwitterionic Polymers change_polymer->zwitterionic other_synthetic Other Synthetics (PG, PHPMA) change_polymer->other_synthetic modify_dosing->evaluate change_terminal->evaluate change_linkage->evaluate use_branched->evaluate psar->evaluate pox->evaluate zwitterionic->evaluate other_synthetic->evaluate

Caption: Decision-making framework for addressing high PEG immunogenicity.

References

Validation & Comparative

Beyond PEGylation: A Comparative Analysis of Nonaethylene Glycol and Alternative Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates, profoundly influencing the therapeutic's stability, efficacy, and safety profile. While poly(ethylene glycol) (PEG) linkers have long been the industry standard, concerns regarding immunogenicity and non-biodegradability have driven the exploration of alternatives. This guide provides an objective comparison of nonaethylene glycol (a specific nine-unit PEG linker) with promising non-PEG alternatives, supported by experimental data and detailed methodologies.

This analysis focuses on a direct comparison between this compound (or PEG linkers of similar length as a close proxy where direct data for PEG9 is unavailable) and three major classes of non-PEG alternatives: polysarcosine (PSar), polypeptides, and polysaccharides. Key performance metrics such as in vitro cytotoxicity, in vivo efficacy, pharmacokinetics, and immunogenicity are evaluated to provide a comprehensive overview for rational linker design in next-generation therapeutics.

Comparative Performance Data

The following tables summarize key quantitative data from comparative studies to facilitate a clear evaluation of linker performance.

Performance Metric This compound (PEG9) / PEG12 Linker Polysarcosine (PSar) Linker (12-mer) Key Findings & Citations
In Vitro Cytotoxicity (IC50) Standard benchmark for in vitro potency.[1][2]Comparable or slightly higher potency in some studies. PSar-conjugated ADCs maintain high cytotoxic activity.[1]In a head-to-head study, a PSar12-ADC showed comparable in vitro potency to a PEG12-ADC.[3]
In Vivo Efficacy Effective tumor growth inhibition, but can be limited by clearance.[1]Superior tumor growth inhibition in some preclinical models.At a 3 mg/kg dose in a breast cancer model, a PSAR12-ADC led to complete remission, while the corresponding PEG12-ADC only delayed tumor growth.
Pharmacokinetics (Clearance) Clearance rate of 47.3 mL/day/kg.Slower clearance rate of 38.9 mL/day/kg.PSar linkers demonstrate a "stealth" property that can lead to improved circulation times compared to PEG of a similar length.
Immunogenicity Can elicit anti-PEG antibodies, leading to reduced efficacy and potential safety issues.Considered non-immunogenic.PSar's biocompatibility and resemblance to natural polypeptides minimize the risk of an immune response.
Biodegradability Non-biodegradable, raising concerns about potential long-term accumulation.Biodegradable into natural metabolites.PSar avoids long-term accumulation concerns associated with non-biodegradable polymers like PEG.
Linker Type Key Advantages Key Disadvantages Supporting Evidence & Citations
Polypeptide Linkers - Biodegradable into natural amino acids.- Low immunogenicity.- Highly tunable properties (flexibility, cleavage sites).- Susceptible to proteolytic degradation if not properly designed.- Direct, comprehensive quantitative comparisons with PEG are less common.Certain peptide sequences have been shown to enhance the in vivo stability of ADCs compared to some traditional cleavable linkers.
Polysaccharide Linkers (e.g., Dextran) - Highly hydrophilic and biocompatible.- Biodegradable.- Low toxicity.- Can be heterogeneous in size and structure.- Conjugation chemistry can be complex.Dextran has been successfully used as a carrier for drugs, demonstrating its potential in bioconjugation.
Poly(2-oxazoline)s (POx) - "Stealth" properties comparable to PEG.- Biocompatible and non-immunogenic.- Tunable properties based on monomer selection.- Less established in clinical applications compared to PEG.- Synthesis can be more complex than for some other polymers.Studies have shown that POx-drug conjugates have in vitro cytotoxicity comparable to their PEG counterparts.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker performance. Below are outlines of key experimental protocols.

Protocol 1: Synthesis of a Maleimide-Functionalized Polysarcosine (PSar) Linker

This protocol describes the on-resin synthesis of a monodisperse PSar linker with a terminal maleimide group for conjugation to thiol-containing molecules.

Materials:

  • 2-chlorotrityl chloride resin

  • Fmoc-Sar-Sar-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine in DMF (20%)

  • Bromoacetic acid

  • Diisopropylcarbodiimide (DIC)

  • Methylamine in water

  • 2-Azidoethan-1-amine

  • 4-Maleimidophenylacetic acid

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. React with Fmoc-Sar-Sar-OH and DIPEA in DCM to load the initial dipeptide.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Chain Elongation (Submonomer Addition): a. Acylate the free amine with bromoacetic acid and DIC in DMF. b. Perform nucleophilic displacement of the bromide with methylamine in water. c. Repeat steps 3a and 3b until the desired polysarcosine chain length is achieved.

  • Functionalization: a. Acylate the terminal amine with bromoacetic acid and DIC in DMF. b. Displace the bromide with 2-azidoethan-1-amine to introduce an azide group.

  • Maleimide Capping: Couple 4-maleimidophenylacetic acid to the terminal amine using COMU and DIPEA in DMF.

  • Cleavage and Deprotection: Cleave the linker from the resin and remove side-chain protecting groups using a solution of TFA in DCM.

  • Purification: Purify the crude linker by preparative HPLC.

Protocol 2: Synthesis of Aldehyde-Functionalized Dextran

This protocol describes the oxidation of dextran to introduce aldehyde groups for conjugation to amine- or hydrazide-containing molecules.

Materials:

  • Dextran

  • Sodium periodate (NaIO4)

  • Ultrapure water

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dextran Dissolution: Dissolve dextran in ultrapure water to create a solution of the desired concentration (e.g., 2 g in 28 mL).

  • Oxidizing Agent Preparation: Prepare an aqueous solution of sodium periodate. The amount of sodium periodate will determine the degree of oxidation.

  • Oxidation Reaction: Add the sodium periodate solution dropwise to the dextran solution over 20 minutes while stirring. Protect the reaction from light and allow it to proceed for 24 hours at room temperature.

  • Purification: a. Transfer the reaction mixture to dialysis tubing. b. Dialyze against ultrapure water for 3 days, changing the water several times a day to remove byproducts and unreacted reagents.

  • Lyophilization: Lyophilize the purified dextran-aldehyde solution to obtain a white powder.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine their viability after treatment with a bioconjugate.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • Bioconjugate (e.g., ADC) and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the bioconjugate and control antibody in cell culture medium. Add the dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability (as a percentage of the untreated control) against the logarithm of the bioconjugate concentration. Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships in bioconjugation and experimental design is crucial for clear communication and understanding.

cluster_Linker Linker Selection cluster_Conjugation Bioconjugation cluster_Evaluation Performance Evaluation PEG9 PEG9 Bioconjugate Bioconjugate PEG9->Bioconjugate PSar PSar PSar->Bioconjugate Polypeptide Polypeptide Polypeptide->Bioconjugate Polysaccharide Polysaccharide Polysaccharide->Bioconjugate Targeting_Ligand Targeting Ligand (e.g., Antibody) Targeting_Ligand->Bioconjugate Payload Therapeutic Payload Payload->Bioconjugate In_Vitro In Vitro Assays (Cytotoxicity, Stability) Bioconjugate->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK, Toxicity) Bioconjugate->In_Vivo

Caption: A logical workflow for the development and evaluation of bioconjugates with different linker technologies.

ADC_Binding 1. ADC binds to target antigen on cancer cell surface Internalization 2. Receptor-mediated endocytosis ADC_Binding->Internalization Trafficking 3. Trafficking to lysosome Internalization->Trafficking Cleavage 4. Linker cleavage by lysosomal enzymes or acidic pH Trafficking->Cleavage Payload_Release 5. Payload release into cytoplasm Cleavage->Payload_Release Cell_Death 6. Induction of apoptosis Payload_Release->Cell_Death

Caption: A simplified signaling pathway for the mechanism of action of an antibody-drug conjugate (ADC).

References

A Comparative Guide to the Cytotoxicity of Nonaethylene Glycol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic potential of nonaethylene glycol and its alternatives in cell culture applications. The information presented is supported by experimental data from published studies to assist researchers in making informed decisions for their experimental designs.

Introduction

This compound, a member of the polyethylene glycol (PEG) family of oligomers, is utilized in various biomedical and pharmaceutical applications due to its hydrophilicity and biocompatibility. However, understanding its cytotoxic profile is crucial for its safe and effective use in cell culture and drug delivery systems. The cytotoxicity of PEG derivatives has been shown to be dependent on factors such as molecular weight and the nature of their chemical end groups.[1][2][3] Generally, most PEG oligomers are considered safe for use with many cell lines.[2][3] However, some studies have indicated that lower molecular weight PEGs can exhibit toxicity at higher concentrations. For instance, triethylene glycol (TEG) has been reported to be toxic to L929 mouse fibroblast cells at high concentrations. Similarly, PEGs with lower molecular weights, such as PEG 200, 300, and 400, have been observed to significantly reduce the viability of Caco-2 cells.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic effects of various polyethylene glycol derivatives on different cell lines, providing a comparative context for this compound. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological or biochemical function.

CompoundCell LineAssayIC50 / % ViabilityReference
Triethylene Glycol (TEG)L929Not SpecifiedToxic at high concentrations
PEG 200Caco-2MTTSeverely reduced cell viability
PEG 300Caco-2MTTSeverely reduced cell viability
PEG 400Caco-2MTTSeverely reduced cell viability
PEG 1000L929Not SpecifiedMore toxic than PEG 400 and PEG 2000
PEG 4000L929Not SpecifiedMore toxic than PEG 400 and PEG 2000
Polypropylene Glycol (PG)HepG-2MTTNot Specified
Polypropylene Glycol (PG)MCF-7MTTNot Specified
Polypropylene Glycol (PG)HT-29MTTNot Specified

Experimental Protocols

The assessment of cytotoxicity is commonly performed using various in vitro assays that measure cell viability or metabolic activity. Below are detailed methodologies for key experiments cited in the literature.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and control substances. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Neutral Red (NR) Assay

The Neutral Red assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds in a 96-well plate.

  • Neutral Red Incubation: After the treatment period, remove the culture medium and add a medium containing a non-toxic concentration of Neutral Red. Incubate for approximately 2-3 hours.

  • Washing and Dye Extraction: Wash the cells to remove any unincorporated dye. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes of viable cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of around 540 nm. The amount of dye retained is proportional to the number of viable cells.

Alternatives to this compound

Several alternative polymers are being explored to overcome some of the potential limitations of PEGs, including immunogenicity and cytotoxicity. These alternatives include:

  • Polypropylene Glycol (PG): A polymer with a structure similar to PEG.

  • Polyvinylpyrrolidone (PVP): A water-soluble polymer with good biocompatibility.

  • Zwitterionic Polymers: Such as poly(carboxybetaine) (pCB) and poly(sulfobaine) (pSB), are known for their high resistance to protein fouling and low immunogenicity.

Further research is needed to fully evaluate the cytotoxicity of these alternatives in direct comparison to this compound across a range of cell lines and applications.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing cytotoxicity in cell culture.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, L929) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Prepare Compound Dilutions (this compound & Controls) treatment 4. Treat Cells compound_prep->treatment incubation 5. Incubate (24-72 hours) treatment->incubation assay_choice Select Assay incubation->assay_choice mt_assay MTT Assay assay_choice->mt_assay nr_assay Neutral Red Assay assay_choice->nr_assay other_assays Other Assays (e.g., WST-1, LDH) assay_choice->other_assays read_plate 6. Measure Signal (Absorbance/Fluorescence) mt_assay->read_plate Add MTT -> Solubilize nr_assay->read_plate Add NR -> Extract Dye other_assays->read_plate data_analysis 7. Calculate Cell Viability (%) read_plate->data_analysis ic50 8. Determine IC50 Value data_analysis->ic50

Caption: A typical workflow for in vitro cytotoxicity assessment.

Signaling Pathways

While the primary mechanism of PEG-induced cytotoxicity at high concentrations is often related to osmotic stress and membrane disruption, specific signaling pathway involvement is an area of ongoing research. For certain PEG derivatives, particularly those with reactive end groups, interactions with cellular signaling pathways leading to apoptosis or necrosis have been investigated. A comprehensive understanding of how this compound specifically interacts with intracellular signaling cascades requires further targeted studies.

The diagram below illustrates a generalized cell death signaling pathway that could be activated by cytotoxic compounds.

Cell_Death_Pathway cluster_membrane Cell Membrane cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase compound Cytotoxic Compound (e.g., this compound at high conc.) membrane_damage Membrane Damage compound->membrane_damage bax_bak Bax/Bak Activation compound->bax_bak membrane_damage->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified overview of a potential cell death pathway.

References

In Vivo Showdown: Nonaethylene Glycol vs. Longer PEGs in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of Polyethylene Glycol (PEG) chain length is a critical decision that profoundly impacts the in vivo performance of therapeutics. This guide provides a comparative analysis of nonaethylene glycol (NEG), a short-chain PEG oligomer, and its longer-chain counterparts, supported by experimental data to inform formulation strategies.

The in vivo fate of a drug candidate—its circulation half-life, distribution to target tissues, and potential for an immune response—is intricately linked to its physicochemical properties. PEGylation, the process of attaching PEG chains to a molecule, is a widely adopted strategy to favorably modulate these properties. While long-chain PEGs (typically 2 kDa to 40 kDa) have been the workhorse for extending the systemic circulation of biologics and nanoparticles, shorter PEGs like this compound (approximately 414 Da) offer a different set of characteristics that can be advantageous in specific therapeutic contexts.

This guide delves into a comparative analysis of the in vivo behavior of NEG and longer PEGs, focusing on key performance indicators: pharmacokinetics, biodistribution, and immunogenicity.

Comparative Data on In Vivo Performance

The following tables summarize quantitative data from various studies to provide a clear comparison between this compound (and other short-chain PEGs) and longer PEG chains across key in vivo parameters.

Parameter This compound (NEG) & Short-Chain PEGs (<1 kDa) Longer PEGs (≥2 kDa) Key Findings & References
Plasma Half-life Short (minutes to a few hours)Long (hours to days)Shorter PEGs are rapidly cleared from circulation, while longer PEGs significantly extend the plasma half-life. The half-life generally increases with the molecular weight of the PEG chain.[1][2]
Renal Clearance HighLowPEGs with a molecular weight below the renal filtration threshold (around 30-50 kDa) are efficiently cleared by the kidneys. NEG and other short-chain PEGs fall well below this threshold, leading to rapid urinary excretion.[3][4]
Mechanism of Cellular Uptake Primarily passive diffusion[5]Passive diffusion and endocytosis (for higher MW PEGs)The cellular uptake mechanism is dependent on the molecular weight of the PEG.
Immunogenicity (Anti-PEG Antibodies) Generally considered lowCan induce anti-PEG antibodies, particularly with repeated administration and for very high molecular weights.The immunogenicity of PEG is complex and can be influenced by the nature of the conjugated molecule and the PEG's structure.
Organ This compound (NEG) & Short-Chain PEGs (<1 kDa) Longer PEGs (≥2 kDa) Key Findings & References
Kidney High transient accumulation followed by rapid excretionLower accumulation (for very high MW PEGs, clearance shifts to hepatobiliary)Short-chain PEGs are rapidly filtered by the glomerulus, leading to high initial concentrations in the kidneys before being excreted in the urine.
Liver Low accumulationHigher accumulation, especially for larger PEGs and PEGylated nanoparticlesLonger PEGs and PEGylated constructs are more likely to be taken up by the reticuloendothelial system (RES), including Kupffer cells in the liver.
Spleen Low accumulationHigher accumulation, particularly for larger PEGs and PEGylated nanoparticlesSimilar to the liver, the spleen is a major site of accumulation for larger PEGylated entities due to RES uptake.
Tumor (in cancer models) Low accumulation (for unconjugated PEGs)Higher accumulation for PEGylated nanoparticles (EPR effect)The Enhanced Permeability and Retention (EPR) effect, which leads to passive tumor accumulation, is more pronounced for larger, long-circulating PEGylated nanoparticles. Unconjugated PEGs of any length generally show low tumor accumulation.

Experimental Protocols

In Vivo Pharmacokinetics Analysis of PEGylated Compounds

Objective: To determine the plasma concentration-time profile of PEGs with different chain lengths following intravenous administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are typically used. Animals are cannulated in the jugular vein for blood sampling.

  • Test Articles: Prepare sterile solutions of this compound and longer PEGs (e.g., 2 kDa, 5 kDa, 10 kDa, 20 kDa) in phosphate-buffered saline (PBS) at a concentration of 10 mg/mL.

  • Administration: Administer a single intravenous bolus dose of each PEG solution (e.g., 10 mg/kg) to a group of rats (n=5 per group).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 3000 x g for 10 minutes to separate the plasma. Store plasma samples at -80°C until analysis.

  • Quantitative Analysis (LC-MS/MS):

    • Sample Preparation: Precipitate plasma proteins by adding a three-fold excess of cold acetonitrile. Vortex and centrifuge at 12,000 x g for 10 minutes. Transfer the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase.

    • LC-MS/MS Conditions: Use a suitable liquid chromatography system coupled to a tandem mass spectrometer. A C18 column is often used for separation. The mobile phase typically consists of a gradient of water and acetonitrile with a small amount of formic acid. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each PEG oligomer.

  • Data Analysis: Plot the mean plasma concentration of each PEG as a function of time. Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis.

In Vivo Biodistribution Study of Radiolabeled PEGs

Objective: To determine the organ distribution of PEGs with different chain lengths over time.

Methodology:

  • Radiolabeling: Covalently attach a radioisotope (e.g., 14C, 3H, or a gamma-emitter like 125I via a suitable linker) to this compound and longer PEGs. Purify the radiolabeled PEGs to remove any free radioisotope.

  • Animal Model: Use male BALB/c mice (6-8 weeks old).

  • Administration: Inject a known amount of radioactivity of each radiolabeled PEG (e.g., 1 µCi per mouse) intravenously via the tail vein (n=5 mice per time point per PEG).

  • Tissue Collection: At designated time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize the mice and dissect major organs (blood, heart, lungs, liver, spleen, kidneys, and carcass).

  • Radioactivity Measurement: Weigh each organ and measure the radioactivity using a gamma counter (for gamma-emitters) or a liquid scintillation counter (for beta-emitters) after appropriate sample preparation (e.g., solubilization).

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

Immunogenicity Assessment: Anti-PEG Antibody ELISA

Objective: To quantify the levels of anti-PEG antibodies (IgM and IgG) in the serum of animals repeatedly dosed with PEGs of different chain lengths.

Methodology:

  • Animal Model and Dosing: Immunize groups of BALB/c mice (n=5-10 per group) by subcutaneous or intraperitoneal injection of this compound and longer PEGs (e.g., 20 kDa) conjugated to a carrier protein (e.g., KLH) or as part of a liposomal formulation. Administer booster injections at 2 and 4 weeks.

  • Serum Collection: Collect blood samples before the first injection (pre-immune) and 1-2 weeks after the final booster. Separate the serum and store at -80°C.

  • ELISA Protocol:

    • Coating: Coat 96-well ELISA plates with a solution of a PEG-biotin conjugate (e.g., 10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

    • Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 2 hours at room temperature.

    • Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.

    • Detection: Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody that specifically detects mouse IgM or IgG. Incubate for 1 hour at room temperature.

    • Substrate Addition: After a final wash, add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate until a color develops.

    • Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Determine the anti-PEG antibody titer for each sample, defined as the reciprocal of the highest dilution that gives a signal significantly above the background (e.g., 2-3 times the absorbance of the pre-immune serum).

Mandatory Visualizations

Cellular_Uptake_of_PEGs cluster_short_peg This compound & Short-Chain PEGs (<1 kDa) cluster_long_peg Longer PEGs (≥5 kDa) cluster_cell Cellular Interior short_peg Short-Chain PEG passive_diffusion Passive Diffusion short_peg->passive_diffusion Primary Pathway cytosol Cytosol passive_diffusion->cytosol long_peg Long-Chain PEG passive_diffusion_long Passive Diffusion long_peg->passive_diffusion_long Minor Pathway endocytosis Endocytosis (Caveolae-mediated) long_peg->endocytosis Major Pathway passive_diffusion_long->cytosol endocytosis->cytosol Vesicular Transport Biodistribution_Workflow cluster_preparation Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis radiolabeling Radiolabeling of PEG (e.g., with 14C or 125I) purification Purification of Radiolabeled PEG radiolabeling->purification administration Intravenous Injection into Animal Model purification->administration time_points Euthanasia at Specific Time Points administration->time_points dissection Organ Dissection (Blood, Liver, Kidney, etc.) time_points->dissection weighing Weighing of Organs dissection->weighing measurement Radioactivity Measurement (Gamma or Scintillation Counter) weighing->measurement calculation Calculation of %ID/g measurement->calculation data_output Biodistribution Profile calculation->data_output

References

Immunogenicity Profile: Nonaethylene Glycol vs. High Molecular Weight PEGs - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunogenicity profiles of nonaethylene glycol (NEG) and high molecular weight (HMW) polyethylene glycols (PEGs). The information presented is based on current scientific understanding of PEG immunogenicity, which indicates a strong correlation between polymer chain length and immune response. While direct comparative studies on NEG are limited, this guide extrapolates from existing data on oligoethylene glycols to provide a predictive comparison.

Executive Summary

High molecular weight PEGs (typically >5 kDa) have been widely used to improve the pharmacokinetic properties of therapeutic molecules. However, their potential to elicit an immune response, leading to the production of anti-PEG antibodies, complement activation, and accelerated blood clearance (ABC) of PEGylated drugs, is a significant concern. Emerging evidence suggests that shorter ethylene glycol chains, such as this compound (9 repeating ethylene glycol units), exhibit a significantly lower immunogenic profile. This makes NEG and similar oligoethylene glycols promising alternatives for applications where minimizing immunogenicity is critical.

Data Presentation: A Comparative Overview

The following tables summarize the expected differences in the immunogenic profiles of NEG and HMW PEGs based on available scientific literature.

Table 1: Antibody Response

FeatureThis compound (NEG)High Molecular Weight (HMW) PEGs (>5 kDa)Supporting Evidence
Anti-PEG Antibody Induction Low to negligibleModerate to highStudies have shown that oligoethylene glycols with fewer repeating units (e.g., 3 or 6) have minimal to no binding to anti-PEG antibodies, suggesting a chain-length dependent immunogenicity.[1]
Pre-existing Antibody Reactivity LowModerate to highPre-existing anti-PEG antibodies in the general population are common and are known to bind to longer PEG chains, leading to accelerated clearance of PEGylated drugs. Shorter chains like NEG are less likely to be recognized by these antibodies.
Isotype of Antibody Response Primarily IgM, if anyBoth IgM and IgGHMW PEGs, especially when conjugated to carriers, can induce a T-cell dependent response leading to IgG production and immunological memory. The response to shorter, less immunogenic molecules is more likely to be T-cell independent and dominated by IgM.

Table 2: Complement Activation

FeatureThis compound (NEG)High Molecular Weight (HMW) PEGs (>5 kDa)Supporting Evidence
Classical Pathway Activation LowModerate to high, especially in the presence of anti-PEG antibodiesHMW PEGs can activate the classical complement pathway, particularly when opsonized by anti-PEG antibodies.
Alternative Pathway Activation LowModerate to highStudies have demonstrated that HMW PEGs can directly activate the alternative complement pathway in a concentration and molecular weight-dependent manner. Shorter PEGs are less effective at inducing this activation.[2][3]
Lectin Pathway Activation LowPossibleSome evidence suggests that PEGs can interact with components of the lectin pathway. This interaction is also likely dependent on the polymer's molecular weight.

Table 3: T-Cell Response

FeatureThis compound (NEG)High Molecular Weight (HMW) PEGs (>5 kDa)Supporting Evidence
T-Cell Proliferation Low to negligibleLow to moderate, particularly when part of a larger conjugateUnconjugated PEGs are generally considered poor T-cell immunogens. However, when conjugated to proteins or nanoparticles, HMW PEGs can be processed and presented by antigen-presenting cells, leading to T-cell activation. This is less likely with the smaller NEG molecule.
Cytokine Production MinimalCan induce pro-inflammatory cytokinesActivated T-cells and other immune cells can release cytokines in response to immunogenic PEG conjugates.

Experimental Protocols

To definitively compare the immunogenicity of NEG and HMW PEGs, the following experimental protocols are recommended:

Anti-PEG Antibody Detection by ELISA

Objective: To quantify the induction of anti-PEG IgM and IgG antibodies in animal models following immunization with NEG- and HMW PEG-conjugated carriers.

Methodology:

  • Coating: 96-well ELISA plates are coated with a conjugate of the test article (NEG-carrier or HMW PEG-carrier) overnight at 4°C.

  • Blocking: The plates are washed and blocked with a suitable blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Serum samples from immunized and control animals are serially diluted and incubated in the wells for 2 hours at room temperature.

  • Detection: After washing, horseradish peroxidase (HRP)-conjugated anti-IgM or anti-IgG secondary antibodies are added and incubated for 1 hour.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with sulfuric acid.

  • Data Analysis: The optical density is measured at 450 nm, and antibody titers are calculated.

Complement Activation Assessment by CH50 Assay

Objective: To measure the in vitro consumption of complement components by NEG and HMW PEGs.

Methodology:

  • Serum Incubation: Normal human serum is incubated with various concentrations of NEG and HMW PEGs for 30 minutes at 37°C. A control with buffer is also included.

  • Sensitized Erythrocytes: Antibody-sensitized sheep red blood cells are added to the serum samples.

  • Lysis: The mixture is incubated for another 30 minutes at 37°C to allow for complement-mediated lysis of the red blood cells.

  • Quantification: The samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at 541 nm.

  • Data Analysis: The CH50 value, representing the dilution of serum required to lyse 50% of the red blood cells, is calculated. A decrease in the CH50 value indicates complement consumption.

T-Cell Proliferation Assay

Objective: To assess the potential of NEG and HMW PEGs to stimulate T-cell proliferation in vitro.

Methodology:

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • Stimulation: PBMCs are cultured in the presence of various concentrations of NEG and HMW PEGs. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.

  • Proliferation Measurement: After 3-5 days of incubation, T-cell proliferation is assessed using a standard method, such as:

    • [3H]-thymidine incorporation: Cells are pulsed with radioactive thymidine, and its incorporation into newly synthesized DNA is measured.

    • CFSE staining: Cells are labeled with a fluorescent dye (CFSE) that is diluted with each cell division, and the decrease in fluorescence is measured by flow cytometry.

  • Data Analysis: The stimulation index (ratio of proliferation in the presence of the test article to proliferation in the negative control) is calculated.

Visualizations

Experimental_Workflow_for_Immunogenicity_Assessment cluster_antibody Antibody Response (ELISA) cluster_complement Complement Activation (CH50) cluster_tcell T-Cell Response (Proliferation Assay) A1 Plate Coating (NEG or HMW PEG conjugate) A2 Blocking A1->A2 A3 Serum Incubation A2->A3 A4 Secondary Antibody (Anti-IgM/IgG-HRP) A3->A4 A5 Substrate & Readout A4->A5 B1 Serum Incubation (with NEG or HMW PEG) B2 Add Sensitized RBCs B1->B2 B3 Lysis B2->B3 B4 Quantify Hemoglobin B3->B4 C1 Isolate PBMCs C2 Stimulation (with NEG or HMW PEG) C1->C2 C3 Measure Proliferation (e.g., CFSE) C2->C3 Complement_Activation_Pathways cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway C1qrs C1qrs C4 C4 C1qrs->C4 cleaves C2 C2 C4->C2 C3_convertase_classical C4b2a (C3 Convertase) C2->C3_convertase_classical C3 C3 C3_convertase_classical->C3 cleave MBL_Ficolins MBL/Ficolins MASPs MASPs MBL_Ficolins->MASPs C4_lectin C4 MASPs->C4_lectin cleaves C2_lectin C2 C4_lectin->C2_lectin C3_convertase_lectin C4b2a (C3 Convertase) C2_lectin->C3_convertase_lectin C3_convertase_lectin->C3 cleave C3_hydrolysis Spontaneous C3 hydrolysis FactorB Factor B C3_hydrolysis->FactorB FactorD Factor D FactorB->FactorD cleaved by C3_convertase_alternative C3bBb (C3 Convertase) FactorD->C3_convertase_alternative C3_convertase_alternative->C3 cleave C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonization) C3->C3b Terminal_Pathway Terminal Pathway (C5-C9, MAC) C3b->Terminal_Pathway HMW_PEG High MW PEG HMW_PEG->C3_hydrolysis enhances Anti_PEG_Ab Anti-PEG Ab Anti_PEG_Ab->C1qrs activates

References

A Comparative Guide to the Pharmacokinetics of PEGylated Drugs: Impact of PEG Chain Architecture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone in drug delivery, significantly enhancing the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutics. This guide provides an objective comparison of the pharmacokinetic differences between drugs linked with various PEG chains, supported by experimental data and detailed methodologies. By understanding how the molecular weight, structure (linear vs. branched), and density of PEG chains influence a drug's absorption, distribution, metabolism, and excretion (ADME), researchers can better design and develop next-generation therapies with optimized efficacy and safety profiles.

Key Pharmacokinetic Parameters Influenced by PEGylation

PEGylation primarily improves a drug's pharmacokinetic profile by increasing its hydrodynamic size. This larger size leads to several beneficial effects:

  • Reduced Renal Clearance: The increased molecular weight often surpasses the glomerular filtration threshold of the kidneys (around 40-50 kDa), leading to a significant reduction in renal clearance.[1][2]

  • Prolonged Circulation Half-Life: By evading renal filtration and shielding the drug from proteolytic enzymes and uptake by the reticuloendothelial system (RES), PEGylation extends the drug's presence in the systemic circulation.[3][4][5]

  • Altered Volume of Distribution: The hydrodynamic "shield" created by the PEG chains can limit the drug's access to certain tissues, thereby altering its volume of distribution.

The specific characteristics of the conjugated PEG chain—namely its molecular weight and whether it has a linear or branched structure—play a crucial role in the extent of these pharmacokinetic modifications.

Data Presentation: Comparative Pharmacokinetics

The following tables summarize quantitative data from studies comparing the pharmacokinetic parameters of drugs conjugated with different PEG chains.

Table 1: Comparison of Peginterferon Alfa-2a and Peginterferon Alfa-2b
Pharmacokinetic ParameterPeginterferon Alfa-2a (40 kDa branched PEG)Peginterferon Alfa-2b (12 kDa linear PEG)Reference(s)
Absorption Half-life (t½a) Slower absorptionRelatively rapid absorption (4.6 hours)
Peak Serum Concentration (Cmax) Sustained for a longer durationReached between 15 and 44 hours
Terminal Half-life (t½) Longer half-lifeShorter half-life
Clearance (CL) Reduced clearanceHigher clearance
Volume of Distribution (Vd) Smaller VdLarger Vd (0.99 L/kg)
Table 2: Impact of PEG Molecular Weight on Pharmacokinetics
Drug/MoleculePEG Molecular WeightKey Pharmacokinetic Finding(s)Reference(s)
PEG Polymer 6 kDa vs. 50 kDaHalf-life increased from 18 minutes to 16.5 hours with increasing MW.
Interferon Alfa 5 kDa (linear) vs. 12 kDa (linear) vs. 40 kDa (branched)Systemic clearance decreased with increasing PEG size.
Organic Dyes < 10 kDaPEGylation with MW below 10 kDa can still significantly influence renal clearance.
Therapeutic Proteins > 30 kDaIncreased risk of vacuolation in macrophages.
Table 3: Linear vs. Branched PEG Architectures
Drug/MoleculePEG ConfigurationKey Pharmacokinetic Finding(s)Reference(s)
Interferon Alfa-2a 40 kDa branchedA branched PEG acts as if it were much larger than a corresponding linear PEG of the same mass, leading to more significant alterations in PK.
Interferon Alfa-2b 12 kDa linear
G-CSF (Filgrastim) 20 kDa linearPegfilgrastim (PEG-G-CSF) has a significantly longer half-life than non-PEGylated G-CSF, allowing for once-per-chemotherapy-cycle administration.

Experimental Protocols

Accurate assessment of the pharmacokinetic profiles of PEGylated drugs is crucial for their development. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Animal Models

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) of a PEGylated drug after administration.

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., rats, mice).

  • Drug Administration: Administer the PEGylated drug intravenously (IV) or subcutaneously (SC) at a predetermined dose.

  • Blood Sampling: Collect blood samples from the animals at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Drug Quantification: Measure the concentration of the PEGylated drug in the plasma samples using a validated analytical method (see below).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate the relevant parameters.

Quantification of PEGylated Proteins in Plasma

Several analytical techniques can be employed to quantify PEGylated proteins in biological matrices. The choice of method depends on the specific protein, the PEG conjugate, and the required sensitivity and specificity.

a) Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This immunoassay utilizes antibodies specific to the protein portion of the conjugate to capture and detect the PEGylated drug.

Protocol:

  • Coating: Coat a microplate with a capture antibody that specifically binds to the therapeutic protein.

  • Blocking: Block non-specific binding sites on the plate.

  • Sample Incubation: Add plasma samples containing the PEGylated drug to the wells.

  • Detection Antibody: Add a detection antibody (often conjugated to an enzyme like HRP) that also binds to the protein.

  • Substrate Addition: Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).

  • Measurement: Measure the signal intensity, which is proportional to the concentration of the PEGylated drug.

b) Size-Exclusion Chromatography (SEC)

Principle: This chromatographic technique separates molecules based on their hydrodynamic radius. PEGylated proteins, being larger than their non-PEGylated counterparts, will elute earlier from the column.

Protocol:

  • Column Selection: Choose an SEC column with a pore size appropriate for the size range of the PEGylated and non-PEGylated proteins.

  • Mobile Phase: Use a mobile phase that maintains the stability and solubility of the proteins.

  • Sample Injection: Inject the plasma sample onto the column.

  • Detection: Monitor the column eluent using a UV detector (at 280 nm for protein) or other suitable detectors.

  • Quantification: Quantify the amount of PEGylated protein by integrating the area of the corresponding peak and comparing it to a standard curve.

c) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: This technique separates molecules based on their hydrophobicity. PEGylation generally increases the hydrophilicity of a protein, leading to a change in its retention time on a hydrophobic stationary phase.

Protocol:

  • Column Selection: Use a reversed-phase column (e.g., C4, C8, or C18) suitable for protein separation.

  • Mobile Phase: Employ a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer to elute the proteins.

  • Sample Injection: Inject the plasma sample.

  • Detection: Use UV and/or mass spectrometry (MS) detection to identify and quantify the PEGylated protein.

  • Quantification: Determine the concentration based on the peak area relative to a standard curve.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the pharmacokinetics of PEGylated drugs.

Pharmacokinetic_Workflow Experimental Workflow for Pharmacokinetic Analysis of PEGylated Drugs cluster_Preclinical Preclinical Phase cluster_Analytical Analytical Phase cluster_Analysis Data Analysis Phase Drug_Admin Drug Administration (IV or SC) Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Quantification Quantification of PEGylated Drug (e.g., ELISA, SEC, RP-HPLC) Plasma_Separation->Quantification PK_Analysis Pharmacokinetic Modeling and Parameter Calculation Quantification->PK_Analysis Results Determination of Cmax, t½, AUC, CL, Vd PK_Analysis->Results PEG_Structure_Effect Impact of PEG Structure on Drug Pharmacokinetics cluster_Drug Drug Molecule cluster_PEGylation PEGylation cluster_PK_Outcome Pharmacokinetic Outcome Drug Therapeutic Protein/Peptide Linear_PEG Linear PEG Chain Drug->Linear_PEG Conjugation Branched_PEG Branched PEG Chain Drug->Branched_PEG Conjugation Increased_Size Increased Hydrodynamic Size Linear_PEG->Increased_Size Branched_PEG->Increased_Size Greater Effect Reduced_Clearance Reduced Renal Clearance Increased_Size->Reduced_Clearance Prolonged_HalfLife Prolonged Circulation Half-Life Reduced_Clearance->Prolonged_HalfLife

References

A Comparative Guide to Nonaethylene Glycol and Zwitterionic Polymers for Stealth Nanoparticle Coatings

Author: BenchChem Technical Support Team. Date: November 2025

In the field of nanomedicine, achieving prolonged systemic circulation and minimizing non-specific interactions are critical for effective drug delivery. "Stealth" nanoparticles, designed to evade the body's mononuclear phagocyte system (MPS), are at the forefront of this effort. The most common strategy for creating these stealth coatings is PEGylation, the attachment of polyethylene glycol (PEG) chains. Nonaethylene glycol (N9), an oligo(ethylene glycol), represents a precisely defined, short-chain version of this approach. However, concerns about the immunogenicity of PEG have driven the development of alternatives, with zwitterionic polymers emerging as a promising new class of stealth materials.[1][2]

This guide provides a detailed comparison of this compound-like coatings and zwitterionic polymers, focusing on key performance metrics supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to select the optimal surface chemistry for their nanoparticle systems.

Performance Comparison: this compound (PEG) vs. Zwitterionic Polymers

The effectiveness of a stealth coating is determined by several key performance indicators. Zwitterionic polymers are thought to impart superior anti-biofouling properties by binding water molecules more tightly through electrostatic interactions compared to the hydrogen bonding mechanism of PEG.[1][3] This enhanced hydration is critical for minimizing protein adsorption.[1]

Protein Adsorption

The formation of a protein corona upon introduction into the bloodstream is a primary trigger for nanoparticle clearance. An effective stealth coating minimizes this protein adsorption. While both PEG and zwitterionic polymers reduce protein binding, studies suggest zwitterionic coatings can be more effective. However, the specific composition of the protein corona can also influence cellular uptake, with some studies indicating that the adsorption of specific proteins like clusterin is necessary for the stealth effect of PEGylated carriers.

Performance MetricThis compound (PEG) Coated NPsZwitterionic Polymer Coated NPsKey Findings & Citations
Protein Adsorption Reduces protein adsorption. A study on PEGylated polystyrene NPs showed a ~50% reduction in human serum albumin adsorption thickness compared to bare NPs.Generally shows lower or comparable protein adsorption to PEG. Zwitterionic polymers are noted for their strong hydration, which leads to high resistance to non-specific protein adsorption.Zwitterionic polymers are designed to bind water molecules more strongly than PEG, theoretically offering superior resistance to protein fouling.
Cellular Uptake

Reduced uptake by immune cells (macrophages) is the ultimate goal of a stealth coating. PEGylation has been shown to significantly decrease nanoparticle uptake by cells. Zwitterionic coatings also demonstrate a strong ability to reduce macrophage uptake due to their resistance to protein opsonization.

Performance MetricThis compound (PEG) Coated NPsZwitterionic Polymer Coated NPsKey Findings & Citations
Cellular Uptake In vitro uptake by 3T3 fibroblasts was reduced to ~10% of bare NPs upon PEGylation.Zwitterionic polymer membrane coatings lead to stronger resistance to macrophage uptake compared to brush-like coatings.Both polymer types significantly reduce non-specific cellular uptake, a hallmark of the "stealth" effect.
In Vivo Circulation & Biodistribution

Longer circulation half-life allows for greater accumulation of nanoparticles at the target site, such as a tumor. Both polymer types significantly extend circulation time compared to uncoated nanoparticles. However, some studies have shown zwitterionic particles achieving exceptionally long half-lives. A notable concern with PEG is the "accelerated blood clearance" (ABC) phenomenon, where repeated administration leads to rapid clearance, an effect that some zwitterionic polymers have been shown to avoid.

Performance MetricThis compound (PEG) Coated NPsZwitterionic Polymer Coated NPsKey Findings & Citations
Circulation Half-Life Significantly prolongs circulation. However, can be subject to the ABC phenomenon upon repeated injection.Can achieve very long circulation times. A poly(carboxybetaine) (PCB) membrane-coated particle reported a half-life of 96.0 h. A poly(sulfobetaine methacrylate) (PSBMA) nanogel had a half-life of 34.1 h, which remained stable at 30.5 h after a second injection.Zwitterionic polymers may offer an advantage by avoiding the ABC phenomenon sometimes observed with PEGylated nanoparticles.
Tumor Accumulation Enhances tumor accumulation due to prolonged circulation (EPR effect).High tumor accumulation has been reported, reaching 10.7% of the injected dose per gram of tissue at 48h for PSBMA nanogels.Both coatings improve tumor accumulation, with performance depending on the specific polymer and nanoparticle system.
Immunogenicity

While long considered relatively inert, PEG can induce immune responses, with anti-PEG antibodies detected in a significant portion of the population. This can lead to hypersensitivity reactions and the ABC phenomenon. Some studies suggest that certain zwitterionic polymers, such as poly(carboxybetaine), may induce a higher release of proinflammatory cytokines compared to PEG, indicating a potential for greater immunotoxicity.

Performance MetricThis compound (PEG) Coated NPsZwitterionic Polymer Coated NPsKey Findings & Citations
Cytokine Induction Can induce cytokine expression both in vitro and in vivo.Can induce cytokine expression. One study found poly(carboxybetaine) to be more immunotoxic than PEG, inducing a higher release of proinflammatory cytokines.Both polymer classes can be immunotoxic. The specific immune response is highly dependent on the polymer structure, nanoparticle core, and experimental model.
ABC Phenomenon Susceptible to accelerated blood clearance upon repeated administration due to the generation of anti-PEG antibodies.Some zwitterionic formulations have been shown to avoid the ABC phenomenon.The potential to avoid the ABC phenomenon is a significant advantage for zwitterionic polymers in therapies requiring multiple doses.

Mechanisms and Experimental Workflow

The primary mechanism behind the stealth properties of both polymer types is the formation of a tightly bound hydration layer that acts as a physical and energetic barrier to protein adsorption.

G cluster_0 Stealth Mechanism Comparison cluster_1 This compound (PEG) cluster_2 Zwitterionic Polymer np Nanoparticle Core peg PEG Chains np->peg zwit Zwitterionic Chains np->zwit peg_water Hydration Layer (Hydrogen Bonding) peg->peg_water Forms repel_peg Steric Repulsion Reduces Adsorption peg_water->repel_peg zwit_water Dense Hydration Layer (Electrostatic Interaction) zwit->zwit_water Forms repel_zwit Strong Repulsion Minimizes Adsorption zwit_water->repel_zwit protein Plasma Proteins protein->repel_peg protein->repel_zwit

Fig. 1: Mechanisms of protein resistance for PEG and zwitterionic polymers.

A typical experimental workflow to compare these two coatings involves synthesis, characterization, and a series of in vitro and in vivo assays.

G cluster_workflow Comparative Experimental Workflow cluster_invitro In Vitro Details cluster_invivo In Vivo Details synthesis 1. Nanoparticle Synthesis & Surface Functionalization char 2. Physicochemical Characterization (DLS, TEM) synthesis->char invitro 3. In Vitro Assays char->invitro invivo 4. In Vivo Studies invitro->invivo protein_assay Protein Adsorption (BCA/UV-Vis) uptake_assay Cellular Uptake (Flow Cytometry) immuno_assay Immunotoxicity (Cytokine Assay) analysis 5. Data Analysis & Comparison invivo->analysis pk_study Pharmacokinetics (Blood Sampling) bd_study Biodistribution (Organ Analysis)

Fig. 2: Workflow for evaluating stealth nanoparticle performance.

Experimental Protocols

Protein Adsorption Quantification using BCA Assay

This protocol is adapted from established methods to quantify the amount of protein adsorbed onto a nanoparticle surface.

  • Objective: To measure the total protein mass that binds to nanoparticles when incubated in a protein solution (e.g., bovine serum albumin or human serum).

  • Materials: Nanoparticle suspension, Bovine Serum Albumin (BSA) solution, Phosphate-Buffered Saline (PBS, pH 7.4), Bicinchoninic Acid (BCA) Protein Assay Kit, microplate reader, centrifuge.

  • Procedure:

    • Incubate a known concentration of nanoparticles with a protein solution (e.g., 0.25 mg/mL BSA) for a set time (e.g., 2 hours) at 37°C with gentle shaking.

    • To separate the nanoparticles with adsorbed protein from the unbound protein, centrifuge the samples at high speed (e.g., 13,000 x g for 15 minutes).

    • Carefully collect the supernatant, which contains the unbound protein.

    • Quantify the protein concentration in the supernatant using the BCA Protein Assay Kit according to the manufacturer's instructions. This typically involves mixing the supernatant with the BCA working reagent and incubating at 37°C for 30 minutes.

    • Measure the absorbance of the samples at 562 nm using a microplate reader.

    • Calculate the concentration of unbound protein using a standard curve prepared with known BSA concentrations.

    • The amount of adsorbed protein is the initial total protein amount minus the amount of unbound protein measured in the supernatant.

Cellular Uptake Analysis via Flow Cytometry

This protocol provides a method for quantifying nanoparticle uptake in a cell population using flow cytometry.

  • Objective: To measure the percentage of cells that have internalized fluorescently-labeled nanoparticles and the relative amount of uptake per cell.

  • Materials: Fluorescently-labeled nanoparticles, cell culture medium, target cell line (e.g., RAW 264.7 macrophages), PBS, Trypsin-EDTA, flow cytometer.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a specific concentration of fluorescently-labeled nanoparticles and incubate for a defined period (e.g., 4 hours). Include an untreated control group of cells.

    • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • Detach the cells from the plate using Trypsin-EDTA and then neutralize with culture medium.

    • Centrifuge the cell suspension and resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., FACS buffer).

    • Analyze the samples on a flow cytometer. Use the untreated control cells to set the baseline fluorescence gate.

    • Quantify uptake in two ways: (1) the percentage of cells that exhibit fluorescence above the baseline gate (percentage of positive cells) and (2) the median fluorescence intensity (MFI) of the positive cell population, which correlates with the amount of internalized nanoparticles.

In Vivo Pharmacokinetic (PK) Study

This protocol outlines a general procedure for assessing the circulation half-life of nanoparticles in a preclinical animal model, such as mice.

  • Objective: To determine the concentration of nanoparticles in the blood over time after intravenous administration.

  • Materials: Nanoparticle formulation, animal model (e.g., BALB/c mice), administration equipment (e.g., insulin syringes), blood collection supplies (e.g., EDTA-coated capillaries), analytical instrument for nanoparticle quantification (e.g., ICP-MS for metallic cores, fluorescence reader for labeled particles).

  • Procedure:

    • Administer the nanoparticle formulation to a cohort of mice via intravenous injection (e.g., tail vein) at a specific dose.

    • At predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h), collect blood samples from a small group of animals at each point. Serial sampling from the same animal is possible but requires careful planning to avoid excessive blood loss.

    • Process the blood to isolate plasma by centrifugation.

    • Quantify the concentration of the nanoparticle (or its specific label/component) in the plasma samples using an appropriate analytical technique.

    • Plot the plasma concentration versus time data.

    • Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate key parameters, including the circulation half-life (t½) and the area under the curve (AUC).

References

A Head-to-Head Comparison of Nonaethylene Glycol in Amine-Reactive and Click Chemistry Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that dictates the efficiency, stability, and ultimately, the in vivo performance of complex biologics such as antibody-drug conjugates (ADCs). Nonaethylene glycol (PEG9) has emerged as a popular linker due to its discrete length, which allows for the creation of homogeneous conjugates with well-defined pharmacokinetic properties. This guide provides an objective, data-driven comparison of the performance of this compound functionalized for two of the most common bioconjugation strategies: N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines and copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry."

This comparison delves into the reaction mechanisms, performance metrics, and stability of the resulting conjugates, supported by a summary of experimental data from various sources and detailed experimental protocols.

Performance Comparison: NHS-Ester vs. Click Chemistry

The selection of a bioconjugation strategy for a this compound linker significantly impacts key performance indicators of the final bioconjugate. While direct head-to-head studies with this compound are not always available, a comparative analysis of the literature provides valuable insights into the expected performance of each chemistry.

FeatureThis compound - NHS EsterThis compound - Azide (for Click Chemistry)
Target Residues Primary amines (e.g., lysine residues, N-terminus of proteins)Site-specifically introduced azides or alkynes
Specificity Moderate to low, as it targets multiple available primary amines, leading to a heterogeneous mixture of conjugates.High, due to the bio-orthogonal nature of the azide-alkyne reaction, resulting in a homogeneous product.
Reaction pH Optimal at pH 7.0-9.0.Typically performed at neutral pH (6.5-7.5).
Reaction Speed Generally fast, but can be influenced by pH and buffer composition.Extremely fast, especially with strain-promoted variants like SPAAC.
Control over Drug-to-Antibody Ratio (DAR) Moderate, often resulting in a distribution of DAR species.High, allowing for precise control and the generation of conjugates with a specific DAR.
Resulting Linkage Amide bond1,2,3-triazole ring
Linkage Stability High, as the amide bond is generally stable under physiological conditions.Very high, the triazole ring is exceptionally stable and resistant to enzymatic cleavage.
Side Reactions Susceptible to hydrolysis, especially at higher pH, which can compete with the aminolysis reaction.Minimal side reactions due to the bio-orthogonal nature of the reactants.
Biocompatibility High, with the main consideration being the potential for hydrolysis of the NHS ester.High, especially with copper-free SPAAC which avoids the cytotoxicity associated with copper catalysts.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. Below are representative protocols for NHS-ester and copper-free click chemistry (SPAAC) using this compound linkers.

Protocol 1: NHS-Ester-Mediated Conjugation of a this compound Linker to an Antibody

This protocol describes the conjugation of a this compound linker activated with an NHS ester to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester (dissolved in anhydrous DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation: Bring all reagents to room temperature. Prepare a stock solution of the this compound-NHS ester in anhydrous DMSO (e.g., 10 mM).

  • Reaction: Add a 5- to 20-fold molar excess of the this compound-NHS ester stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid denaturation of the antibody.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting antibody-PEG conjugate from excess reagents and byproducts using size-exclusion chromatography.

  • Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

Protocol 2: Copper-Free Click Chemistry (SPAAC) Conjugation

This protocol outlines the conjugation of an azide-functionalized this compound linker to an antibody that has been engineered to contain a strained alkyne (e.g., DBCO).

Materials:

  • Antibody functionalized with a DBCO group in PBS, pH 7.4

  • This compound-azide (dissolved in DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation: Prepare a stock solution of the this compound-azide in DMSO (e.g., 10 mM).

  • Reaction: Add a 3- to 5-fold molar excess of the this compound-azide stock solution to the DBCO-functionalized antibody solution.

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the reaction rate.

  • Purification: Purify the resulting antibody-PEG conjugate using size-exclusion chromatography to remove any unreacted linker.

  • Characterization: Determine the DAR and confirm the integrity of the conjugate using appropriate analytical techniques such as HIC-HPLC and mass spectrometry.

Visualizing the Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflows for both NHS-ester and SPAAC bioconjugation.

NHS_Ester_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_postsynthesis Post-Synthesis mAb Antibody in Amine-Free Buffer Mix Mix Antibody and NHS-PEG Linker mAb->Mix NHS_PEG This compound-NHS in DMSO NHS_PEG->Mix Incubate Incubate (1-2h RT or overnight 4°C) Mix->Incubate Quench Quench with Tris Buffer Incubate->Quench Purify Purify by SEC Quench->Purify Characterize Characterize (DAR, etc.) Purify->Characterize SPAAC_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_postsynthesis Post-Synthesis mAb_DBCO DBCO-Functionalized Antibody Mix Mix Antibody and Azide-PEG Linker mAb_DBCO->Mix Azide_PEG This compound-Azide in DMSO Azide_PEG->Mix Incubate Incubate (1-4h RT or overnight 4°C) Mix->Incubate Purify Purify by SEC Incubate->Purify Characterize Characterize (DAR, etc.) Purify->Characterize

A Comparative Guide to the Biodegradability of Nonaethylene Glycol-Based Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biodegradability of nonaethylene glycol and its derivatives against common alternatives. The information is compiled from various studies to offer an objective overview supported by experimental data, aiding in the selection of environmentally conscious materials for research and pharmaceutical applications.

Executive Summary

This compound, an oligoethylene glycol, is expected to exhibit a high degree of biodegradability. Generally, the biodegradability of polyethylene glycols (PEGs) and their shorter-chain counterparts is inversely related to their molecular weight; lower molecular weight glycols are more readily degraded by microorganisms.[1][2] Studies on ethylene glycol, diethylene glycol, and triethylene glycol demonstrate their susceptibility to microbial degradation, suggesting a similar fate for this compound.[3][4] The primary mechanisms of degradation involve microbial consumption and oxidative processes.[1] Standardized tests, such as those outlined by the OECD, provide a framework for assessing ready biodegradability.

Comparative Biodegradability Data

The following table summarizes the biodegradability of this compound and related ethylene glycol oligomers based on available data. It is important to note that direct, comprehensive studies on this compound are limited; therefore, data from closely related compounds are used for inference.

SubstanceMolecular Weight ( g/mol )Test MethodDurationDegradation (%)Reference(s)
Ethylene Glycol62.07Aerobic/Anaerobic24 hours - 28 days~100%
Diethylene Glycol106.12Wastewater Treatment SimulationNot specifiedGood
Triethylene Glycol150.17Aerobic BioreactorNot specifiedSignificant
This compound 410.49 (Inferred)(Expected to be high)
Polyethylene Glycol (PEG 400)~400AnaerobicNot specifiedHigh
Polyethylene Glycol (PEG 1000)~1000AnaerobicNot specifiedModerate
Polyethylene Glycol (PEG 20000)~20000AnaerobicNot specifiedLow

Mechanisms of Degradation

The biodegradation of ethylene glycol-based materials primarily proceeds through two pathways:

  • Microbial Degradation: Bacteria and fungi utilize these compounds as a carbon source. The process often involves the shortening of the poly(oxyethylene) chains, leading to the formation of smaller glycols like ethylene glycol and diethylene glycol.

  • Oxidative Degradation: Reactive oxygen species (ROS) can lead to the breakdown of the polymer chains. This process can occur under biologically relevant conditions and contributes to the overall degradation of these materials.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for assessing the biodegradability of glycols are outlined below.

OECD 301F: Manometric Respirometry Test

This method is a standard for assessing the ready biodegradability of chemical substances in an aerobic aqueous medium.

  • Principle: The test substance is incubated in a mineral medium with a microbial inoculum (typically from sewage sludge) in a closed respirometer. The consumption of oxygen by the microorganisms as they degrade the substance is measured over a 28-day period.

  • Apparatus: Closed bottles connected to a manometric device to measure pressure changes due to oxygen consumption.

  • Procedure:

    • A solution or suspension of the test substance is prepared in a mineral medium.

    • The solution is inoculated with a small amount of activated sludge.

    • The mixture is placed in sealed vessels and incubated in the dark at a constant temperature (e.g., 20-25°C).

    • Oxygen consumption is monitored over 28 days and compared to the theoretical oxygen demand (ThOD).

  • Pass Level: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

Soil Burial Test

This test simulates the degradation of materials in a soil environment.

  • Principle: The test material is buried in a prepared soil matrix, and its degradation is monitored over time by measuring weight loss or changes in physical and chemical properties.

  • Procedure:

    • Prepare a standardized soil with controlled moisture content and microbial activity.

    • Test specimens of a known weight are buried in the soil.

    • The setup is maintained at a constant temperature and humidity for a specified duration.

    • At regular intervals, samples are retrieved, cleaned, and weighed to determine the percentage of weight loss.

    • Spectroscopic or microscopic analysis can be used to assess changes in the material's structure.

Enzymatic Degradation Assay

This assay evaluates the susceptibility of a material to degradation by specific enzymes.

  • Principle: The material is incubated with a solution containing a specific enzyme or a mixture of enzymes known to catalyze the hydrolysis of its chemical bonds.

  • Procedure:

    • Prepare a solution of the target enzyme(s) in a suitable buffer.

    • Immerse a known amount of the test material in the enzyme solution.

    • Incubate the mixture under controlled temperature and pH for a set period.

    • Degradation can be quantified by measuring the weight loss of the material, the release of soluble degradation products into the solution, or changes in the material's molecular weight distribution.

Visualizing Degradation Pathways and Workflows

To better illustrate the processes involved in evaluating the biodegradability of this compound-based materials, the following diagrams are provided.

BiodegradationPathways cluster_0 Degradation Mechanisms This compound This compound Microbial Action Microbial Action This compound->Microbial Action Consumption Oxidative Processes Oxidative Processes This compound->Oxidative Processes ROS Attack Shorter Glycols & Byproducts Shorter Glycols & Byproducts Microbial Action->Shorter Glycols & Byproducts Oxidative Processes->Shorter Glycols & Byproducts ExperimentalWorkflow Material_Selection Select this compound-Based Material Test_Selection Choose Biodegradability Test Material_Selection->Test_Selection OECD_301F OECD 301F (Aqueous Aerobic) Test_Selection->OECD_301F Soil_Burial Soil Burial Test (Soil Environment) Test_Selection->Soil_Burial Enzymatic_Assay Enzymatic Degradation (Specific Enzymes) Test_Selection->Enzymatic_Assay Data_Collection Collect Data (% Degradation, Weight Loss) OECD_301F->Data_Collection Soil_Burial->Data_Collection Enzymatic_Assay->Data_Collection Analysis Analyze and Compare Results Data_Collection->Analysis

References

Nonaethylene Glycol Formulations: A Comparative Analysis of Efficacy With and Without Electrolytes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of formulation components is critical to optimizing therapeutic outcomes. This guide provides a detailed comparison of nonaethylene glycol formulations with and without the inclusion of electrolytes, supported by experimental data and protocols.

The addition of electrolytes to polyethylene glycol (PEG) formulations has been a subject of investigation, particularly in the context of its use as an osmotic laxative. The primary rationale for including electrolytes is to mitigate potential fluid and electrolyte shifts in the body. However, research indicates that for many applications, the presence of electrolytes may not significantly enhance efficacy and could impact patient tolerance.

Comparative Efficacy and Safety

Clinical studies comparing polyethylene glycol formulations with and without electrolytes have demonstrated largely similar effectiveness in treating conditions such as chronic constipation. A key distinction emerges in the safety profile, where formulations without electrolytes have been associated with a higher incidence of asymptomatic electrolyte abnormalities.

One prospective, longitudinal, parallel group study involving 62 children with chronic constipation found that PEG formulations with or without electrolytes exhibited comparable effectiveness, safety, and acceptability.[1][2] However, the group receiving PEG without electrolytes showed a higher percentage of electrolyte disturbances after six weeks of treatment (83% vs. 56%).[1][2] Specifically, hyponatremia was more prevalent in the PEG without electrolytes group (36% vs. 15%).[1] It is crucial to note that none of these laboratory abnormalities were clinically symptomatic.

Similarly, a randomized, double-blind, parallel-group study in elderly institutionalized patients concluded that a hypotonic PEG solution (without electrolytes) is as effective as an isotonic PEG solution (with electrolytes) for treating constipation. Both formulations were found to be safe and well-tolerated.

From a physicochemical perspective, the addition of electrolytes can influence the properties of PEG solutions. Research has shown that increasing the concentration of salts like sodium chloride can lead to an increase in the viscosity of PEG solutions. This is attributed to the aggregation of PEG as the salt ions occupy voids within the polymer structure.

Table 1: Summary of Clinical Trial Data on PEG Formulations with and without Electrolytes

ParameterPEG with Electrolytes (PEG+EL)PEG without Electrolytes (PEG)Key FindingsCitations
Mean Weekly Stool Frequency (12 weeks) 5.44.6Similar efficacy between both formulations.
Patients with Electrolyte Disturbance (6 weeks) 56% (18 of 32)83% (25 of 30)Statistically significant higher incidence in the PEG group (P=.02).
Incidence of Hyponatremia (6 weeks) 15% (5 of 32)36% (11 of 30)Statistically significant higher incidence in the PEG group (P=.05).
Clinical Relevance of Abnormalities None reported as clinically relevant.None reported as clinically relevant.Laboratory abnormalities were not symptomatic.
Patient Acceptability Generally goodGenerally good, potentially more palatable.Similar acceptability, with some studies suggesting better taste for formulations without electrolytes.

Experimental Protocols

The methodologies employed in comparative studies are crucial for interpreting the results. Below are detailed protocols from a key clinical trial.

Study Design: Observational, Prospective, Longitudinal, Parallel Group Study

  • Participants: 62 children with chronic constipation according to ROME III criteria and a history of fecal impaction.

  • Groups:

    • PEG with Electrolytes (PEG+EL): 32 participants

    • PEG without Electrolytes (PEG): 30 participants

  • Duration: 12 weeks.

  • Primary Outcomes:

    • Number of bowel movements at 6 and 12 weeks.

    • Presence of electrolyte disturbances at 6 weeks.

  • Data Collection:

    • Stool frequency was recorded weekly.

    • Blood samples were collected at 6 weeks to analyze electrolyte levels.

Visualizing the Comparison

To better understand the logical flow of comparing these two formulations, the following diagrams illustrate the experimental workflow and the relationship between the formulation and its observed effects.

G cluster_0 Formulation cluster_1 Administration to Patient Cohort cluster_2 Outcome Assessment cluster_3 Comparative Analysis F1 This compound with Electrolytes P1 Patient Group A F1->P1 F2 This compound without Electrolytes P2 Patient Group B F2->P2 Efficacy Efficacy Measurement (e.g., Stool Frequency) P1->Efficacy Safety Safety Assessment (e.g., Serum Electrolytes) P1->Safety P2->Efficacy P2->Safety Analysis Statistical Comparison Efficacy->Analysis Safety->Analysis

Experimental workflow for comparing formulations.

G cluster_0 Formulation Choice cluster_1 Key Differentiator cluster_2 Observed Effects Start This compound Formulation WithElec With Electrolytes Start->WithElec WithoutElec Without Electrolytes Start->WithoutElec Efficacy1 Similar Efficacy WithElec->Efficacy1 Safety1 Lower Incidence of Electrolyte Disturbances WithElec->Safety1 Efficacy2 Similar Efficacy WithoutElec->Efficacy2 Safety2 Higher Incidence of Asymptomatic Electrolyte Disturbances WithoutElec->Safety2

Logical relationship of formulation to effects.

Conclusion

The available evidence suggests that this compound formulations with and without electrolytes offer comparable efficacy for certain applications, such as the treatment of constipation. The primary trade-off appears to be in the safety profile, where the absence of electrolytes may lead to a higher rate of asymptomatic laboratory abnormalities. For drug development professionals, the decision to include electrolytes should be weighed against the target patient population, the duration of treatment, and the potential impact on patient compliance and overall risk-benefit profile. Formulations without electrolytes may offer advantages in palatability, which can be a significant factor in long-term adherence.

References

Safety Operating Guide

Safe Disposal of Nonaethylene Glycol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of nonaethylene glycol, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to mitigate risks and ensure compliance with standard safety protocols.

I. This compound: Essential Safety Data

This compound is a chemical compound that requires careful handling and disposal. Below is a summary of its key quantitative data.

PropertyValueSource(s)
Molecular Formula C18H38O10[1]
Molecular Weight 414.49 g/mol [1][2]
Appearance Solid at <24°C, Liquid at >25.2°C[1]
Melting/Freezing Point 24.0-25.2 °C[1]
Boiling Point 190 °C at 0.01 mmHg
Hazards Causes serious eye irritation. May be harmful if swallowed. Causes skin irritation. May cause respiratory irritation.

II. Experimental Protocols for Safe Disposal

The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. The following step-by-step methodology should be followed.

1. Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE. This includes:

  • Eye Protection: Tightly fitting safety goggles with side-shields.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: Impervious clothing and, if necessary, a face shield and protective boots.

  • Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or if exposure limits are exceeded.

2. Waste Characterization: The first step in disposal is to determine if the this compound waste is classified as hazardous. This may be influenced by what it has been mixed with during experimental procedures. If the waste contains heavy metals or other toxic constituents, it may be considered hazardous. When in doubt, it is best to treat the waste as hazardous.

3. Segregation and Storage:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Store the waste in a clean, leak-proof, and clearly labeled container.

  • The container must be marked with the words "Hazardous Waste," the name of the chemical, and the accumulation start date.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

4. Disposal Procedure:

  • Never pour this compound down the drain or dispose of it in the regular trash. This can lead to environmental contamination and may be illegal.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal. These services are equipped to handle and transport chemical waste in accordance with regulations.

5. Spill Management: In the event of a spill, take the following steps:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear the appropriate PPE as described in section 1.

  • Absorb the spill with an inert, non-combustible material such as diatomite or universal binders.

  • Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate the spill area with alcohol or another suitable solvent.

III. Visualizing the Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_characterize Waste Characterization cluster_storage Segregation & Storage cluster_disposal Disposal cluster_donot Prohibited Actions A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Is the waste mixed with other hazardous materials? A->B C Treat as Hazardous Waste B->C Yes or Unsure D Store in a labeled, sealed container C->D E Store in a designated, well-ventilated area D->E F Contact EHS or a licensed waste disposal company E->F G DO NOT pour down the drain H DO NOT dispose of in regular trash

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Nonaethylene glycol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Nonaethylene glycol, including personal protective equipment (PPE), operational plans, and disposal procedures.

This compound is a chemical that requires careful handling due to its potential hazards. It can cause serious eye irritation, and may also lead to skin and respiratory irritation[1][2]. Adherence to the following safety protocols is crucial to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentRationale
Eye Protection Tightly fitting safety goggles with side-shieldsTo protect against splashes and aerosols, preventing serious eye irritation[1][3].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent direct skin contact and potential skin irritation[3]. Gloves must be inspected before use.
Body Protection Impervious clothing, such as a lab coat or coverallsTo minimize the risk of skin exposure to spills or splashes. Fire/flame resistant clothing is also recommended.
Respiratory Protection Full-face respiratorRecommended if exposure limits are exceeded, or if dusts or aerosols are generated, to prevent respiratory tract irritation.

Operational Plan: Safe Handling Procedure

A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound A 1. Pre-Handling Preparation B 2. Donning Personal Protective Equipment (PPE) A->B Ensure all necessary PPE is available and inspected C 3. Chemical Handling B->C Handle in a well-ventilated area D 4. Post-Handling Decontamination C->D Clean work surfaces and equipment E 5. Doffing Personal Protective Equipment (PPE) D->E Follow proper doffing sequence to avoid contamination F 6. Waste Disposal E->F Dispose of contaminated PPE and chemical waste correctly

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.

    • Locate the nearest emergency eyewash station and safety shower.

    • Review the Safety Data Sheet (SDS) for this compound before starting work.

    • Have absorbent materials and a spill kit readily available.

  • Handling:

    • Wear the appropriate PPE as specified in the table above.

    • Avoid direct contact with skin and eyes.

    • Minimize the formation of dusts and aerosols.

    • Use non-sparking tools to prevent ignition sources.

    • Wash hands thoroughly after handling the chemical.

  • Storage:

    • Store this compound in a tightly closed container.

    • Keep the container in a dry, cool, and well-ventilated place.

    • Store away from incompatible materials and foodstuff containers.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Collect and arrange for the disposal of this compound waste in accordance with local, state, and federal regulations.

    • Do not let the chemical enter drains. Discharge into the environment must be avoided.

    • Consult with your institution's environmental health and safety department for specific disposal guidelines.

  • Contaminated PPE:

    • Contaminated gloves, clothing, and other disposable materials should be collected in a designated, labeled waste container.

    • Dispose of contaminated PPE as hazardous waste according to institutional and regulatory procedures.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

  • Spill Response:

    • Evacuate personnel from the immediate area.

    • Wear the appropriate PPE, including respiratory protection.

    • Prevent further spillage or leakage if it is safe to do so.

    • Contain the spill using an inert absorbent material.

    • Collect the absorbed material and place it in a suitable container for disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nonaethylene glycol
Reactant of Route 2
Reactant of Route 2
Nonaethylene glycol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.